molecular formula C10H15N5O10P2 B092253 Adenosine-3'-5'-diphosphate CAS No. 1053-73-2

Adenosine-3'-5'-diphosphate

Cat. No.: B092253
CAS No.: 1053-73-2
M. Wt: 427.20 g/mol
InChI Key: WHTCPDAXWFLDIH-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine 3',5'-bismonophosphate is an adenosine bisphosphate having two monophosphate groups at the 3'- and 5'-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of an adenosine 3',5'-bismonophosphate(4-).
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-3'-5'-diphosphate is a natural product found in Homo sapiens and Aeromonas veronii with data available.
Adenosine 3',5'-diphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTCPDAXWFLDIH-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75431-54-8 (di-hydrochloride salt)
Record name Adenosine 3'-phosphate-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50909413
Record name Adenosine 3'-phosphate-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adenosine 3',5'-diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

614.5 mg/mL
Record name Adenosine 3',5'-diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1053-73-2
Record name Adenosine 3′,5′-diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adenosine 3'-phosphate-5'-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001053732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine 3',5'-diphosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01812
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adenosine 3'-phosphate-5'-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADENOSINE 3',5'-DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C65F80D52U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adenosine 3',5'-diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000061
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Adenosine-3'-5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine-3'-5'-diphosphate, also referred to as Adenosine 3',5'-bisphosphate or pAp, is a critical endogenous nucleotide that plays a pivotal role in cellular metabolism and signaling. Distinct from its well-known isomer adenosine diphosphate (ADP), where two phosphate groups are linked in a pyrophosphate chain at the 5' position, Adenosine-3'-5'-diphosphate features two separate monophosphate groups attached to the 3' and 5' carbons of the ribose sugar. This unique structural arrangement is fundamental to its biological functions, primarily as the metabolic product of sulfotransferase reactions and as a key intermediate in RNA processing and decay pathways. This guide provides a comprehensive examination of the molecular architecture of Adenosine-3'-5'-diphosphate, its physicochemical properties, its biological significance, and the experimental methodologies pertinent to its study. A thorough understanding of its structure is paramount for researchers investigating sulfation pathways, RNA biology, and for professionals engaged in the development of therapeutic agents targeting these processes.

Molecular Architecture of Adenosine-3'-5'-diphosphate

The structure of Adenosine-3'-5'-diphosphate (A3'p5'p) is an assembly of three core chemical moieties: a nitrogenous base (adenine), a pentose sugar (ribose), and two distinct phosphate groups.[1] The specific arrangement and linkage of these components define its chemical identity and biological specificity.

The Adenine Nucleobase

The foundation of the molecule is adenine, a purine nucleobase. It consists of a pyrimidine ring fused to an imidazole ring. This aromatic heterocyclic structure is responsible for the molecule's ultraviolet absorbance maximum at approximately 260 nm, a property frequently exploited for its detection and quantification.[2] The adenine base is attached to the ribose sugar via a β-N9-glycosidic bond, connecting the nitrogen at position 9 of the purine ring to the anomeric carbon (1') of the ribose.

The Ribose Sugar Moiety

The central scaffold of the molecule is a D-ribofuranose, a five-membered sugar ring. The stereochemistry of the chiral centers in the ribose is critical for the correct three-dimensional folding of the molecule and its recognition by enzymes. The key feature distinguishing it from deoxyadenosine derivatives is the presence of a hydroxyl group at the 2' position of the ribose ring.

The Defining Phosphate Groups

The defining characteristic of Adenosine-3'-5'-diphosphate is the location of its two phosphate groups. Unlike ADP, which has a pyrophosphate (diphosphate) group at the 5' position, A3'p5'p has two separate phosphomonoester linkages.[1][3]

  • 5'-Phosphate: A single phosphate group is attached to the 5' carbon of the ribose sugar through an ester bond. This is a common feature among most nucleotides involved in cellular bioenergetics and nucleic acid synthesis.

  • 3'-Phosphate: A second, distinct phosphate group is esterified to the 3' hydroxyl group of the ribose sugar. This 3'-phosphate is the key structural feature that differentiates A3'p5'p from ADP and AMP, and it is crucial for its specific biological roles, particularly in the context of RNA metabolism and sulfation pathways.

At physiological pH (around 7.3), the phosphate groups are deprotonated, conferring a significant negative charge to the molecule.[4]

Caption: Molecular structure of Adenosine-3'-5'-diphosphate.

Physicochemical Properties

A summary of the key physicochemical properties of Adenosine-3'-5'-diphosphate is provided below. These data are essential for designing experimental conditions for its analysis, purification, and use in biochemical assays.

PropertyValueSource
IUPAC Name [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate[5]
Molecular Formula C₁₀H₁₅N₅O₁₀P₂[5]
Molecular Weight 427.20 g/mol [5]
ChEBI ID CHEBI:17985[6][7]
PubChem CID 159296[5][6]
Charge at pH 7.3 -4 (major species)[4]
UV Absorbance (λmax) 260 nm[2]

Biological Significance and Key Functions

The unique structure of Adenosine-3'-5'-diphosphate underpins its involvement in specific and vital cellular processes, distinguishing its role from other adenosine nucleotides like ATP and ADP.

Product of Sulfotransferase Activity

The primary route of A3'p5'p formation is as a byproduct of sulfation reactions.[1] Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate (SO₃⁻) group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate molecule (e.g., proteins, lipids, or xenobiotics).[2][8]

Reaction: PAPS + Substrate → Substrate-SO₃⁻ + Adenosine-3'-5'-diphosphate (pAp)

In this process, the cleavage of the high-energy phosphosulfate bond in PAPS releases the sulfonate group for transfer, yielding A3'p5'p as the spent cofactor.[3] The cellular concentration of A3'p5'p is therefore directly linked to the flux through sulfation pathways. It must be efficiently recycled to prevent its accumulation and potential feedback inhibition of SULTs. This recycling is accomplished by 3'(2'),5'-bisphosphate nucleotidases, which hydrolyze the 3'-phosphate group to yield Adenosine-5'-monophosphate (AMP).[1]

Caption: Role of A3'p5'p in the sulfation and recycling pathway.

Role in RNA Processing and Degradation

The presence of the 3'-phosphate group makes A3'p5'p a structural analog to the 3' end of RNA molecules that have been cleaved by certain endonucleases. In many organisms, RNA degradation pathways generate fragments with a 3'-phosphate. A3'p5'p, and its precursor PAPS, are known to interact with and modulate the activity of enzymes involved in RNA processing and decay. For instance, it can act as an inhibitor or modulator of specific ribonucleases and ligases, thereby influencing mRNA stability and turnover.

Experimental Methodologies

Studying Adenosine-3'-5'-diphosphate requires robust analytical techniques capable of separating it from structurally similar nucleotides and quantifying its concentration in complex biological matrices.

Analytical Techniques for Detection and Quantification

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is the gold standard for the analysis of A3'p5'p.

Protocol: Quantification of A3'p5'p by LC-MS/MS

  • Sample Preparation:

    • Extract nucleotides from cell or tissue lysates using a cold solvent mixture (e.g., methanol/acetonitrile/water). The cold temperature is critical to quench enzymatic activity and preserve the in vivo nucleotide pool.

    • Centrifuge the extract at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cellular debris.

    • Collect the supernatant and evaporate to dryness under vacuum.

    • Reconstitute the dried extract in a mobile phase-compatible buffer for injection.

  • Chromatographic Separation:

    • Column: A porous graphitic carbon (PGC) or an anion-exchange column is typically used. PGC columns offer excellent retention and separation of highly polar, structurally similar compounds like nucleotides.

    • Mobile Phase: A gradient elution is employed, typically starting with a high aqueous component (e.g., ammonium acetate or ammonium formate buffer) and ramping up the concentration of an organic solvent like acetonitrile. This gradient allows for the separation of nucleotides based on their polarity.

    • Rationale: The choice of an anion-exchange or PGC column is driven by the need to resolve A3'p5'p from the much more abundant isomers ADP and ATP, which differ only in the placement and number of phosphate groups.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is used, as the phosphate groups are readily deprotonated to form negative ions.

    • Analysis: Tandem mass spectrometry (MS/MS) is employed for definitive identification and quantification. A specific precursor ion (the molecular ion of A3'p5'p) is selected and fragmented, and a characteristic product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity.

    • Precursor/Product Ion Pair (Example): m/z 426 -> m/z 346 (loss of HPO₃). Note: Exact m/z values should be empirically determined.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Cell/Tissue Lysate B Cold Solvent Extraction A->B C Centrifugation (Pellet Debris) B->C D Supernatant Collection C->D E Evaporation & Reconstitution D->E F HPLC Injection E->F Reconstituted Sample G Anion-Exchange or PGC Column Separation F->G H Electrospray Ionization (Negative Mode) G->H I Tandem Mass Spectrometry (MRM Detection) H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for A3'p5'p quantification.

Conclusion

Adenosine-3'-5'-diphosphate is a nucleotide of significant biological importance, whose unique structure dictates its specialized roles in the cell. Its position as the product of all sulfotransferase reactions places it at a critical metabolic node, while its structural similarity to RNA 3' ends implicates it in the regulation of nucleic acid processing. For researchers in enzymology, RNA biology, and drug development, a precise understanding of the A3'p5'p structure is foundational for elucidating its mechanisms of action, developing inhibitors for related enzymes, and using its concentration as a biomarker for metabolic activity.

References

  • PubChem. (n.d.). Adenosine 3',5'-bismonophosphate(4-). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Adenosine 3',5'-diphosphate. National Center for Biotechnology Information. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). adenosine-3'-5'-bisphosphate. Retrieved from [Link]

  • EMBL-EBI. (n.d.). adenosine 3',5'-bismonophosphate (CHEBI:17985). Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine 3',5'-bisphosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Adénosine 3',5'-bisphosphate. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Phosphoadenosine 5'-phosphosulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Mueller, J. W., & Shafqat, N. (2013). Adenosine-5'-phosphosulfate--a multifaceted modulator of bifunctional 3'-phospho-adenosine-5'-phosphosulfate synthases and related enzymes. The FEBS journal, 280(13), 3050–3057. Retrieved from [Link]

Sources

The Biosynthesis of Adenosine-3'-5'-diphosphate in Escherichia coli: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the biosynthesis of adenosine-3'-5'-diphosphate (pAp) in the model organism Escherichia coli. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core metabolic pathway, the key enzymatic players, and their regulatory mechanisms. Furthermore, it offers practical, field-proven experimental protocols to investigate this critical biological process.

Introduction: The Significance of Adenosine-3'-5'-diphosphate (pAp) in E. coli

Adenosine-3'-5'-diphosphate, commonly known as pAp or PAP, is a pivotal molecule in the sulfur metabolism of Escherichia coli. While often viewed as a byproduct of the sulfate assimilation pathway, emerging evidence highlights its role as a signaling molecule, influencing various cellular processes. A thorough understanding of its biosynthesis is therefore crucial for dissecting the intricate network of metabolic regulation in bacteria and for identifying potential targets for novel antimicrobial strategies. This guide will delve into the enzymatic cascade responsible for pAp synthesis, providing both the foundational knowledge and the practical methodologies required for its study.

The Core Biosynthetic Pathway: A Step-by-Step Enzymatic Journey

The synthesis of pAp in E. coli is inextricably linked to the assimilation of inorganic sulfate, a fundamental process for the biosynthesis of sulfur-containing amino acids like cysteine and methionine. The pathway involves a series of enzymatic reactions that activate sulfate and subsequently reduce it, culminating in the production of sulfite and pAp.

The key enzymatic steps are as follows:

  • Sulfate Activation Step 1: Synthesis of Adenosine-5'-phosphosulfate (APS)

    • Enzyme: ATP sulfurylase

    • Gene: cysDN

    • Reaction: ATP + SO₄²⁻ ⇌ APS + PPi

    • Causality: This initial activation step is thermodynamically unfavorable. However, the rapid hydrolysis of the pyrophosphate (PPi) byproduct by pyrophosphatases drives the reaction forward, ensuring a continuous supply of APS for the subsequent steps.

  • Sulfate Activation Step 2: Phosphorylation of APS to 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

    • Enzyme: APS kinase

    • Gene: cysC

    • Reaction: ATP + APS → PAPS + ADP

    • Causality: The phosphorylation of APS at the 3' position of the ribose moiety creates a "high-energy" sulfate donor, PAPS, which is the central intermediate for both reductive sulfate assimilation and sulfation reactions.

  • Reductive Step: Formation of Sulfite and Adenosine-3'-5'-diphosphate (pAp)

    • Enzyme: PAPS reductase

    • Gene: cysH

    • Reaction: PAPS + 2e⁻ → SO₃²⁻ + pAp

    • Causality: This is the first committed reductive step in the pathway.[1] The enzyme PAPS reductase catalyzes the transfer of two electrons to the sulfo group of PAPS, leading to its cleavage and the formation of sulfite and pAp.[1][2] Thioredoxin typically serves as the electron donor for this reaction.[2][3][4]

  • Regulation of pAp Levels: Hydrolysis to AMP

    • Enzyme: 3'(2'),5'-bisphosphate nucleotidase

    • Gene: cysQ

    • Reaction: pAp + H₂O → AMP + Pi

    • Causality: The accumulation of pAp can be toxic to the cell.[5][6] The CysQ enzyme plays a crucial housekeeping role by hydrolyzing pAp to adenosine monophosphate (AMP), thereby controlling its intracellular concentration.[7] This regulation is vital for maintaining cellular homeostasis, particularly during aerobic growth.[5][6]

Pathway Visualization

Biosynthesis_of_pAp cluster_pathway Biosynthesis of Adenosine-3'-5'-diphosphate (pAp) in E. coli ATP_Sulfate ATP + Sulfate CysDN ATP sulfurylase (CysDN) ATP_Sulfate->CysDN APS Adenosine-5'- phosphosulfate (APS) CysC APS kinase (CysC) APS->CysC ATP_APS ATP ATP_APS->CysC PAPS 3'-phosphoadenosine-5'- phosphosulfate (PAPS) CysH PAPS reductase (CysH) PAPS->CysH Sulfite_pAp Sulfite + pAp CysQ 3'(2'),5'-bisphosphate nucleotidase (CysQ) Sulfite_pAp->CysQ pAp AMP_Pi AMP + Pi CysDN->APS CysC->PAPS CysH->Sulfite_pAp CysQ->AMP_Pi

Caption: The enzymatic pathway for the biosynthesis of adenosine-3'-5'-diphosphate (pAp) in E. coli.

Regulatory Insights: Beyond a Simple Metabolic Route

The biosynthesis of pAp is not merely a linear pathway but is subject to intricate regulation. Both pAp and its precursor, PAPS, act as signaling molecules, modulating gene expression and cellular physiology.[8][9] For instance, accumulation of PAPS, due to the inactivation of the cysH gene, has been shown to increase surface adhesion and cell aggregation by activating the expression of curli-encoding genes.[8] This suggests a mechanism by which the cell can couple the availability of sulfur sources to changes in its surface properties.[8]

Furthermore, the precursor to PAPS, adenosine 5'-phosphosulfate (APS), also functions as a signaling molecule.[10] It acts as a negative cofactor for the transcriptional regulator Cbl, thereby signaling an excess of sulfate and repressing the utilization of alternative organosulfur compounds.[10]

Experimental Protocols: A Practical Guide to Studying pAp Biosynthesis

This section provides detailed, step-by-step methodologies for key experiments to investigate the biosynthesis of pAp in E. coli.

Overexpression and Purification of CysH (PAPS Reductase)

Rationale: To study the enzymatic properties of PAPS reductase, it is essential to obtain a highly purified protein sample. This protocol outlines the overexpression of His-tagged CysH in E. coli and its subsequent purification using affinity chromatography.

Methodology:

  • Construct Preparation: Clone the cysH gene into an expression vector (e.g., pET series) with an N-terminal or C-terminal hexahistidine (His₆) tag.

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 16-25°C) for 4-16 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged CysH protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer (e.g., using dialysis or a desalting column).

In Vitro Enzyme Assay for PAPS Reductase Activity

Rationale: This assay measures the activity of purified PAPS reductase by quantifying the formation of one of its products. A common method involves the use of radiolabeled PAPS.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl (pH 8.5)

    • 1 mM EDTA

    • 5 mM dithiothreitol (DTT)

    • 10 µM E. coli thioredoxin

    • 25 µM [³⁵S]PAPS (radiolabeled substrate)[3]

    • Purified CysH enzyme

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding an appropriate quenching agent.

  • Product Separation: Separate the radiolabeled product ([³⁵S]sulfite) from the unreacted substrate ([³⁵S]PAPS). This can be achieved using techniques like thin-layer chromatography (TLC) or ion-exchange chromatography.

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).

Experimental Workflow Visualization

Experimental_Workflow cluster_purification CysH Purification Workflow cluster_assay PAPS Reductase Assay Workflow Construct Clone cysH into Expression Vector Transform Transform E. coli Construct->Transform Express Induce Protein Expression Transform->Express Lyse Cell Lysis Express->Lyse Chromatography Ni-NTA Affinity Chromatography Lyse->Chromatography Analyze SDS-PAGE Analysis Chromatography->Analyze Purified_CysH Purified CysH Analyze->Purified_CysH Prepare_Mix Prepare Reaction Mixture (with [35S]PAPS) Incubate Incubate at 30°C Prepare_Mix->Incubate Terminate Terminate Reaction Incubate->Terminate Separate Separate Products (TLC) Terminate->Separate Quantify Quantify [35S]sulfite Separate->Quantify Calculate Calculate Specific Activity Quantify->Calculate

Caption: A visual representation of the experimental workflows for CysH purification and the PAPS reductase assay.

Conclusion and Future Directions

The biosynthesis of adenosine-3'-5'-diphosphate in E. coli is a well-defined pathway with significant implications for sulfur metabolism and cellular signaling. The enzymes involved, particularly PAPS reductase, represent potential targets for the development of novel antimicrobial agents. Future research in this area could focus on the detailed structural and mechanistic characterization of these enzymes, the elucidation of the broader regulatory networks governed by pAp and PAPS, and the development of high-throughput screening assays to identify specific inhibitors of this pathway. The methodologies and foundational knowledge presented in this guide provide a solid framework for researchers to embark on such investigations.

References

  • Schell, M. A., et al. (1998). The switch from inorganic to organic sulphur assimilation in Escherichia coli: adenosine 5'-phosphosulphate (APS) as a signalling molecule for sulphate excess. Molecular Microbiology, 29(6), 1541-1550.
  • UniProt Consortium. (2024). cysH - Phosphoadenosine 5'-phosphosulfate reductase - Escherichia coli (strain K12). UniProtKB. Retrieved from [Link]

  • Krone, F. A., et al. (1991). PAPS-reductase of Escherichia coli. FEBS Letters, 278(1), 6-8.
  • Inda, M. E., et al. (2019). Bacterial Over-Expression and Purification of the 3′phosphoadenosine 5′phosphosulfate (PAPS) Reductase Domain of Human FAD Synthase: Functional Characterization and Homology Modeling. International Journal of Molecular Sciences, 20(23), 5878.
  • Kopriva, S., et al. (2002). Identification of a New Class of 5′-Adenylylsulfate (APS) Reductases from Sulfate-Assimilating Bacteria. Journal of Bacteriology, 184(2), 485-493.
  • ResearchGate. (2022). PAPS biosynthetic route in E. coli showing the genes (cysDN, cysC, cysH, and cysQ) and the metabolic intermediates (ATP, ADP, APS, PAPS, PAP, and AMP) of PAPS synthesis and sulfate fixation. Retrieved from [Link]

  • Kredich, N. M. (1996). Sulfur metabolism in Escherichia coli and related bacteria: Facts and fiction. Escherichia coli and Salmonella: Cellular and Molecular Biology, 1, 514-527.
  • García-Contreras, R., et al. (2014). Sulfate assimilation pathway intermediate phosphoadenosine 5'-phosphosulfate acts as a signal molecule affecting production of curli fibres in Escherichia coli. Microbiology, 160(Pt 9), 1832-1844.
  • Carroll, K. S., et al. (2005). 3′-Phosphoadenosine-5′-phosphosulfate Reductase in Complex with Thioredoxin: A Structural Snapshot in the Catalytic Cycle. Biochemistry, 44(49), 15998-16007.
  • ResearchGate. (2014). The sulfate assimilation pathway intermediate phosphoadenosine 5'-phosphosulfate (PAPS) acts as a signal molecule affecting production of curli fibres in Escherichia coli. Retrieved from [Link]

  • Large-scale Biological Network Analysis and Visualization. (n.d.). Intro to DOT language. Retrieved from [Link]

  • Neuwald, A. F., et al. (1992). cysQ, a gene needed for cysteine synthesis in Escherichia coli K-12 only during aerobic growth. Journal of Bacteriology, 174(2), 415-425.
  • Lanser, A., et al. (2018). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. FEBS Journal, 285(16), 2953-2971.
  • UniProt Consortium. (2024). cysQ - 3'(2'),5'-bisphosphate nucleotidase CysQ - Escherichia coli (strain K12). UniProtKB. Retrieved from [Link]

  • Neuwald, A. F., et al. (1992). cysQ, a gene needed for cysteine synthesis in Escherichia coli K-12 only during aerobic growth. Journal of Bacteriology, 174(2), 415-425.

Sources

Adenosine-3'-5'-Diphosphate (pAp): A Key Signaling Molecule in Yeast Stress Response and RNA Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-3'-5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate (pAp), has emerged from being considered a mere metabolic byproduct to a critical signaling molecule in various organisms. In the model eukaryote Saccharomyces cerevisiae, pAp plays a pivotal role in the response to environmental stresses by modulating RNA metabolism. This guide provides a comprehensive overview of pAp signaling in yeast, detailing its metabolic pathways, its primary molecular targets, and its physiological significance. We will explore the enzymatic regulation of pAp levels and its mechanism of action through the inhibition of 5' to 3' exoribonucleases. Furthermore, this document offers detailed, field-proven methodologies for the extraction, detection, and quantification of pAp, as well as for the functional characterization of its targets, providing a robust framework for researchers and drug development professionals investigating this signaling pathway.

Introduction: The Emergence of pAp as a Signaling Nucleotide

Historically, adenosine-3'-5'-diphosphate (pAp) was primarily recognized as a byproduct of sulfate assimilation and other metabolic pathways. However, accumulating evidence, initially from studies in plants and subsequently corroborated in yeast, has unveiled its function as a potent signaling molecule. In Saccharomyces cerevisiae, pAp is a key regulator of post-transcriptional gene expression, particularly under conditions of environmental stress. Its accumulation serves as an intracellular signal that leads to widespread changes in the transcriptome by modulating the activity of key enzymes involved in RNA degradation. Understanding the intricacies of pAp metabolism and its downstream effects is crucial for elucidating the adaptive mechanisms of yeast and offers potential avenues for therapeutic intervention and biotechnological applications.

The Metabolism of pAp: A Tightly Regulated Cellular Pool

The intracellular concentration of pAp is meticulously controlled by the interplay of biosynthetic and catabolic enzymes. The primary source of pAp in yeast is the reduction of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a universal sulfonate donor.

2.1. Synthesis of pAp

The main enzymatic reaction leading to the production of pAp is catalyzed by PAPS reductase (encoded by the MET16 gene in S. cerevisiae). This enzyme reduces PAPS to adenosine-3',5'-bisphosphate and free sulfite, a crucial step in the sulfur assimilation pathway[1]. The reaction requires a reducing equivalent, which is provided by thioredoxin[1].

  • PAPS + Thioredoxin (reduced) → pAp + Sulfite + Thioredoxin (oxidized)

2.2. Degradation of pAp

The primary enzyme responsible for the degradation of pAp in yeast is a homolog of the Arabidopsis thaliana SAL1 protein. This 3'(2'),5'-bisphosphate nucleotidase , encoded by the MET22/HAL2 gene, hydrolyzes the 3'-phosphate from pAp to yield adenosine-5'-monophosphate (AMP) and inorganic phosphate (Pi).

  • pAp + H₂O → AMP + Pi

The activity of this enzyme is critical for maintaining low basal levels of pAp and for rapidly clearing the pAp signal when the stress subsides. Inhibition of the yeast SAL1 homolog by lithium ions (Li⁺) leads to an accumulation of pAp, providing a valuable experimental tool to study the effects of elevated pAp levels[2].

Visualizing pAp Metabolism

pAp_Metabolism PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) pAp Adenosine-3'-5'-diphosphate (pAp) PAPS->pAp PAPS Reductase (Met16) AMP Adenosine-5'-monophosphate (AMP) pAp->AMP 3'(2'),5'-bisphosphate nucleotidase (Met22/Hal2) Pi Inorganic Phosphate (Pi) Thioredoxin_red Thioredoxin (reduced) Thioredoxin_ox Thioredoxin (oxidized) Thioredoxin_red->Thioredoxin_ox Sulfite Sulfite

Caption: Metabolic pathways for the synthesis and degradation of pAp in S. cerevisiae.

Molecular Mechanism of Action: pAp as an Inhibitor of Exoribonucleases

The signaling function of pAp in yeast is primarily mediated through its interaction with and inhibition of 5' to 3' exoribonucleases (XRNs). These enzymes are crucial for various RNA processing and degradation pathways, playing a key role in maintaining RNA homeostasis.

In S. cerevisiae, the major cytoplasmic 5' to 3' exoribonuclease is Xrn1 , while the major nuclear counterpart is Rat1 . Both enzymes are potently inhibited by pAp[2][3][4]. By inhibiting these exoribonucleases, pAp accumulation leads to a decrease in the degradation rate of a wide range of transcripts, effectively stabilizing them and leading to an altered gene expression profile. This mechanism allows for a rapid and global reprogramming of the transcriptome in response to stress.

pAp Signaling Pathway

pAp_Signaling Stress Environmental Stress (e.g., Oxidative, Nutrient Limitation) pAp_pool Increased intracellular pAp concentration Stress->pAp_pool XRNs 5' to 3' Exoribonucleases (Xrn1, Rat1) pAp_pool->XRNs Inhibition RNA_degradation RNA Degradation XRNs->RNA_degradation RNA_stability Increased RNA Stability RNA_degradation->RNA_stability leads to decrease in Gene_expression Altered Gene Expression RNA_stability->Gene_expression Stress_response Stress Response and Adaptation Gene_expression->Stress_response

Caption: The pAp signaling pathway in yeast, from stress perception to cellular response.

Physiological Role of pAp in Yeast Stress Responses

The accumulation of pAp and subsequent inhibition of XRNs is a key component of the yeast's response to various environmental challenges. While much of the detailed retrograde signaling pathway involving pAp has been elucidated in plants, the core mechanism of XRN inhibition is conserved and relevant in yeast.

4.1. Oxidative Stress

Studies in other microorganisms, such as Streptococcus mutans, have shown that a pAp phosphatase is essential for tolerance to superoxide stress[5]. This suggests a conserved role for the regulation of pAp levels in mitigating oxidative damage. In yeast, oxidative stress can lead to the accumulation of damaged macromolecules, and the stabilization of specific mRNAs by pAp may be crucial for the synthesis of protective proteins.

4.2. Nutrient Limitation and General Stress Response

Yeast cells frequently encounter fluctuations in nutrient availability. The metabolic shifts that occur during nutrient limitation can impact the cellular pools of sulfate and other metabolites, potentially leading to an increase in pAp levels. This would trigger a global change in gene expression, contributing to the general stress response and promoting cell survival until conditions improve.

Experimental Protocols for the Study of pAp Signaling in Yeast

Investigating the role of pAp as a signaling molecule requires robust and reproducible experimental methodologies. The following section provides detailed protocols for the extraction, detection, and quantification of pAp, as well as for assessing the functional consequences of its accumulation.

Extraction of pAp from Yeast Cells

This protocol is designed to efficiently extract low-molecular-weight metabolites, including pAp, from yeast cultures.

Materials:

  • Yeast culture

  • Cold methanol (-40°C)

  • Chloroform

  • Ultrapure water

  • Centrifuge capable of reaching 5,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Grow yeast cells to the desired cell density and experimental condition.

  • Rapidly harvest a defined number of cells (e.g., equivalent to 50 OD₆₀₀ units) by centrifugation at 5,000 x g for 5 minutes at 4°C.

  • Immediately resuspend the cell pellet in 1 ml of pre-chilled (-40°C) methanol. This step is critical to quench metabolic activity.

  • Transfer the cell suspension to a 2 ml microcentrifuge tube.

  • Add 0.5 ml of chloroform and 0.5 ml of ultrapure water.

  • Vortex vigorously for 1 minute, then incubate on ice for 10 minutes.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites including pAp.

  • Freeze the aqueous phase in liquid nitrogen and dry using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Quantification of pAp by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for the sensitive and specific quantification of pAp.

Materials:

  • Dried yeast extract (from section 5.1)

  • pAp standard (commercially available)

  • Ultrapure water

  • Acetonitrile

  • Ammonium acetate

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer

  • Anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column

Procedure:

  • Reconstitute the dried yeast extract in a defined volume of ultrapure water (e.g., 100 µl).

  • Prepare a standard curve of pAp in ultrapure water with concentrations ranging from nanomolar to micromolar.

  • Perform LC-MS analysis using an appropriate chromatographic method to separate pAp from other nucleotides. Anion-exchange or HILIC chromatography are commonly used.

  • The mass spectrometer should be operated in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of pAp and its fragments.

  • Quantify the amount of pAp in the samples by comparing the peak areas to the standard curve.

  • Normalize the results to the initial number of cells or total protein content.

Experimental Workflow for pAp Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Yeast_Culture Yeast Culture (Experimental vs. Control) Harvesting Rapid Harvesting (Centrifugation) Yeast_Culture->Harvesting Quenching Metabolic Quenching (-40°C Methanol) Harvesting->Quenching Extraction Metabolite Extraction (Methanol/Chloroform/Water) Quenching->Extraction Drying Drying of Aqueous Phase (Lyophilization) Extraction->Drying Reconstitution Reconstitution of Extract Drying->Reconstitution LCMS LC-MS Analysis (Anion-Exchange or HILIC) Reconstitution->LCMS Quantification Quantification (Standard Curve) LCMS->Quantification Data_Normalization Data Normalization and Statistical Analysis Quantification->Data_Normalization Normalization to cell number or protein

Caption: A typical experimental workflow for the extraction and quantification of pAp from yeast.

In Vivo Assessment of XRN Activity

To functionally link pAp accumulation to its inhibitory effect on XRNs, one can measure the stability of known XRN target transcripts.

Materials:

  • Yeast strains (wild-type and strains with altered pAp metabolism, e.g., met22Δ)

  • Transcriptional inhibitor (e.g., thiolutin or 1,10-phenanthroline)

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR machine and reagents

Procedure:

  • Grow yeast cultures to mid-log phase.

  • Treat a subset of cultures with a condition known or suspected to increase pAp levels (e.g., LiCl treatment).

  • Add a transcriptional inhibitor to all cultures to stop de novo RNA synthesis.

  • Collect cell samples at various time points after the addition of the inhibitor (e.g., 0, 5, 10, 20, 40 minutes).

  • Extract total RNA from each sample.

  • Perform reverse transcription to generate cDNA.

  • Use qPCR to quantify the abundance of a known XRN target transcript at each time point.

  • Calculate the decay rate of the transcript in each condition. A slower decay rate in the presence of high pAp levels is indicative of XRN inhibition.

Concluding Remarks and Future Directions

Adenosine-3'-5'-diphosphate has been firmly established as a signaling molecule in Saccharomyces cerevisiae, acting as a critical regulator of RNA metabolism in response to environmental stress. Its mechanism of action through the inhibition of 5' to 3' exoribonucleases provides a direct link between cellular metabolic state and post-transcriptional gene regulation.

Future research in this area should focus on:

  • Identifying specific stress conditions in yeast that lead to physiologically relevant changes in pAp levels. While oxidative stress is a likely candidate, other conditions such as osmotic stress, heat shock, and glucose starvation warrant investigation.

  • Elucidating the upstream regulatory networks that control the activity of pAp metabolic enzymes. Understanding how the activities of PAPS reductase and the pAp phosphatase are modulated by stress signals is key to a complete picture of the pathway.

  • Exploring the potential for targeting pAp metabolism for therapeutic or biotechnological purposes. Modulating pAp levels could be a strategy to enhance the stress tolerance of industrial yeast strains or to develop novel antifungal agents.

The study of pAp signaling in yeast continues to be a fertile ground for discovery, offering valuable insights into the fundamental principles of cellular regulation and adaptation.

References

  • Estavillo, G. M., Crisp, P. A., Pornsiriwong, W., Wirtz, M., Collinge, D., Carrie, C., ... & Pogson, B. J. (2011). Evidence for a SAL1-PAP chloroplast retrograde pathway that functions in drought and high light signaling in Arabidopsis. The Plant Cell, 23(11), 3992-4012. [Link]

  • Dichtl, B., Stevens, A., & Tollervey, D. (1997). The world of exoribonucleases. Trends in Biochemical Sciences, 22(7), 253-258.
  • Murguía, J. R., Belles, J. M., & Serrano, R. (1996). The yeast HAL2 nucleotidase is an in vivo target of salt toxicity. Journal of Biological Chemistry, 271(46), 29029-29033.
  • Estavillo, G. M., et al. (2011). Evidence for a SAL1-PAP chloroplast retrograde pathway that functions in drought and high light signaling in Arabidopsis. PMC. [Link]

  • Thomas, D., & Surdin-Kerjan, Y. (1997). Metabolism of sulfur amino acids in Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 61(4), 503-532.
  • van Dijk, E. L., Dichtl, B., & Tollervey, D. (2011). The RNA-binding landscapes of two yeast 5'->3' exoribonucleases. RNA, 17(5), 817-828.
  • Pornsiriwong, W., Estavillo, G. M., Chan, K. X., Tee, E. E., Crisp, P. A., Phua, S. Y., ... & Pogson, B. J. (2017). A chloroplast retrograde signal, 3'-phosphoadenosine 5'-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination. eLife, 6, e23361. [Link]

  • Giehl, R. F. H., & von Wirén, N. (2014). A novel role for the SAL1-PAP-XRN retrograde signalling pathway in targeting proteins to the nucleus and chloroplasts. Journal of Experimental Botany, 65(19), 5645-5656.
  • Chan, K. X., Mabbitt, P. D., Phua, S. Y., Mueller, J. W., Nambara, E., & Pogson, B. J. (2016). A SAL1-PAP-XRN retrograde signalling pathway controlling alternative splicing and nuclear messenger RNA decay in Arabidopsis.
  • Bick, J. A., Dennis, J. W., & Zile, M. H. (2003). PAPS synthetase substrate specificity and PAPS inhibition of N-sulfotransferase. Biochimica et Biophysica Acta (BBA)-General Subjects, 1622(2), 140-148.
  • Wilson, L. G., & Bandurski, R. S. (1958). Enzymatic reduction of sulfate. Journal of the American Chemical Society, 80(20), 5576-5577.
  • ResearchGate. (n.d.). (PDF) Retrograde Signaling: A New Candidate Signaling Molecule. [Link]

  • PubMed. (1988). Yeast PAPS reductase: properties and requirements of the purified enzyme. [Link]

  • PubMed. (2011). Evidence for a SAL1-PAP chloroplast retrograde pathway that functions in drought and high light signaling in Arabidopsis. [Link]

  • PubMed Central. (2012). 3′-Phosphoadenosine-5′-Phosphate Phosphatase Activity Is Required for Superoxide Stress Tolerance in Streptococcus mutans. [Link]

  • PubMed. (1976). The formation of exchangeable sulphite from adenosine 3'-phosphate 5'-sulphatophosphate in yeast. [Link]

Sources

The Sulfation Gatekeeper: A Technical Guide to Adenosine-3',5'-Diphosphate (PAP) Metabolism

[1]

Abstract

Adenosine-3',5'-diphosphate (more precisely 3'-phosphoadenosine 5'-phosphate , or PAP ) is a critical but often overlooked regulatory nucleotide in mammalian cells.[1] It functions as the obligate byproduct of all sulfotransferase (SULT)-mediated reactions.[1] Unlike the energy carrier 5'-ADP, PAP serves as a potent feedback inhibitor of sulfation pathways. This guide details the metabolic lifecycle of PAP, its rate-limiting degradation by Bisphosphate 3'-nucleotidase 1 (BPNT1), and the pharmacological implications of its accumulation—specifically regarding lithium toxicity. It concludes with a validated LC-MS/MS workflow for quantifying PAP in complex biological matrices.

Part 1: Nomenclature and Chemical Identity

Critical Distinction: The term "Adenosine-3'-5'-diphosphate" technically describes a molecule with phosphate groups at the 3' and 5' carbon positions of the ribose ring. In biochemical literature, this is universally referred to as PAP (3'-phosphoadenosine 5'-phosphate).[1][2]

  • Isomer Differentiation:

    • PAP (3',5'-ADP): Byproduct of PAPS usage.[1][2] Toxic to SULTs.[1]

    • 5'-ADP: Precursor to ATP.[1][3] Central energy metabolite.[1][3][4][5]

    • 2',5'-ADP: Product of RNA degradation (less common in this signaling context).[1]

Expert Insight: Confusion between PAP and 5'-ADP is the primary source of error in HPLC-UV analysis. Because they share the same mass and similar UV absorption maxima (259 nm), chromatographic resolution or mass spectrometric fragmentation (MS/MS) is required for accurate identification.[1]

Part 2: The Metabolic Architecture

The metabolism of PAP is inextricably linked to the Sulfation Cycle . Sulfation is a Phase II detoxification pathway and a biosynthetic regulator for glycosaminoglycans, hormones, and neurotransmitters.

The Source: Sulfotransferase Activity

Cytosolic sulfotransferases (SULTs) transfer a sulfuryl group (

PAPS


16
  • Reaction:

    
    
    
  • Kinetics: This reaction is generally irreversible under physiological conditions.[1]

The Sink: BPNT1 Hydrolysis

PAP accumulation is cytotoxic because it acts as a competitive inhibitor of SULTs (Ki values often in the sub-micromolar range).[1] The cell must rapidly degrade PAP to prevent "sulfation arrest."

  • Enzyme: BPNT1 (Bisphosphate 3'-nucleotidase 1), also known as PAP phosphatase.[1][2]

  • Reaction:

    
    [1]
    
  • Fate of AMP: AMP is recycled back to ADP and ATP via adenylate kinase, closing the loop.

The Lithium Blockade

Lithium (

1
  • Mechanism:

    
     binds to the enzyme-substrate complex, locking it in an inactive state.
    
  • Consequence: In the presence of therapeutic lithium concentrations, PAP accumulates in tissues (particularly the kidney and brain), leading to secondary inhibition of SULTs. This is a hypothesized mechanism for lithium-induced nephrogenic diabetes insipidus and potentially some neurotrophic effects.[1]

Visualization: The PAPS-PAP Regulatory Cycle[1]

PAP_MetabolismATPATPAPSAdenosine 5'-phosphosulfate(APS)ATP->APSPAPSS1/2(ATP Sulfurylase activity)PAPSPAPS(Universal Sulfate Donor)APS->PAPSPAPSS1/2(APS Kinase activity)PAPPAP(3'-phosphoadenosine 5'-phosphate)*Toxic Inhibitor*PAPS->PAPSULTs(Sulfotransferases)SubstrateSubstrate(Drug/Hormone)SulfatedSulfated ProductSubstrate->SulfatedSulfuryl TransferPAP->PAPSProduct Inhibition(Feedback Loop)AMPAMPPAP->AMPBPNT1(Hydrolysis of 3'-phosphate)AMP->ATPSalvage PathwayLithiumLithium (Li+)Lithium->PAPInhibits BPNT1(Accumulation)

Figure 1: The Mammalian Sulfation Cycle. PAP is the obligate byproduct of sulfation. Its conversion to AMP by BPNT1 is the critical "drain." Lithium blocks this drain, causing PAP to back up and inhibit the SULTs upstream.

Part 3: Pathological & Pharmacological Implications[1]

Table 1: Key Enzymes and Inhibitory Constants
EnzymeRoleSubstrateInhibitorKi / IC50Clinical Relevance
SULT1A1 Phenol sulfationXenobiotics, PAPSPAP ~0.1 - 1.0 µMDrug metabolism inhibition; accumulation of toxins.[1]
SULT1E1 Estrogen sulfationEstradiol, PAPSPAP < 0.1 µMHormonal imbalance if PAP accumulates.
BPNT1 PAP degradationPAPLithium ~0.2 - 0.5 mMTherapeutic range of Li+ is 0.6-1.2 mM, making this highly relevant.[1]

Causality Check: If BPNT1 is deleted in mice, PAP levels rise >20-fold in the liver and kidney. This results in severe defects in proteoglycan sulfation, leading to chondrodysplasia-like phenotypes.[1] This confirms that BPNT1 is the sole significant route for PAP degradation in mammals.

Part 4: Analytical Protocol (LC-MS/MS)

Quantifying PAP is challenging due to its polarity, thermal instability, and isomerism with ADP. Standard reverse-phase C18 chromatography is often insufficient for retaining PAP.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is the validated standard.[1]

Sample Preparation (Quenching & Extraction)

Objective: Stop BPNT1 activity immediately to prevent artificial degradation of PAP to AMP during lysis.

  • Culture: Grow mammalian cells (e.g., HEK293, HepG2) to 80% confluence.

  • Wash: Rapidly wash twice with ice-cold PBS.[1]

  • Quench/Lyse: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

    • Why: Methanol denatures proteins (stopping BPNT1) and extracts polar nucleotides.[1]

  • Scrape & Collect: Scrape cells on ice; transfer to microcentrifuge tubes.

  • Freeze-Thaw: Perform two cycles of liquid nitrogen freeze / 37°C thaw to ensure complete lysis.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Dry: Evaporate supernatant under nitrogen or vacuum concentrator (keep temp < 30°C).

  • Reconstitute: Resuspend in mobile phase (e.g., 50% Acetonitrile).

LC-MS/MS Configuration

System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).[1]

  • Column: HILIC Amide or ZIC-pHILIC (2.1 x 100 mm, 3.5 µm).[1]

    • Note: HILIC retains polar phosphates better than C18.[1]

  • Mobile Phase A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[1][7]

  • Gradient: 90% B to 50% B over 10 minutes.

Detection Parameters (MRM Mode)

Differentiation of PAP from ADP relies on unique fragmentation patterns.[1] While both have parent mass ~426 m/z (negative mode), the phosphate positions yield specific daughters.[1]

AnalytePolarityPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Notes
PAP Negative426.0134.0 5035Adenine fragment (Specific)
PAP Negative426.079.0 5050Phosphate (Generic)
ADP Negative426.0134.0 5035Interference Check
ADP Negative426.079.0 5050Interference Check
PAPS Negative506.0426.0 5025Loss of Sulfate

Self-Validating Step: To distinguish PAP from ADP (since they share transitions), you must rely on Retention Time (RT) .[1] In HILIC at pH 9.0:

  • ADP elutes earlier (less polar interaction with amide phase).[1]

  • PAP elutes later (3'-phosphate adds steric/polar drag).[1]

  • Control: Spike samples with

    
    -labeled ATP or pure PAP standard to confirm RT.[1]
    
Visualization: Experimental Workflow

Workflowcluster_0Sample Prep (Crucial Step)cluster_1LC-MS/MS AnalysisCellsMammalian CellsQuenchQuench: -80°C 80% MeOH(Stops BPNT1)Cells->QuenchImmediateExtractCentrifuge & DryQuench->ExtractHILICHILIC Column(pH 9.0)Extract->HILICReconstituteMSTriple Quad MS(MRM Mode)HILIC->MSElutionDataQuantification(PAP vs ADP)MS->Datam/z 426->134

Figure 2: Analytical workflow for PAP quantification.[1] The use of cold methanol quenching is non-negotiable to prevent metabolite turnover. HILIC chromatography provides the necessary separation from structural isomers.

References

  • Spiegelberg, B. D., et al. (2005). "The lithium-inhibited phosphatase BPNT1 modulates PAP metabolism and lithium toxicity."[8] Cell, 122(6), 961-972.[1]

  • Frederick, J. P., et al. (2008). "The cytosolic sulfotransferase inhibitor PAP causes chondrodysplasia in mice lacking the lithium-sensitive phosphatase BPNT1." Proceedings of the National Academy of Sciences, 105(33), 11605-11612. [1]

  • Zhang, J., et al. (2016). "Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry."[1] Journal of Chromatography A, 1470, 70-75.

  • Chapman, E., et al. (2004). "Inhibition of the Escherichia coli and human sulfotransferase by 3'-phosphoadenosine 5'-phosphate." Journal of Biological Chemistry, 279, 7131-7138.

  • Meisel, J. D., & Kim, D. H. (2016). "Inhibition of Lithium-Sensitive Phosphatase BPNT-1 Causes Selective Neuronal Dysfunction in C. elegans."[1][2] PLoS Genetics, 12(7), e1006132.[1]

A Technical Guide to the Divergent Functions of Adenosine-3'-5'-diphosphate and Adenosine-5'-monophosphate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Adenosine-based nucleotides are fundamental to cellular life, acting as currency for energy transfer, building blocks for nucleic acids, and critical signaling molecules. While structurally similar, Adenosine-5'-monophosphate (AMP) and Adenosine-3'-5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), execute vastly different and non-overlapping functions. AMP is the canonical sentinel of cellular energy status, orchestrating a global metabolic shift in response to energy depletion. In contrast, A3'5'P is a key metabolite in sulfur metabolism, acting as a byproduct of vital sulfation reactions and possessing its own unique regulatory roles. This guide provides an in-depth technical exploration of the core functions of these two molecules, detailing their associated biochemical pathways, the structural basis for their functional divergence, and the experimental methodologies used to investigate their distinct roles. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical nucleotides.

Introduction: A Tale of Two Phosphates

At first glance, AMP and A3'5'P are nearly identical, both featuring an adenine base, a ribose sugar, and a phosphate group at the 5' position of the ribose. The critical distinction lies in a single additional phosphate group at the 3' position in A3'5'P. This seemingly minor modification fundamentally alters the molecule's shape, charge, and interaction partners, directing it toward a completely separate sphere of cellular influence.

AMP's primary role is intrinsically linked to the cell's energy charge, defined by the relative ratios of ATP, ADP, and AMP.[1][2] A rise in the AMP:ATP ratio is a universal distress signal indicating that energy consumption is outpacing production.[1][3] Conversely, A3'5'P is not a primary indicator of the cell's overall energy state. Instead, its presence is tied to the activity of sulfotransferase enzymes, which are essential for detoxification, hormone regulation, and the synthesis of macromolecules.[4][5] This guide will dissect these two divergent paths, starting with the well-established role of AMP as the cell's metabolic fuel gauge.

Adenosine-5'-monophosphate (AMP): The Master Regulator of Cellular Energy Homeostasis

The concentration of AMP in a cell is a highly sensitive barometer of its metabolic health. Under conditions of metabolic stress, such as glucose deprivation or hypoxia, ATP is hydrolyzed to ADP to fuel cellular processes.[3] The enzyme adenylate kinase then catalyzes the re-equilibration of the adenine nucleotide pool:

2 ADP ⇔ ATP + AMP

This reaction ensures that even a small decrease in ATP and a corresponding rise in ADP leads to a much larger, amplified increase in the relative concentration of AMP.[1] This amplification makes AMP an ideal signal for energy deficit.

The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The primary effector of AMP's function is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that acts as a master regulator of metabolism.[3][6][7] AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[8]

Mechanism of Activation: An increase in the cellular AMP:ATP ratio triggers AMPK activation through a sophisticated, multi-pronged mechanism:[9]

  • Allosteric Activation: AMP binds to the regulatory γ subunit, causing a conformational change that allosterically activates the kinase complex.[6]

  • Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for its primary upstream activating kinase, Liver Kinase B1 (LKB1), which phosphorylates a critical threonine residue (Thr172) on the α subunit.[1][6][10]

  • Inhibition of Dephosphorylation: The binding of AMP protects Thr172 from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.

Downstream Effects: Once activated, AMPK acts to restore energy balance by phosphorylating a multitude of downstream targets. Its overarching goal is to switch off ATP-consuming anabolic pathways while simultaneously activating ATP-producing catabolic pathways.[3][8][11]

  • Inhibition of Anabolic Processes:

    • Protein Synthesis: AMPK phosphorylates and inhibits key components of the mTORC1 pathway, a central regulator of cell growth and protein synthesis.[3][6]

    • Lipid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[7]

    • Gluconeogenesis: AMPK inhibits the transcription of genes involved in glucose synthesis in the liver.[3]

  • Activation of Catabolic Processes:

    • Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the cell surface in muscle cells, increasing glucose uptake.

    • Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), allowing fatty acids to enter the mitochondria for oxidation.

AMPK_Pathway cluster_stress Cellular Stress cluster_nucleotides Nucleotide Pool cluster_kinases Kinase Regulation cluster_anabolic Anabolic Pathways (Inhibited) cluster_catabolic Catabolic Pathways (Activated) Low Glucose Low Glucose AMP High AMP/ADP Hypoxia Hypoxia Exercise Exercise ATP High ATP AMPK_inactive AMPK (Inactive) ATP->AMPK_inactive Antagonizes AMP Binding AMP->AMPK_inactive Allosteric Activation LKB1 LKB1 LKB1->AMPK_inactive p-Thr172 AMPK_active p-AMPK (Active) AMPK_inactive->AMPK_active mTORC1 mTORC1 (Protein Synthesis) AMPK_active->mTORC1 ACC ACC (Lipid Synthesis) AMPK_active->ACC Gluconeogenesis Gluconeogenesis AMPK_active->Gluconeogenesis Glucose_Uptake Glucose Uptake AMPK_active->Glucose_Uptake FAO Fatty Acid Oxidation AMPK_active->FAO Autophagy Autophagy AMPK_active->Autophagy

Caption: The AMPK signaling pathway, a central regulator of cellular energy homeostasis.

Adenosine-3'-5'-diphosphate (A3'5'P / PAP): A Product and Regulator of Sulfur Metabolism

In stark contrast to AMP, A3'5'P is not directly linked to the ATP/ADP energy cycle. Its biogenesis is a consequence of sulfation reactions, a critical Phase II metabolic process.

The Sulfation Pathway and A3'5'P Generation

Sulfation involves the transfer of a sulfonate (SO₃⁻) group to an acceptor molecule. This process requires a high-energy sulfate donor, which is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) .[12] PAPS is synthesized from inorganic sulfate and ATP in a two-step enzymatic reaction:[13]

  • ATP + SO₄²⁻ → APS + PPi (catalyzed by ATP sulfurylase)

  • APS + ATP → PAPS + ADP (catalyzed by APS kinase)

PAPS is the universal sulfonate donor for all sulfotransferase (SULT) enzymes.[13] SULTs catalyze the transfer of the sulfuryl group from PAPS to a vast array of substrates, including steroids, neurotransmitters, xenobiotics, and carbohydrates.[14] This reaction yields a sulfated product and A3'5'P (PAP) as an obligatory byproduct.[4][15]

Substrate-OH + PAPS → Substrate-O-SO₃⁻ + A3'5'P (PAP)

The intracellular concentration of A3'5'P is therefore a direct reflection of active sulfation metabolism.

Sulfation_Pathway cluster_synthesis PAPS Synthesis cluster_transfer Sulfuryl Transfer cluster_degradation PAP Degradation ATP_1 ATP APS Adenosine 5'-phosphosulfate (APS) ATP_1->APS Sulfate SO₄²⁻ Sulfate->APS ATP Sulfurylase PAPS PAPS (Universal Sulfate Donor) APS->PAPS ATP_2 ATP ATP_2->PAPS APS Kinase SULT Sulfotransferase (SULT) PAPS->SULT Substrate Acceptor Substrate (e.g., Steroid, Xenobiotic) Substrate->SULT Sulfated_Product Sulfated Product SULT->Sulfated_Product PAP A3'5'P (PAP) (Byproduct) SULT->PAP SAL1 PAP Phosphatase (e.g., SAL1) PAP->SAL1 AMP AMP Pi Pi SAL1->AMP SAL1->Pi

Caption: The sulfation pathway, showing the synthesis of PAPS and generation of A3'5'P (PAP).

Regulatory Functions of A3'5'P (PAP)

Far from being an inert byproduct, A3'5'P has emerged as a potent signaling and regulatory molecule. Its accumulation can have significant cellular consequences.

  • Enzyme Inhibition: A3'5'P is a known product inhibitor of the SULT enzymes that produce it, creating a negative feedback loop.[16] More significantly, it is a potent inhibitor of other key enzymes. In plants, it acts as a stress signal, while in mammals, it has been shown to inhibit:

    • Exoribonucleases (XRNs): These enzymes are involved in RNA turnover. Inhibition by A3'5'P can block RNA catabolism.[16]

    • Poly(ADP-ribose) polymerase 1 (PARP-1): PARP-1 is a critical enzyme in DNA repair and cell death pathways. A3'5'P can act as a mixed inhibitor of PARP-1, suggesting it may function as a physiological regulator of its activity.[4]

  • Cellular Signaling: In plants, A3'5'P is a retrograde signaling molecule that moves from the chloroplast to the nucleus to regulate gene expression in response to environmental stresses like drought and high light.[17]

  • Degradation and Homeostasis: Due to its potent inhibitory effects, intracellular levels of A3'5'P must be tightly controlled. This is primarily achieved by 3'-nucleotidases and phosphatases (such as SAL1 in plants) that hydrolyze the 3'-phosphate group, converting A3'5'P into AMP.[15][17][18] This degradation not only detoxifies the cell from excess A3'5'P but also feeds the resulting AMP back into the general adenine nucleotide pool.

Functional Dichotomy: A Comparative Summary

The distinct roles of AMP and A3'5'P are a direct consequence of the 3'-phosphate group, which creates a different molecular interface for protein binding, precluding A3'5'P from interacting with AMPK and enabling its interaction with enzymes like PARP-1 and XRNs.

FeatureAdenosine-5'-monophosphate (AMP) Adenosine-3'-5'-diphosphate (A3'5'P / PAP)
Structure Adenosine with one phosphate at the 5' position.Adenosine with phosphates at both the 3' and 5' positions.[19]
Primary Source Hydrolysis of ATP/ADP via adenylate kinase.[2]Byproduct of sulfotransferase (SULT) reactions.[4]
Core Function Allosteric regulator and sensor of low cellular energy.[3][7]Byproduct of sulfation; feedback inhibitor and stress signaling molecule.[4][16][17]
Key Pathway AMPK Signaling Pathway.[6]Sulfate Assimilation / Sulfation Pathway.[15][18]
Primary Effector AMP-Activated Protein Kinase (AMPK).[8]PARP-1, Exoribonucleases (XRNs), SULTs.[4][16]
Accumulation Signal Energy deficit; metabolic stress.High sulfotransferase activity; cellular stress (e.g., DNA damage, oxidative stress).

Experimental Methodologies for Functional Analysis

Distinguishing the functions of AMP and A3'5'P requires specific assays tailored to their respective pathways.

Studying AMP-Dependent Processes: The AMPK Pathway

The central goal is to measure the activation state of AMPK and its downstream consequences.

Protocol 1: In Vitro AMPK Kinase Assay (Luminescence-Based)

This protocol determines the direct effect of AMP on AMPK's catalytic activity in a cell-free system.

  • Reagents: Recombinant human AMPK (e.g., α1/β1/γ1), SAMS peptide substrate, ATP, varying concentrations of AMP, ADP-Glo™ Kinase Assay reagents (Promega).[20]

  • Reaction Setup: In a 384-well plate, prepare reaction mixtures containing kinase buffer, recombinant AMPK, and the SAMS peptide.

  • Activator Titration: Add varying concentrations of AMP to the wells. Include a no-AMP control.

  • Initiation: Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add Kinase Detection Reagent to convert the ADP generated by AMPK into ATP, and simultaneously measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Measure luminescence using a plate reader. Higher luminescence corresponds to higher ADP production and thus higher AMPK activity. Plot activity versus AMP concentration.

AMPK_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A Combine Recombinant AMPK, SAMS Peptide, and Buffer B Add varying concentrations of AMP A->B C Initiate with ATP B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (Convert ADP -> ATP) E->F G Measure Luminescence F->G

Caption: Workflow for an in vitro luminescence-based AMPK activation assay.

Studying A3'5'P-Dependent Processes: Sulfotransferase Activity

Assaying SULT activity provides a direct measure of A3'5'P production.

Protocol 2: Radiometric Sulfotransferase (SULT) Activity Assay

This classic method quantifies the transfer of a radiolabeled sulfo group from PAPS to a substrate.

  • Reagents: Human tissue cytosol or recombinant SULT enzyme, probe substrate (e.g., 4-nitrophenol for SULT1A1), PAPS containing a trace amount of [³⁵S]PAPS.[21]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), cytosol/recombinant enzyme, and the acceptor substrate.

  • Initiation: Start the reaction by adding the PAPS/[³⁵S]PAPS mixture.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Termination & Precipitation: Stop the reaction by adding 0.1 M barium acetate. This precipitates the unused [³⁵S]PAPS as barium sulfate, while the [³⁵S]-labeled product remains in solution.

  • Separation: Centrifuge the tubes to pellet the precipitate.

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The measured counts per minute (CPM) are proportional to the amount of sulfated product formed, and thus to the SULT activity.

Modern, non-radioactive methods using LC-MS/MS to directly measure the formation of the sulfated product are also widely used for higher throughput.[22]

Implications for Drug Development

The distinct functionalities of AMP and A3'5'P present separate and compelling opportunities for therapeutic intervention.

  • Targeting the AMP/AMPK Axis: Given its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases.[7]

    • Type 2 Diabetes & Obesity: AMPK activators (e.g., metformin, though its direct mechanism is debated) can lower blood glucose and improve insulin sensitivity.

    • Cancer: In some contexts, activating AMPK can suppress tumor growth by inhibiting anabolic processes required for proliferation.[6][7]

  • Targeting the A3'5'P/Sulfation Axis:

    • Drug Metabolism: SULT enzymes are critical for the metabolism and clearance of many drugs. Inhibiting or inducing specific SULT isoforms can modulate drug efficacy and toxicity. Understanding the inhibitory role of A3'5'P on these enzymes is crucial for kinetic modeling.

    • Cancer & Inflammation: Aberrant sulfation patterns are associated with cancer progression. Targeting specific SULTs is an emerging therapeutic strategy.

    • PARP Inhibition: The discovery that A3'5'P inhibits PARP-1 opens new avenues for research, particularly in contexts where A3'5'P levels might be endogenously elevated, potentially sensitizing cells to other DNA damaging agents.[4]

Conclusion

Adenosine-5'-monophosphate and Adenosine-3'-5'-diphosphate provide a masterclass in molecular specificity. While separated by only a single phosphate group, their cellular roles are worlds apart. AMP serves as the definitive gauge of cellular energy, triggering a sweeping metabolic overhaul via the AMPK pathway to ensure survival during times of scarcity. A3'5'P, in contrast, functions as a direct readout of sulfation pathway flux, acting as both a feedback inhibitor and a unique signaling molecule that can influence processes from RNA stability to DNA repair. For researchers in basic science and drug development, recognizing and appreciating this functional divergence is paramount. The ability of the cell to leverage such a subtle structural difference to orchestrate entirely separate regulatory networks underscores the remarkable elegance and precision of biochemical control.

References

  • Hardie, D. G., Ross, F. A., & Hawley, S. A. (2012). AMPK: a nutrient and energy sensor that maintains energy homeostasis.
  • Creative Diagnostics. (n.d.).
  • Mihaylova, M. M., & Shaw, R. J. (2011). The AMPK signalling pathway coordinates cell growth, autophagy and metabolism.
  • Hardie, D. G. (2004). The AMP-activated protein kinase pathway – new players upstream and downstream. Journal of Cell Science.
  • Kim, J., & Lim, J. H. (2011).
  • Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

  • Malojcic, G., & Linhardt, R. J. (2010). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry.
  • Frederick, J. P., & D'Souza, S. (2012). Roles for nucleotide phosphatases in sulfate assimilation and skeletal disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
  • Li, X., et al. (2022). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for Preclinical Studies of AMPK-IN-5.
  • Cook, M. C., et al. (2012). Recent advances in sulfotransferase enzyme activity assays. Methods in Molecular Biology.
  • R&D Systems. (n.d.). Sulfotransferase Activity Assays.
  • Shrestha, A., et al. (2016). Small molecule adenosine 5′-monophosphate activated protein kinase (AMPK) modulators and human diseases. Journal of Medicinal Chemistry.
  • Zhang, C. S., Li, M., & Lin, S. C. (2017).
  • ChemicalBook. (n.d.).
  • Riches, Z., et al. (2009). Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues. Drug Metabolism and Disposition.
  • Phua, S. Y., et al. (2022). Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments. Frontiers in Plant Science.
  • Toledano, E., et al. (2012). 3′-5′ Phosphoadenosine phosphate is an inhibitor of PARP-1 and a potential mediator of the lithium-dependent inhibition of PARP-1 in vivo. Biochemical Journal.
  • Lee, S., & Leustek, T. (2013). Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana. Frontiers in Plant Science.
  • Hawley, S. A., et al. (2010). Assays of Different Mechanisms of AMPK Activation, and Use of Cells Expressing Mutant AMPK to Delineate Activation Mechanisms. Methods in Molecular Biology.
  • PubChem. (n.d.). Adenosine 3',5'-diphosphate. [Link]

  • Malojcic, G., et al. (2008). A structural and biochemical basis for PAPS-independent sulfuryl transfer by aryl sulfotransferase from uropathogenic Escherichia coli.
  • Sigma-Aldrich. (n.d.).
  • Promega Corporation. (n.d.). AMPK (A1/B1/G1) Kinase Assay.
  • Aschenbach, W. G., Sakamoto, K., & Goodyear, L. J. (2004). 5' adenosine monophosphate-activated protein kinase, metabolism and exercise. Sports Medicine.
  • Wikipedia. (n.d.). Adenosine monophosphate. [Link]

Sources

Extracellular roles of Adenosine-3'-5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Extracellular Roles of Adenosine-3'-5'-diphosphate

Abstract

Adenosine-3'-5'-diphosphate (A3'5'P), commonly known as PAP, is a molecule primarily recognized for its intracellular roles as a byproduct of sulfotransferase reactions and as a key signaling molecule in plant stress responses. However, its presence and functions in the extracellular space of mammalian systems have remained largely unexplored, representing a nascent field of research. This technical guide synthesizes the current, albeit limited, understanding of extracellular PAP. It moves from the well-established intracellular metabolic pathways to the intriguing, emerging evidence of its role as a modulator of purinergic signaling. By providing a comprehensive overview of its biochemistry, potential physiological and pathological significance, and detailed methodologies for its detection, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to investigate the extracellular roles of this enigmatic molecule.

Introduction: The Intracellular Precedent of a Potential Extracellular Messenger

Adenosine-3'-5'-diphosphate is a phosphorylated nucleotide found in virtually all organisms. Intracellularly, its metabolism is intricately linked to the sulfation pathway. It is the product of reactions catalyzed by sulfotransferases (SULTs), which transfer a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a wide array of substrates, including steroids, neurotransmitters, and xenobiotics. The resulting PAP is then hydrolyzed to AMP and inorganic phosphate.

While in mammalian cells, PAP has historically been viewed as a mere byproduct of sulfation, research in plant biology has unveiled its function as a critical retrograde signaling molecule, relaying information about environmental stress from the chloroplasts to the nucleus. This established role as a signaling molecule in other biological systems raises the compelling question of whether PAP also has signaling functions in the extracellular environment of mammals.

This guide will navigate the sparse but suggestive landscape of extracellular PAP research, offering a framework for its future exploration.

The Intracellular Metabolism of Adenosine-3'-5'-diphosphate: A Prerequisite for Extracellular Function

Understanding the intracellular lifecycle of PAP is fundamental to hypothesizing its potential extracellular roles. The concentration of intracellular PAP is tightly regulated by its synthesis from PAPS and its subsequent degradation.

Synthesis of PAP via the Sulfation Pathway

The primary source of PAP in mammalian cells is the activity of cytosolic sulfotransferases. These enzymes utilize PAPS as a cosubstrate to sulfonate a variety of endogenous and exogenous compounds. The reaction can be summarized as follows:

Substrate-OH + PAPS → Substrate-O-SO₃⁻ + PAP

This process is crucial for detoxification, hormone regulation, and neurotransmitter metabolism.

Degradation of PAP

The intracellular concentration of PAP is maintained at low levels by the action of specific phosphatases that hydrolyze it to AMP. In bacteria, a 3',5'-nucleotide bisphosphate phosphatase has been identified that performs this function.[1]

The following diagram illustrates the intracellular PAPS-PAP cycle:

PAPS_PAP_Cycle PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) SULT Sulfotransferase (SULT) PAPS->SULT Donor Substrate_OH Substrate-OH Substrate_OH->SULT Acceptor PAP Adenosine-3'-5'-diphosphate (PAP) SULT->PAP Substrate_S Sulfated Substrate SULT->Substrate_S Phosphatase Phosphatase PAP->Phosphatase AMP Adenosine-5'-monophosphate (AMP) Phosphatase->AMP Pi Pi Phosphatase->Pi

Caption: Intracellular PAPS-PAP metabolic cycle.

The Extracellular Emergence of PAP: Release Mechanisms and Potential Significance

For PAP to exert any extracellular function, it must first be released from the cell. While direct evidence for specific PAP release mechanisms is currently lacking, we can infer potential pathways based on the well-documented release of other nucleotides, such as ATP.[2]

Potential Mechanisms of PAP Release
  • Cell Lysis: During tissue injury, necrosis, or apoptosis, the contents of damaged cells are released into the extracellular space. This would include the intracellular pool of PAP.

  • Vesicular Release: Extracellular vesicles (EVs), including exosomes and microvesicles, are known to carry a diverse cargo of proteins, lipids, and nucleic acids.[3] It is plausible that PAP could be packaged into EVs and released from the cell. This would represent a more regulated form of release compared to cell lysis.

  • Transporter-Mediated Efflux: While no specific PAP transporters have been identified, the existence of transporters for other nucleotides suggests that a similar mechanism could exist for PAP.

Further research is needed to determine if and how PAP is actively released from mammalian cells under physiological and pathological conditions.

Extracellular PAP as a Modulator of Purinergic Signaling: The P2Y₁ Antagonist

The most compelling evidence for an extracellular role of PAP in mammals comes from a study identifying it as an antagonist of the P2Y₁ receptor.[4] The P2Y₁ receptor is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, most notably platelet aggregation.[5]

The P2Y₁ Receptor and Its Functions

P2Y receptors are a family of purinergic receptors stimulated by extracellular nucleotides like ATP, ADP, UTP, and UDP.[5][6] The P2Y₁ receptor, in particular, is highly expressed on platelets, where its activation by ADP is a key step in thrombus formation. It is also found in other tissues, including smooth muscle and the nervous system.

PAP as a P2Y₁ Antagonist

A study on shear-induced platelet aggregation demonstrated that Adenosine 3',5'-diphosphate (referred to as A3P5P in the study) inhibits this process.[4] This inhibitory effect suggests that extracellular PAP can compete with ADP for binding to the P2Y₁ receptor, thereby preventing its activation.

The following diagram illustrates the hypothesized mechanism of PAP as a P2Y₁ antagonist:

PAP_P2Y1_Antagonism cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Activation Platelet Activation and Aggregation P2Y1->Activation No_Activation Inhibition of Platelet Aggregation P2Y1->No_Activation ADP ADP (Agonist) ADP->P2Y1 Binds and Activates PAP PAP (Antagonist) PAP->P2Y1 Binds and Blocks

Caption: Hypothesized antagonism of the P2Y₁ receptor by extracellular PAP.

Potential Physiological and Pathological Roles of Extracellular PAP

Based on its antagonistic activity at the P2Y₁ receptor, we can speculate on the potential involvement of extracellular PAP in various physiological and pathological processes.

Hemostasis and Thrombosis

By inhibiting platelet aggregation, extracellular PAP could function as a localized antithrombotic agent.[4] Its release from damaged cells at a site of vascular injury could serve to modulate the extent of thrombus formation, preventing excessive clotting.

Neurotransmission

P2Y₁ receptors are expressed on neurons and glial cells and are involved in modulating synaptic transmission.[7] As a P2Y₁ antagonist, extracellular PAP could potentially influence neuronal excitability and glial cell function.

Inflammation

P2Y₁ receptors are also implicated in inflammatory responses. By blocking these receptors, extracellular PAP might have anti-inflammatory effects.

These potential roles are currently speculative and require experimental validation.

Methodologies for the Study of Extracellular PAP

To advance our understanding of extracellular PAP, robust and sensitive methods for its detection and quantification are essential.

Quantification of Extracellular PAP by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the quantification of small molecules like PAP from complex biological matrices.[8][9]

Table 1: Example HPLC-MS/MS Parameters for PAP Analysis

ParameterValue
HPLC Column HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange
Mobile Phase A Ammonium acetate in water
Mobile Phase B Acetonitrile
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition Precursor ion (m/z) → Product ion (m/z)

Note: Specific parameters need to be optimized for the instrument and matrix being used.

Experimental Protocol: Quantification of PAP in Cell Culture Supernatant

This protocol provides a general framework for the analysis of extracellular PAP.

  • Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Wash cells with serum-free media and then incubate with fresh serum-free media. Apply experimental treatment (e.g., mechanical stress, hypoxia) to stimulate potential PAP release.

  • Sample Collection: Collect the cell culture supernatant at desired time points. Immediately place on ice.

  • Sample Preparation:

    • Centrifuge the supernatant at 4°C to pellet any detached cells or debris.

    • Transfer the cleared supernatant to a new tube.

    • Add a known amount of a stable isotope-labeled internal standard for PAP (if available) to correct for sample loss and matrix effects.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).

    • Vortex and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of the HPLC gradient).

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject the sample onto the HPLC-MS/MS system for analysis.

  • Data Analysis:

    • Quantify the amount of PAP by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of PAP.

The following workflow diagram illustrates the process of extracellular PAP quantification:

PAP_Quantification_Workflow Start Cell Culture with Experimental Treatment Collection Collect Supernatant Start->Collection Centrifuge1 Centrifuge to Remove Debris Collection->Centrifuge1 Add_IS Add Internal Standard Centrifuge1->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge2 Centrifuge to Pellet Protein Precipitate->Centrifuge2 Dry Dry Supernatant Centrifuge2->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis HPLC-MS/MS Analysis Reconstitute->Analysis End Quantify PAP Analysis->End

Caption: Workflow for the quantification of extracellular PAP.

Future Directions and Conclusion

The study of extracellular Adenosine-3'-5'-diphosphate in mammalian systems is in its infancy. The existing evidence, though sparse, points towards a potential role for this molecule as a modulator of purinergic signaling, particularly through its antagonism of the P2Y₁ receptor. This opens up exciting avenues for research in fields such as thrombosis, neuroscience, and inflammation.

Key questions that need to be addressed include:

  • Is PAP actively released from mammalian cells, and if so, through what mechanisms?

  • What are the physiological and pathological concentrations of extracellular PAP?

  • Does extracellular PAP interact with other receptors or proteins besides P2Y₁?

  • Can the extracellular concentration of PAP be therapeutically modulated for the treatment of diseases?

This technical guide has aimed to provide a comprehensive overview of the current knowledge and a practical framework for researchers to begin to answer these questions. The exploration of extracellular PAP may yet reveal a novel signaling pathway with significant implications for health and disease.

References

  • Blockade of adenosine diphosphate receptors P2Y(12) and P2Y(1) is required to inhibit platelet aggregation in whole blood under flow. PubMed. [Link]

  • P2Y receptor. Wikipedia. [Link]

  • Understanding P2Y Receptor Signaling with Adenosine Triphosphate Disodium Salt. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Mechanically stimulated ATP release from mammalian cells: systematic review and meta-analysis. PubMed. [Link]

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences. [Link]

  • Extracellular ATP/adenosine dynamics in the brain and its role in health and disease. Journal of Neurochemistry. [Link]

  • A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B. [Link]

  • Extracellular Vesicles in the Central Nervous System: A Novel Mechanism of Neuronal Cell Communication. International Journal of Molecular Sciences. [Link]

  • Prospecting for unannotated enzymes: discovery of a 3',5'-nucleotide bisphosphate phosphatase within the amidohydrolase superfamily. PubMed. [Link]

Sources

An In-depth Technical Guide to Adenosine-3'-5'-diphosphate (PAP) as a Metabolic Intermediate and Signaling Molecule

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine-3'-5'-diphosphate, commonly known as 3'-phosphoadenosine-5'-phosphate (PAP), has long been recognized as an obligatory by-product of sulfotransferase reactions.[1] Initially considered metabolic waste, a growing body of evidence has recast PAP as a potent and crucial signaling molecule, particularly in the context of cellular stress.[2] This technical guide provides a comprehensive exploration of PAP, from its metabolic origins in the activated sulfate pathway to its catabolism and its function as a regulator of gene expression. We will delve into the enzymatic machinery governing PAP homeostasis, the critical role of subcellular compartmentalization, and the analytical methodologies required for its accurate quantification. This document is designed to serve as an authoritative resource for researchers investigating sulfur metabolism, cellular signaling, and novel therapeutic targets.

Introduction to Adenosine-3'-5'-diphosphate (PAP)

Nomenclature and Chemical Structure

Adenosine-3'-5'-diphosphate is a nucleotide derivative featuring an adenosine core with two phosphate groups attached to the ribose sugar at the 3' and 5' positions.[3][4] It is critical to distinguish this molecule, also referred to as Adenosine 3',5'-bisphosphate, from its more widely known isomer, Adenosine 5'-diphosphate (ADP), where the two phosphate groups are linked in a pyrophosphate chain at the 5' position.[4][5] The distinct phosphorylation pattern of PAP is a direct consequence of its metabolic origin and is fundamental to its unique biological activity.

The Dual Identity of PAP: From Metabolic By-product to Signaling Regulator

For decades, PAP was viewed solely as the spent form of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[4] Every time a sulfotransferase (SULT) enzyme catalyzes the transfer of a sulfonate group onto a substrate, a molecule of PAP is released.[1] However, recent research, particularly in plant biology, has revealed that PAP accumulation under conditions of drought, salinity, or high light stress acts as a specific signal.[2] This signal can inhibit the activity of certain 5'- to 3'-exoribonucleases, thereby altering the transcriptome to mount an appropriate stress response.[2] This dual role necessitates a tightly regulated cellular environment where PAP levels are controlled to prevent unwanted signaling while ensuring metabolic flux through sulfation pathways.

The Metabolic Hub of Activated Sulfate

The story of PAP begins with the activation of inorganic sulfate, a process essential for the synthesis of all sulfated compounds in eukaryotes.[6]

Biosynthesis of the Universal Sulfate Donor, PAPS

The universal sulfonate donor for all sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1] Its synthesis from inorganic sulfate and ATP is a critical, two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS) in vertebrates.[1][7][8]

  • ATP Sulfurylase Activity : In the first step, the ATP sulfurylase domain of PAPSS catalyzes the reaction of ATP with inorganic sulfate (SO₄²⁻) to form adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).[9][10]

  • APS Kinase Activity : The second step is catalyzed by the APS kinase domain, which phosphorylates the 3'-hydroxyl group of APS using another molecule of ATP, yielding PAPS and ADP.[9][10]

The availability of PAPS is often the rate-limiting factor for sulfation reactions, making its synthesis a key regulatory node.[6]

The Sulfotransferase Reaction: Generation of PAP as a Co-product

Sulfotransferases (SULTs) are a large family of enzymes that transfer the sulfonate group from PAPS to a vast array of substrates, including hormones, neurotransmitters, xenobiotics, and proteins.[11] This reaction, crucial for detoxification and biological regulation, yields a sulfated substrate and releases 3'-phosphoadenosine-5'-phosphate (PAP) as a co-product.[1][4]

PAPS Synthesis and Sulfation Pathway ATP1 ATP APS Adenosine-5'- phosphosulfate (APS) ATP1->APS  PAPSS  (ATP Sulfurylase) SO4 Inorganic Sulfate (SO₄²⁻) SO4->APS PAPS 3'-phosphoadenosine-5'- phosphosulfate (PAPS) APS->PAPS  PAPSS  (APS Kinase) ATP2 ATP ATP2->PAPS PAP Adenosine-3',5'- diphosphate (PAP) PAPS->PAP  Sulfotransferase  (SULT) Sulfated_Substrate Sulfated Substrate Substrate Acceptor Substrate (e.g., Xenobiotic, Hormone) Substrate->Sulfated_Substrate

Diagram 1: The PAPS synthesis and sulfation pathway.

Regulation and Catabolism of Cellular PAP Levels

The potential for PAP to act as a potent signaling molecule necessitates robust mechanisms for its clearance.[2] Organisms have evolved sophisticated systems involving enzymatic degradation and subcellular compartmentalization to maintain PAP homeostasis.

Enzymatic Degradation

PAP is hydrolyzed to the metabolically versatile Adenosine Monophosphate (AMP) and inorganic phosphate (Pi) by specific nucleotidases.[4]

  • In plants, the enzyme SAL1, a 3'(2'),5'-bisphosphate nucleotidase, is the key player in PAP degradation and is located in both mitochondria and chloroplasts.[2][12]

  • In bacteria, several enzymes can perform this function, including CysQ from Escherichia coli and other phosphatases from the amidohydrolase superfamily.[13][14]

This catabolic step is not merely for disposal; it recycles the adenosine core back into the nucleotide pool, where it can be re-phosphorylated to ATP.[4]

Subcellular Compartmentalization and Transport

In eukaryotes like plants, the components of the sulfate assimilation pathway are spatially separated, creating a regulatory network dependent on transport.[12][15]

  • PAPS Synthesis occurs primarily in plastids (e.g., chloroplasts).[15]

  • PAPS Utilization by sulfotransferases occurs mainly in the cytosol, where PAP is consequently generated.[12]

  • PAP Degradation takes place within mitochondria and plastids.[2]

This separation necessitates specific transporters on the organellar membranes. The PAPS transporter PAPST1 exports newly synthesized PAPS from the plastid to the cytosol, while PAPST2 has been identified as a key importer of cytosolic PAP back into mitochondria and plastids for its degradation by SAL1.[2][15] This intricate trafficking system allows for fine-tuned control over cytosolic PAP concentrations, preventing inappropriate signaling.

Cellular Trafficking and Degradation of PAP cluster_Organelle Mitochondrion / Plastid cluster_Cytosol Cytosol PAPS_syn PAPS Synthesis PAPST1 PAPST1 (Exporter) PAPS_syn->PAPST1 PAP_deg PAP Degradation (e.g., SAL1) AMP AMP + Pi PAP_deg->AMP PAPS_cyto PAPS SULT Sulfation Reaction PAPS_cyto->SULT PAP_cyto PAP PAPST2 PAPST2 (Importer) PAP_cyto->PAPST2 SULT->PAP_cyto PAPST1->PAPS_cyto PAPST2->PAP_deg

Diagram 2: Cellular trafficking and degradation of PAP in a plant cell model.

PAP as a Signaling Molecule

The discovery of PAP's role in signaling has transformed our understanding of its cellular importance. It is a prime example of a retrograde signal, where the status of organelles is communicated to the nucleus to orchestrate a coordinated cellular response.

Mechanism of Action

In plants, elevated PAP levels directly inhibit nuclear 5'-3' exoribonucleases (XRNs), enzymes responsible for RNA turnover.[2] By inhibiting these enzymes, PAP stabilizes a specific subset of messenger RNAs (mRNAs), leading to the increased expression of stress-responsive genes. This mechanism allows the cell to rapidly adapt its proteome in response to adverse environmental conditions signaled by the organelles.

Role in Plant Stress Response

During drought or high-light stress, oxidative stress can occur in chloroplasts. This leads to the inactivation of the PAP-degrading enzyme SAL1.[12] The subsequent inability to clear cytosolic PAP results in its accumulation, triggering the retrograde signaling cascade that ultimately enhances the plant's stress tolerance.[2][16] This positions PAP as a critical secondary messenger in plant abiotic stress signaling.[16]

Analytical Methodologies for PAP Quantification

Accurately measuring the concentration of PAP in biological samples is essential for studying its metabolic and signaling functions. Due to its typically low abundance and structural similarity to other nucleotides, sensitive and specific analytical techniques are required.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by chromatography, detection by UV absorbance at ~260 nm.[17][18]Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.[19]
Specificity Moderate. Co-elution with other nucleotides can be an issue.Very High. Provides structural confirmation based on fragmentation patterns.
Sensitivity Lower (micromolar range).[17]High (nanomolar to picomolar range).[19]
Matrix Effects Less susceptible to ion suppression.Susceptible to ion suppression/enhancement from co-eluting matrix components.[19]
Causality Insight The choice of a mixed-mode column (combining hydrophobic and anion-exchange properties) is crucial for resolving highly polar nucleotides like PAP from similar structures like ATP and ADP.[17]The selection of specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides unparalleled specificity, ensuring that the detected signal originates exclusively from PAP, even in a complex biological extract.[19]

Experimental Protocols

The following protocols provide a framework for the extraction and quantification of PAP from cellular material. The choice of an internal standard (e.g., a stable isotope-labeled version of PAP, if available) is critical for correcting for extraction losses and matrix effects in LC-MS/MS analysis.

Protocol 1: Extraction of Small Molecule Metabolites from Cell Culture

This protocol is designed to quench metabolism rapidly and extract polar metabolites like PAP.

  • Cell Culture: Grow cells to the desired confluency (e.g., ~80-90%).

  • Quenching: Aspirate the culture medium. Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS.

  • Metabolism Arrest: Add 1 mL of ice-cold 80% methanol (-80°C) directly to the plate. The extreme cold and solvent will instantly halt enzymatic activity, preserving the metabolic state.

  • Cell Lysis & Extraction: Place the plate on a rocker at 4°C for 15 minutes to ensure complete extraction.

  • Harvesting: Scrape the cells into the methanol solution and transfer the entire cell lysate/extract to a microcentrifuge tube.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the small molecule metabolites, to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).

  • Storage: Store the dried metabolite pellet at -80°C until analysis.

Protocol 2: Quantification of PAP using LC-MS/MS

This protocol outlines a robust method for sensitive and specific PAP quantification.

  • Sample Reconstitution: Reconstitute the dried metabolite pellet (from Protocol 1) in 100 µL of an appropriate buffer (e.g., 5% acetonitrile in water with 0.1% formic acid). Vortex thoroughly.

  • Final Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an HPLC vial for analysis.

  • LC Separation:

    • Column: Use a column suitable for polar analytes, such as a reversed-phase C18 column with an aqueous-compatible end-capping or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient that starts with a high aqueous phase percentage to retain PAP and gradually increases the organic phase to elute it. (e.g., 0-5 min, 5% B; 5-15 min, ramp to 95% B; 15-20 min, hold 95% B; 20-25 min, return to 5% B).

    • Flow Rate: 200-400 µL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode to detect the phosphate groups.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Transitions: Determine the specific precursor ion (the mass-to-charge ratio of PAP) and one or two stable, high-intensity product ions (fragments of PAP) by infusing a pure standard. A common transition would be the precursor ion to the fragment corresponding to AMP.

  • Quantification: Generate a standard curve by analyzing known concentrations of a pure PAP standard. Calculate the concentration of PAP in the unknown samples by comparing their peak areas to the standard curve.

Experimental Workflow for PAP Quantification A 1. Cell Culture (e.g., adherent cells) B 2. Quench Metabolism (Ice-cold 80% Methanol) A->B C 3. Extract Metabolites (Scrape and Collect) B->C D 4. Clarify Extract (Centrifugation) C->D E 5. Dry Sample (Vacuum Concentrator) D->E F 6. Reconstitute (LC-MS Grade Buffer) E->F G 7. LC-MS/MS Analysis (Separation & Detection) F->G H 8. Data Processing (Quantification vs. Standard Curve) G->H

Diagram 3: Experimental workflow for PAP quantification.

Implications for Research and Drug Development

The central role of the PAPS/PAP cycle in both metabolism and signaling opens new avenues for therapeutic intervention.

  • PAP Metabolism as a Therapeutic Target: The enzymes involved in this pathway, such as PAPSS and PAP-degrading phosphatases, represent potential drug targets.[6] For example, inhibiting PAPS synthesis could modulate the sulfation of drugs or endogenous hormones, while targeting PAP degradation could be a strategy to manipulate stress-signaling pathways.

  • PAP as a Biomarker: Given its role in stress signaling, cellular PAP levels could serve as a sensitive biomarker for metabolic dysfunction, oxidative stress, or diseases where sulfation pathways are perturbed.

Conclusion

Adenosine-3'-5'-diphosphate has emerged from the shadow of its precursor, PAPS, to be recognized as a key metabolic intermediate with a distinct and vital signaling role. Its intricate regulation through enzymatic control and subcellular transport highlights its importance in maintaining cellular homeostasis. For researchers in metabolism and drug development, understanding the dual nature of PAP is no longer optional. The analytical tools and protocols outlined here provide a foundation for further investigation into this fascinating molecule, paving the way for new discoveries in cellular regulation and the development of novel therapeutic strategies.

References

  • Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [Link]

  • Wirtz, M., et al. (2018). PAPST2 Plays Critical Roles in Removing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate from the Cytosol and Its Subsequent Degradation in Plastids and Mitochondria. Plant Cell. [Link]

  • Lee, C-P., et al. (2013). Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana. Frontiers in Plant Science. [Link]

  • Reactome. Transport and metabolism of PAPS. [Link]

  • Mueller, J.W., et al. (2013). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry. [Link]

  • Iovanna, J.L., et al. (2014). PAP1 signaling involves MAPK signal transduction. BMC Molecular Biology. [Link]

  • Wikipedia. Adenosine diphosphate. [Link]

  • HELIX Chromatography. Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. [Link]

  • SIELC Technologies. Adenosine Diphosphate. [Link]

  • Pornsiriwong, W., et al. (2017). A chloroplast retrograde signal, PAP, acts as a secondary messenger in ABA signaling in stomatal closure and germination. eLife. [Link]

  • PubChem. Adenosine 3',5'-diphosphate. [Link]

  • Wikipedia. Adenosine 3',5'-bisphosphate. [Link]

  • Bradham, L.S. & Woolley, D.W. (1964). A CHEMICAL METHOD FOR THE QUANTITATIVE DETERMINATION OF ADENOSINE 3',5'-PHOSPHATE. Biochimica et Biophysica Acta. [Link]

  • Walker, H.K., et al. (1990). Pap Test. Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition. [Link]

  • Quora. What is the function of adenosine diphosphate?. [Link]

  • Liebers, M., et al. (2022). PAP genes are tissue- and cell-specific markers of chloroplast development. Plant Molecular Biology. [Link]

  • Dervan, A.P., et al. (2015). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B. [Link]

  • Kumar, P., et al. (2014). Prospecting for unannotated enzymes: discovery of a 3',5'-nucleotide bisphosphate phosphatase within the amidohydrolase superfamily. Biochemistry. [Link]

  • Kumar, P., et al. (2014). Prospecting for Unannotated Enzymes: Discovery of a 3′,5′-Nucleotide Bisphosphate Phosphatase within the Amidohydrolase Superfamily. Biochemistry. [Link]

  • Rodríguez-Ruiz, C., et al. (2022). Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments. Frontiers in Plant Science. [Link]

  • Mellman, D., et al. (2013). Star-PAP controls HPV E6 regulation of p53 and sensitizes cells to VP-16. Oncogene. [Link]

  • University of Virginia Health System. Gynecologic Pap Test Collection Procedure. [Link]

  • JensenLab. DISEASES - PAPSS1. [Link]

  • Eureka. Enzymatic synthesis method and application of 3',5'-adenosine diphosphate (PAP). [Link]

  • SIELC Technologies. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column. [Link]

  • Wikipedia. Adenosine triphosphate. [Link]

  • PubChem. 3'-Phosphoadenosine 5'-phosphosulfate. [Link]

  • Khan Academy. ATP: Adenosine triphosphate. [Link]

  • Taylor & Francis. 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. [Link]

  • Med Vids Made Simple. Human Sulfur Assimilation: ATP Sulfurylase and ASP Kinase. [Link]

  • IHC WORLD. Papanicolaou Stain (Pap Stain) Protocol. [Link]

  • ResearchGate. Conventional and modified Pap staining protocols. [Link]

  • He, F., et al. (2018). Central Role of Adenosine 5′-Phosphosulfate Reductase in the Control of Plant Hydrogen Sulfide Metabolism. Frontiers in Plant Science. [Link]

  • Kushkevych, I., et al. (2020). Adenosine-5′-Phosphosulfate- and Sulfite Reductases Activities of Sulfate-Reducing Bacteria from Various Environments. International Journal of Molecular Sciences. [Link]

  • Doc Physics. Sulfur metabolism and uptake. [Link]

  • Baddiley, J., et al. (1956). IDENTIFICATION OF ENZYMATICALLY ACTIVE SULFATE AS ADENOSINE-3'-PHOSPHATE-5'-PHOSPHO-SULFATE. Journal of the American Chemical Society. [Link]

  • Dunn, J. & Grider, M.H. (2023). Physiology, Adenosine Triphosphate. StatPearls. [Link]

  • Ovid. Can identical dental shade guides be used interchangeably for visual and instrumental shade matching?. Journal of Esthetic and Restorative Dentistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: Enzymatic Synthesis of Adenosine-3'-5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine-3'-5'-diphosphate (A3'P5'P), also known as phosphoadenosine phosphate (PAP), is a crucial nucleotide metabolite found across all domains of life. It is primarily generated as a byproduct of sulfotransferase reactions, where 3'-phosphoadenosine-5'-phosphosulfate (PAPS) serves as the universal sulfonate donor for a myriad of biological processes, including detoxification, cell signaling, and the modulation of protein function.[1][2] Given its role as a potent inhibitor of various enzymes, including sulfotransferases and poly(ADP-ribose) polymerase 1 (PARP-1), A3'P5'P is a valuable tool for biochemical research and a potential target for therapeutic intervention.[2]

Traditional chemical synthesis of nucleotides like A3'P5'P often involves multiple protection and deprotection steps, leading to low yields and the generation of hazardous waste. In contrast, enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative, operating under mild aqueous conditions to produce the desired product with high purity. This application note provides a detailed protocol for the enzymatic synthesis of A3'P5'P from Adenosine-5'-monophosphate (AMP) using a coupled enzyme system.

Principle of the Method

The synthesis of Adenosine-3'-5'-diphosphate is achieved through a two-enzyme cascade reaction. The core of this method is the phosphorylation of the 3'-hydroxyl group of AMP.

  • Phosphorylation of AMP : Adenosine 5'-phosphosulfate kinase (APSK) catalyzes the transfer of a phosphate group from Adenosine-5'-triphosphate (ATP) to the 3' position of AMP, yielding the desired product, A3'P5'P, and Adenosine-5'-diphosphate (ADP).[3][4][5]

  • ATP Regeneration : To drive the reaction towards product formation and to utilize the expensive ATP catalytically, an ATP regeneration system is employed. Acetate kinase (AK) utilizes a cost-effective phosphate donor, acetyl phosphate (AcP), to continuously regenerate ATP from the ADP produced in the primary reaction.[6][7][8][9] This recycling mechanism ensures a constant supply of ATP, maximizing the conversion of AMP to A3'P5'P.

The overall process is a one-pot reaction that efficiently converts the starting material into the final product.

Enzymatic_Synthesis_Pathway cluster_main Primary Reaction cluster_regen ATP Regeneration Cycle AMP AMP APSK APSK AMP->APSK ATP_in ATP ATP_in->APSK A3P5P A3'P5'P (Product) ADP_out ADP AK Acetate Kinase ADP_out->AK APSK->A3P5P Phosphate Transfer APSK->ADP_out AcP Acetyl Phosphate AcP->AK Acetate Acetate AK->ATP_in ATP Regenerated AK->Acetate

Caption: Coupled enzymatic reaction for A3'P5'P synthesis.

Materials and Equipment

Reagents and Consumables
ReagentSupplierCatalog No. (Example)Storage
Adenosine 5'-monophosphate (AMP)Sigma-AldrichA1752Room Temp
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA2383-20°C
Acetyl phosphate (AcP), Lithium saltSigma-AldrichA0533-20°C
Adenosine 5'-phosphosulfate kinase (APSK)(Recombinant)N/A-80°C
Acetate Kinase (from E. coli)Sigma-AldrichA7440-20°C
Tris-HCl Buffer (1 M, pH 7.6)Thermo Fisher15568025Room Temp
Magnesium Chloride (MgCl₂) (1 M)Thermo FisherAM9530GRoom Temp
Nuclease-Free WaterThermo FisherAM9937Room Temp
Strong Anion Exchange ColumnBio-Rad / AgilentN/ARoom Temp
Sodium Chloride (NaCl)Sigma-AldrichS9888Room Temp
Sodium Hydroxide (NaOH)Sigma-AldrichS8045Room Temp
Equipment
  • Thermomixer or water bath capable of maintaining 37°C

  • Microcentrifuge

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical and preparative anion exchange columns

  • Lyophilizer (optional)

Detailed Experimental Protocol

This protocol is designed for a 1 mL reaction volume. It can be scaled up or down as needed, maintaining the final concentrations of the reactants.

Part 1: Enzymatic Synthesis of A3'P5'P
  • Prepare Reaction Buffer : Prepare 10 mL of 100 mM Tris-HCl buffer containing 20 mM MgCl₂, pH 7.6.

  • Thaw Reagents : Thaw all frozen reagents (ATP, AcP, APSK, Acetate Kinase) on ice. Keep enzymes on ice at all times.

  • Set up the Reaction Mixture : In a 1.5 mL microcentrifuge tube, add the following components in the order listed to a final volume of 1 mL:

ComponentStock Conc.Volume to AddFinal Conc.
Nuclease-Free Water-710 µL-
Tris-HCl (1M, pH 7.6)1 M100 µL100 mM
MgCl₂ (1M)1 M20 µL20 mM
AMP100 mM100 µL10 mM
ATP100 mM10 µL1 mM
Acetyl Phosphate500 mM50 µL25 mM
Acetate Kinase200 U/mL5 µL1 U/mL
APS Kinase50 U/mL5 µL0.25 U/mL
Total Volume 1 mL
  • Incubation : Mix the components gently by flicking the tube. Incubate the reaction at 37°C for 4-6 hours in a thermomixer or water bath.

  • Reaction Monitoring (Optional) : To monitor the progress, take a small aliquot (e.g., 20 µL) at different time points (0, 1, 2, 4, 6 hours). Stop the reaction in the aliquot by heating at 95°C for 5 minutes. Analyze by HPLC to observe the depletion of AMP and formation of A3'P5'P.

  • Terminate Reaction : After the incubation period, terminate the entire reaction by heating the tube at 95°C for 5 minutes.

  • Clarify the Sample : Centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein. Carefully transfer the supernatant to a new, clean tube. This is the crude product mixture.

Part 2: Purification by Anion Exchange Chromatography

Anion exchange chromatography separates nucleotides based on their net negative charge. A3'P5'P, with two phosphate groups, will bind more strongly to the column than AMP (one phosphate) and will elute at a higher salt concentration.

  • Prepare Buffers :

    • Buffer A (Low Salt) : 20 mM Tris-HCl, pH 8.0

    • Buffer B (High Salt) : 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Equilibrate the Column : Equilibrate a preparative strong anion exchange column (e.g., Nuvia HP-Q) with Buffer A until the conductivity and UV baseline are stable.[10]

  • Load Sample : Dilute the crude supernatant from Part 1 with Buffer A to a final volume of 5-10 mL to reduce the ionic strength. Load the diluted sample onto the equilibrated column.

  • Wash : Wash the column with 5-10 column volumes (CV) of Buffer A to remove any unbound components.

  • Elute : Elute the bound nucleotides using a linear gradient of NaCl.

    • Gradient : 0-50% Buffer B over 20 CV.

    • Flow Rate : As recommended by the column manufacturer.

  • Fraction Collection : Collect fractions (e.g., 1-2 mL) throughout the gradient elution. Monitor the column effluent at 260 nm. A typical elution profile will show peaks corresponding to AMP, ADP, and the desired A3'P5'P product, in order of increasing retention time.

  • Analyze Fractions : Analyze the collected fractions using analytical HPLC to identify those containing pure A3'P5'P.

  • Pool and Desalt : Pool the pure fractions. If required, desalt the pooled solution using a desalting column or dialysis.

  • Quantification and Storage : Determine the concentration of A3'P5'P using a spectrophotometer (Molar extinction coefficient at 259 nm, pH 7.0 is 15.4 x 10³ M⁻¹cm⁻¹). Lyophilize the desalted product for long-term storage at -20°C.

Experimental_Workflow A 1. Reaction Setup (AMP, ATP, AcP, Enzymes) B 2. Incubation (37°C, 4-6 hours) A->B C 3. Reaction Termination (Heat Inactivation) B->C D 4. Clarification (Centrifugation) C->D E 5. Purification (Anion Exchange HPLC) D->E F 6. Fraction Analysis (Analytical HPLC) E->F G 7. Pooling & Desalting F->G H 8. Lyophilization & Storage G->H

Caption: Overall experimental workflow for A3'P5'P synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield - Inactive or insufficient enzyme(s).- Depletion of acetyl phosphate.- Suboptimal reaction conditions (pH, temp).- Verify enzyme activity with a standard assay.- Increase the concentration of AcP or add it stepwise during the reaction.- Re-verify the pH of the buffer and the incubation temperature.
Incomplete Reaction - Reaction time too short.- Product inhibition.- Extend the incubation time and monitor via HPLC.- If scaling up, consider methods for in-situ product removal, although this is complex.
Poor Separation During Purification - Improper gradient slope.- Column overloaded.- Incorrect pH of mobile phase.- Optimize the NaCl gradient; a shallower gradient can improve resolution.[11][12]- Reduce the amount of crude product loaded onto the column.- Ensure the pH of Buffers A and B is correct; a slightly alkaline pH (e.g., 8.0-9.0) ensures nucleotides are fully deprotonated and bind well.[10][13]
Product Purity is Low - Co-elution of similar species (e.g., ADP).- Incomplete separation of fractions.- Optimize the elution gradient as above.- Collect smaller fractions and analyze carefully before pooling.

References

  • Lansdon, E. B., et al. (2004). Adenosine-5'-phosphosulfate kinase: a new family of kinase. Journal of Biological Chemistry, 279(31), 32412-32419.
  • Chapman, E., et al. (2004). Sulfotransferases: structure, mechanism, biological activity, inhibition, and synthetic utility.
  • Gallinari, P., et al. (2007). 3'-5' Phosphoadenosine phosphate is an inhibitor of PARP-1 and a potential mediator of the lithium-dependent inhibition of PARP-1 in vivo. Biochemical Journal, 403(1), 147-154.
  • Zhang, L., et al. (2023). Redox switching mechanism of the adenosine 5'-phosphosulfate kinase domain (APSK2) of human PAPS synthase 2. Structure, 31(7), 837-851.e6.
  • Bartzoka, F., et al. (2022). Mechanisms of different ATP regeneration systems.
  • You, C., & Zhang, Y. H. P. (2020). Enzymatic regeneration and conservation of ATP: challenges and opportunities. Applied Microbiology and Biotechnology, 104(22), 9465-9476.
  • Bio-Works. (n.d.).
  • Google Patents. (2021). Method for synthesizing PAPS (pap) based on construction of bifunctional enzyme. CN113046402B.
  • Taylor & Francis. (n.d.).
  • Shibagaki, K., et al. (1992). Enzymatic synthesis of PAPS with an ATP-regeneration system. Nucleic Acids Symposium Series, (27), 171-172.
  • Yim, S. S., et al. (2019). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology, 8(7), 1549-1555.
  • Pseudomonas aeruginosa Metabolome Database. (n.d.).
  • Wu, H., et al. (2020). Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System. Frontiers in Bioengineering and Biotechnology, 8, 861.
  • Agilent Technologies. (2024).
  • Bio-Rad Laboratories. (n.d.).
  • Google Patents. (2016). Method for regenerating ATP (adenosine triphosphate)
  • Yim, S. S., et al. (2019). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology.
  • Sigma-Aldrich. (n.d.).
  • Burkart, M. D., & Wong, C. H. (2000). Regeneration of PAPS for the Enzymatic Synthesis of Sulfated Oligosaccharides. The Journal of Organic Chemistry, 65(17), 5250-5257.
  • YMC Europe. (n.d.).
  • Schmideder, S., et al. (2022). Cell-Free Reaction System for ATP Regeneration from d-Fructose. ACS Synthetic Biology, 11(5), 1832-1841.
  • Datta, P., et al. (2020). Expression of enzymes for 3′-phosphoadenosine-5′-phosphosulfate (PAPS) biosynthesis and their preparation for PAPS synthesis and regeneration. Biotechnology and Bioengineering, 117(11), 3349-3358.
  • Schmideder, S., et al. (2022).
  • Bio-Rad Laboratories, Inc. (2023).
  • Venkatachalam, K. V. (2003). Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: Biochemistry, molecular biology and genetic deficiency. IUBMB Life, 55(1), 1-11.
  • Lee, Y., et al. (2021). Use of endogenous acetate kinase for ATP regeneration system of whole-cell L-theanine production catalyzed by γ-glutamylmethylamide synthetase. Applied Microbiology and Biotechnology, 105(1), 175-184.
  • Tavanti, M., et al. (2018). ATP regeneration by a single polyphosphate kinase powers multigram-scale aldehyde synthesis in vitro. Green Chemistry, 20(17), 3968-3972.

Sources

Application Notes and Protocols for the Synthesis of Radiolabeled Adenosine-3',5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary biomedical research, particularly within drug development and the study of cellular signaling, radiolabeled nucleotides remain indispensable tools. Their application in kinase assays, receptor-binding studies, and as metabolic tracers provides a level of sensitivity and directness that is often unparalleled.[1][2] Among these, radiolabeled Adenosine-3',5'-diphosphate (ADP) is of significant interest. This document provides a comprehensive guide to the synthesis of radiolabeled ADP, with a focus on practical, field-proven methodologies. While the allure of purely chemical synthesis is appreciated for its elegance and control, the reality for nucleotide phosphorylation is that enzymatic methods often provide superior specificity, yield, and purity. This guide will, therefore, delve into the robust and widely adopted enzymatic synthesis of [γ-³²P]ADP, a workhorse in many laboratories. We will explore the "why" behind the "how," ensuring that the researcher is not just a technician following steps but a scientist making informed decisions.

The Primacy of Enzymatic Synthesis: A Rationale

The request for a purely chemical synthesis of radiolabeled ADP is understandable. However, the challenges associated with regioselectivity in phosphorylating the 3' and 5' hydroxyl groups of adenosine, the need for extensive protecting group chemistry, and the often harsh conditions that can lead to degradation of the nucleoside make purely chemical routes less favorable. In contrast, enzymatic synthesis offers a highly specific and efficient alternative. Nature has perfected the art of nucleotide modification, and leveraging this machinery provides a more direct path to the desired product. Enzymes such as adenylate kinase and hexokinase can stereospecifically phosphorylate their substrates, obviating the need for complex protection and deprotection steps.[3]

The Enzymatic Approach: Synthesis of [γ-³²P]ADP from [γ-³²P]ATP

The most common and practical route to radiolabeled ADP is the enzymatic conversion of commercially available, high-specific-activity [γ-³²P]Adenosine-5'-triphosphate (ATP). This method is reliable, relatively quick, and yields a product of high radiochemical purity.

Principle of the Method

This protocol utilizes the enzyme hexokinase, which catalyzes the transfer of the gamma-phosphate from ATP to glucose, yielding glucose-6-phosphate and ADP. When [γ-³²P]ATP is used as the substrate, the radiolabel is transferred to glucose, leaving non-radiolabeled ADP. This is not what we want.

A more direct and useful method for producing [β-³²P]ADP is to use adenylate kinase, which catalyzes the reversible reaction: ATP + AMP ⇌ 2 ADP. If we start with [γ-³²P]ATP, the resulting ADP will be labeled at the β-position.

However, for many applications, particularly in kinase assays where the transfer of the terminal phosphate is monitored, what is often required is a source of radiolabeled ADP where the label can be transferred. In this context, the synthesis of [γ-³²P]ATP is the primary step, and its subsequent use in kinase assays generates the radiolabeled product of interest. For direct studies involving radiolabeled ADP itself, enzymatic synthesis from a labeled precursor remains the most viable route.

Let's focus on a practical synthesis that yields a useful radiolabeled ADP product. A common approach is the synthesis of [α-³²P]ADP, which can be achieved enzymatically.

Workflow for Enzymatic Synthesis of [α-³²P]ADP

Enzymatic Synthesis of Radiolabeled ADP cluster_0 Step 1: Synthesis of [γ-³²P]ATP cluster_1 Step 2: Conversion to [α-³²P]ADP cluster_2 Step 3: Purification and Analysis start [³²P]Orthophosphate (³²Pi) reagents1 ADP Glyceraldehyde-3-phosphate NAD+ Enzyme Mix (GAPDH, PGK) start->reagents1 Combine reaction1 Glycolytic Enzymes Catalysis reagents1->reaction1 Incubate product1 [γ-³²P]ATP reaction1->product1 Yields product1_input [γ-³²P]ATP reagents2 Glucose Hexokinase product1_input->reagents2 Combine reaction2 Hexokinase Reaction reagents2->reaction2 Incubate product2 [α-³²P]ADP reaction2->product2 Yields product2_input Crude [α-³²P]ADP purification HPLC or TLC product2_input->purification Purify analysis Scintillation Counting Mass Spectrometry purification->analysis Analyze final_product Purified [α-³²P]ADP analysis->final_product Validate

Figure 1: Workflow for the enzymatic synthesis of [α-³²P]ADP.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog #Comments
[³²P]OrthophosphatePerkinElmerNEX053HHigh specific activity, carrier-free
Adenosine 5'-diphosphate (ADP)Sigma-AldrichA2754
Glyceraldehyde 3-phosphate dehydrogenase (GAPDH)Sigma-AldrichG5262
Phosphoglycerate kinase (PGK)Sigma-AldrichP7634
HexokinaseSigma-AldrichH4502
D-GlucoseSigma-AldrichG8270
NAD+Sigma-AldrichN7004
Tricine BufferSigma-AldrichT0377
DEAE-Sephadex A-25GE Healthcare17-0170-01For purification
HPLC Column (Anion Exchange)AgilentZORBAX SAXFor purification and analysis
Protocol for Synthesis of [γ-³²P]ATP

This initial step is crucial as it generates the high-specific-activity precursor for subsequent reactions.

  • Reaction Buffer Preparation: Prepare a 1 M Tricine buffer, pH 8.0.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

    • 5 µL of 1 M Tricine buffer, pH 8.0

    • 10 µL of 100 mM MgCl₂

    • 10 µL of 10 mM ADP

    • 10 µL of 10 mM NAD+

    • 10 µL of 100 mM Glyceraldehyde-3-phosphate

    • 5 µL of GAPDH/PGK enzyme mix (pre-mixed, 100 units/mL each)

    • 10 µL of [³²P]Orthophosphate (e.g., 10 mCi)

    • Nuclease-free water to a final volume of 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) on polyethyleneimine (PEI) cellulose plates, developing with 0.75 M KH₂PO₄, pH 3.5. The conversion of ³²Pi to [γ-³²P]ATP can be visualized by autoradiography.

Protocol for Conversion of [γ-³²P]ATP to [α-³²P]ADP
  • Reaction Setup: To the crude [γ-³²P]ATP reaction mixture from the previous step, add:

    • 10 µL of 1 M D-Glucose

    • 5 µL of Hexokinase (200 units/mL)

  • Incubation: Incubate at 30°C for 30 minutes. This reaction is typically very efficient and rapid.

  • Termination of Reaction: The reaction can be stopped by heating to 95°C for 5 minutes or by adding an equal volume of ethanol.

Purification and Quality Control: A Self-Validating System

The trustworthiness of any synthesized radiolabeled compound lies in its purity. The following purification and quality control steps are designed to be a self-validating system.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purifying radiolabeled nucleotides, offering high resolution and reproducible separation.

ParameterCondition
Column Anion Exchange (e.g., Agilent ZORBAX SAX)
Mobile Phase A 50 mM KH₂PO₄, pH 3.5
Mobile Phase B 1 M KH₂PO₄, pH 3.5
Gradient 0-100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and in-line radioactivity detector

Procedure:

  • Inject the crude reaction mixture onto the equilibrated HPLC column.

  • Run the gradient and collect fractions corresponding to the ADP peak.

  • Confirm the identity of the peak by comparing the retention time to a non-radiolabeled ADP standard.

  • Pool the radioactive fractions containing the purified [α-³²P]ADP.

Quality Control Workflow

QC Workflow start Purified [α-³²P]ADP Fractions hplc_reanalysis Re-injection on HPLC start->hplc_reanalysis tlc TLC Analysis start->tlc mass_spec Mass Spectrometry (optional) start->mass_spec purity_check Radiochemical Purity > 95%? hplc_reanalysis->purity_check tlc->purity_check scintillation Scintillation Counting activity_check Determine Specific Activity (Ci/mmol) scintillation->activity_check mass_spec->activity_check purity_check->scintillation Yes repurify Repurify purity_check->repurify No final_product Validated [α-³²P]ADP activity_check->final_product repurify->start

Figure 2: Quality control workflow for validating synthesized [α-³²P]ADP.

Radiochemical Purity Assessment:

  • HPLC: An aliquot of the purified product should be re-injected onto the HPLC system. A single radioactive peak co-eluting with the ADP standard indicates high purity.

  • TLC: Spot an aliquot on a PEI-cellulose plate and develop as described in section 3.2. A single radioactive spot corresponding to the Rf of an ADP standard should be observed.

Determination of Specific Activity:

  • Quantify Radioactivity: Measure the total radioactivity of the purified sample using a scintillation counter.

  • Quantify Molar Amount: Determine the concentration of ADP in the purified sample by UV absorbance at 254 nm, using the molar extinction coefficient of ADP (15,400 M⁻¹cm⁻¹ at pH 7.0).

  • Calculate Specific Activity: Divide the total radioactivity (in Curies) by the total molar amount (in millimoles) to obtain the specific activity in Ci/mmol.

Storage and Stability

Radiolabeled nucleotides are susceptible to radiolysis. To minimize degradation, store the purified [α-³²P]ADP at -20°C or lower in a solution containing a radical scavenger, such as 50% ethanol. The stability of the product should be checked periodically by TLC or HPLC, especially before critical experiments.

Troubleshooting

ProblemPossible CauseSolution
Low yield of [γ-³²P]ATP Inactive enzymesUse fresh or properly stored enzymes.
Low-quality ³²PiUse high-purity, carrier-free [³²P]orthophosphate.
Incomplete conversion to [α-³²P]ADP Insufficient hexokinase activityAdd more hexokinase or increase incubation time.
Inhibitors in the reaction mixturePurify the [γ-³²P]ATP before the hexokinase step.
Multiple radioactive peaks on HPLC Incomplete reactions or side productsOptimize reaction times and enzyme concentrations.
RadiolysisAdd a radical scavenger to the reaction and storage buffers.

Conclusion

The enzymatic synthesis of radiolabeled ADP, particularly [α-³²P]ADP, represents a robust, reliable, and highly specific method for producing this critical research tool. By understanding the principles behind the enzymatic conversions and adhering to rigorous purification and quality control measures, researchers can confidently generate high-quality radiolabeled ADP for a wide range of applications, from fundamental enzymology to high-throughput drug screening.

References

  • Schendel, P. F., & Wells, R. D. (1973). The Synthesis and Purification of [γ-³²P]-Adenosine Triphosphate with High Specific Activity. Journal of Biological Chemistry, 248(23), 8319-8321. [Link]

  • Hecht, S. M., & Kozarich, J. W. (1973). A chemical synthesis of adenosine 5'-(gamma-32P)triphosphate. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 331(3), 307-309. [Link]

  • Galione, A., Chuang, K. T., Funnell, T. M., Davis, L. C., Morgan, A. J., Ruas, M., ... & Churchill, G. C. (2014). Synthesis of [³²P]NAADP for the radioreceptor binding assay. Cold Spring Harbor Protocols, 2014(9), 993-995. [Link]

  • Lai, T. H., Schröder, S., Toussaint, M., Dukic-Stefanovic, S., Kranz, M., Ludwig, F. A., ... & Moldovan, R. P. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor. Molecules, 26(4), 933. [Link]

  • Moravek. How Do You Synthesize Radiolabeled Compounds?. [Link]

  • Hofer, A., & Egestad, B. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3698. [Link]

  • Páv, O., Dzijak, R., & Hocek, M. (2020). Synthesis of 2-Substituted Adenosine Triphosphate Derivatives and their use in Enzymatic Synthesis and Postsynthetic Labelling of RNA. Chemistry – A European Journal, 26(72), 17468-17478. [Link]

  • Teodoro, R., Dukic-Stefanovic, S., Kranz, M., Deuther-Conrad, W., Moldovan, R. P., & Brust, P. (2021). Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. International Journal of Molecular Sciences, 22(4), 1686. [Link]

  • Derache, R., & Lowy, R. (1955). [Preparation of radioactive phosphorus labeled adenosine triphosphate (ATP) (P 32)]. Bulletin de la Societe de Chimie Biologique, 37(12), 1347-1352. [Link]

  • Walseth, T. F., Yuen, P. S., & Moos, M. C., Jr. (1991). Preparation of alpha-32P-labeled nucleoside triphosphates, nicotinamide adenine dinucleotide, and cyclic nucleotides for use in determining adenylyl and guanylyl cyclases and cyclic nucleotide phosphodiesterase. Methods in Enzymology, 195, 29-44. [Link]

  • Bähre, H., & Kaever, V. (2021). Live Cell Imaging of Enzymatic Turnover of an Adenosine 5′-Tetraphosphate Analog. International Journal of Molecular Sciences, 22(16), 8616. [Link]

  • Wang, D., & Li, X. (2022). Facile synthesis of photoactivatable adenosine analogs. RSC Advances, 12(1), 1-8. [Link]

  • Rajendran, M., & Dane, E. (2016). Imaging Adenosine Triphosphate (ATP). ACS Chemical Biology, 11(8), 2056-2066. [Link]

  • Lönnberg, H. (2017). Synthesis of a Biologically Important Adenosine Triphosphate Analogue, ApppD. European Journal of Organic Chemistry, 2017(22), 3189-3192. [Link]

  • Van der Verren, S. E., & Mutti, F. G. (2020). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. Catalysts, 10(10), 1133. [Link]

  • Silantes. Adenosine Phosphoramidite. [Link]

  • Schendel, P. F., & Wells, R. D. (1974). The Synthesis and Purification of [γ-³²P]-Adenosine Triphosphate with High Specific Activity. Journal of Biological Chemistry, 248(23), 8319-21. [Link]

  • Janecka, A., Panusz, H., Pankowski, W., & Koziołkiewicz, W. (1980). A simple method for the preparation of 32P-labelled adenosine triphosphate of high specific activity. Preparative Biochemistry, 10(2), 147-156. [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link]

  • ResearchGate. What is the role of radioactive labelled ATP in kinase activity assay?. [Link]

  • Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature protocols, 1(2), 968–971. [Link]

  • Vasilyeva, S. V., & Suvorov, V. I. (2020). Synthesis and Properties of α-Phosphate-Modified Nucleoside Triphosphates. Molecules, 25(17), 3845. [Link]

  • Kopel, E., & Man, F. (2019). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Journal of Neuroscience Methods, 328, 108439. [Link]

  • SickKids Research Institute. Bio-HPLC Application Note_ATP ADP Quantitation Assay. [Link]

  • SIELC Technologies. HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. [Link]

Sources

Illuminating Purinergic Signaling: A Guide to Fluorescent Labeling of Adenosine-3'-5'-diphosphate for Advanced Imaging Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Adenosine-3'-5'-diphosphate (ADP) in Cellular Communication

Adenosine-3'-5'-diphosphate (ADP) is a pivotal signaling molecule in a vast array of physiological and pathological processes. As a primary agonist for P2Y purinergic receptors, ADP plays a critical role in platelet aggregation, neurotransmission, immune responses, and vascular function.[1][2] The dynamic regulation of extracellular ADP concentrations is fundamental to maintaining cellular homeostasis, and its dysregulation is implicated in thrombosis, inflammation, and cancer.[2] To unravel the intricate spatiotemporal dynamics of ADP signaling, researchers require robust tools to visualize its localization and interaction with its receptors in real-time. Fluorescently labeled ADP analogs serve as indispensable probes in this endeavor, enabling direct observation of ADP binding to cell surface receptors and facilitating the development of high-throughput screening assays for novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the fluorescent labeling of ADP and its subsequent use in advanced imaging applications. We will delve into the rationale behind experimental choices, from the selection of appropriate fluorophores to the intricacies of labeling chemistry and purification. Furthermore, we will present detailed protocols for utilizing these fluorescent probes to investigate purinergic signaling in live cells, empowering researchers, scientists, and drug development professionals to illuminate the complex world of ADP-mediated cellular communication.

PART 1: Selecting the Optimal Fluorescent Probe for Your Application

The choice of fluorescent dye is paramount to the success of any imaging experiment. The ideal fluorophore should exhibit high quantum yield, photostability, and minimal spectral overlap with other fluorescent probes used in multicolor imaging. Furthermore, the size and chemical nature of the dye can influence the biological activity of the labeled ADP analog.

Table 1: Comparison of Common Fluorophores for Labeling ADP

FluorophoreExcitation (nm)Emission (nm)Key AdvantagesKey Considerations
MANT (Methylanthraniloyl)355448Environmentally sensitive fluorescence (fluorescence increases upon binding to proteins), small size.[3]Lower photostability compared to modern dyes.
TNP (Trinitrophenyl)408 / 470540Environmentally sensitive, useful for displacement assays.[3]Can quench fluorescence of some proteins.
BODIPY Dyes VariousVariousHigh photostability, sharp emission peaks, relatively insensitive to pH.Can be lipophilic, potentially leading to non-specific membrane binding.[4]
Cyanine Dyes (e.g., Cy3, Cy5) VariousVariousBright and photostable, available in a wide range of excitation/emission spectra.Can be prone to photobleaching, especially Cy5.
Alexa Fluor Dyes VariousVariousExcellent photostability and brightness, good water solubility.[5]Generally larger than other dyes, which may impact biological activity.

PART 2: Chemical and Enzymatic Synthesis of Fluorescently Labeled ADP

The synthesis of fluorescently labeled ADP typically involves a two-step process: the preparation of an ADP analog bearing a reactive functional group, followed by conjugation with a fluorescent dye.

Protocol 1: Synthesis of N⁶-(6-Aminohexyl)-ADP Precursor

This protocol describes the synthesis of an ADP analog with a primary amine handle, which is amenable to labeling with amine-reactive fluorescent dyes. This method is adapted from a previously described synthesis of N⁶-[N-(6-aminohexyl)carbamoyl]-adenine nucleotides.[6]

Materials:

  • Adenosine-5'-diphosphate (ADP) sodium salt

  • Hexamethylene diisocyanate

  • Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve ADP sodium salt in anhydrous HMPA.

  • Addition of Isocyanate: Slowly add a molar excess of hexamethylene diisocyanate to the ADP solution while stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Acidic Workup: After the reaction is complete, cautiously add the reaction mixture to a solution of dilute HCl to hydrolyze the remaining isocyanate groups and precipitate the product.

  • Purification: Collect the precipitate by centrifugation. Wash the pellet multiple times with diethyl ether to remove unreacted starting materials and byproducts.

  • HPLC Purification: Purify the crude N⁶-(6-aminohexyl)carbamoyl-ADP by reverse-phase HPLC on a C18 column using a gradient of triethylammonium acetate buffer and acetonitrile.

  • Lyophilization: Collect the fractions containing the desired product and lyophilize to obtain a white powder.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Protocol 2: Labeling of N⁶-(6-Aminohexyl)-ADP with an NHS-Ester Fluorescent Dye

This protocol details the conjugation of the amine-modified ADP with a commercially available N-hydroxysuccinimidyl (NHS)-ester functionalized fluorescent dye.[7][8][9]

Materials:

  • N⁶-(6-Aminohexyl)-ADP

  • Amine-reactive fluorescent dye (NHS ester) of choice

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • HPLC system with a C18 column

Procedure:

  • Prepare Dye Solution: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.

  • Prepare ADP Solution: Dissolve the N⁶-(6-Aminohexyl)-ADP in 0.1 M sodium bicarbonate buffer.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved dye to the ADP solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled ADP from unreacted dye and starting material by reverse-phase HPLC. Monitor the elution profile using both UV-Vis and fluorescence detectors.

  • Characterization and Quantification: Collect the fluorescent fractions. Determine the concentration and degree of labeling by measuring the absorbance at the dye's maximum absorption wavelength and at 260 nm for the nucleotide.

  • Storage: Store the purified fluorescent ADP analog in small aliquots at -20°C or -80°C, protected from light.

Alternative Approach: Chemo-Enzymatic Synthesis

Recent advances have enabled the chemo-enzymatic synthesis of modified ATP analogs, which can be adapted for ADP.[10][11][12] This approach often involves the chemical synthesis of a modified adenosine monophosphate (AMP) analog, followed by enzymatic phosphorylation to the di- and triphosphate forms using promiscuous kinases like polyphosphate kinase 2 (PPK2).[10][12][13] This method can offer higher yields and milder reaction conditions compared to purely chemical syntheses.

PART 3: Application Notes and Protocols for Imaging

Fluorescently labeled ADP is a versatile tool for a variety of imaging applications, from studying receptor-ligand interactions on single cells to high-throughput screening of compound libraries.

Application 1: Visualizing P2Y Receptor Binding in Live Cells

This protocol outlines a method for imaging the binding of fluorescently labeled ADP to P2Y receptors on the surface of live cells using confocal microscopy.

Materials:

  • Cells expressing the P2Y receptor of interest (e.g., P2Y₁, P2Y₁₂, P2Y₁₃)

  • Fluorescently labeled ADP (e.g., N⁶-(6-Aminohexyl)-ADP-ATTO-643)[14]

  • Unlabeled ADP or a known P2Y receptor antagonist for competition experiments

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

  • Confocal microscope with appropriate laser lines and detectors

Procedure:

  • Cell Seeding: Plate the cells on glass-bottom dishes or chamber slides suitable for microscopy 24-48 hours prior to the experiment.

  • Cell Preparation: On the day of the experiment, wash the cells with pre-warmed live-cell imaging medium.

  • Labeling: Incubate the cells with the fluorescently labeled ADP at a pre-determined optimal concentration (typically in the low nanomolar to micromolar range) in imaging medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with imaging medium to remove unbound probe.

  • Imaging: Image the cells using a confocal microscope. Use the appropriate laser line to excite the fluorophore and collect the emitted fluorescence.

  • Competition Assay (for specificity): To confirm specific binding, pre-incubate cells with a 100-fold molar excess of unlabeled ADP or a specific P2Y receptor antagonist for 15-30 minutes before adding the fluorescently labeled ADP. A significant reduction in fluorescence intensity indicates specific binding.

  • Data Analysis: Quantify the fluorescence intensity at the cell membrane using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity in the presence and absence of the competitor to determine specific binding.

**dot

Caption: Principle of a competitive HTS assay for kinase inhibitors.

Application 3: Studying Platelet Activation

ADP is a key agonist in platelet activation. [15]Fluorescently labeled ADP can be used to study the dynamics of ADP receptor engagement on platelets and to screen for anti-platelet drugs.

Protocol Outline:

  • Platelet Isolation: Isolate platelets from whole blood by centrifugation. [16][17]2. Activation and Staining: Incubate the isolated platelets with fluorescently labeled ADP. Co-stain with antibodies against platelet activation markers such as P-selectin (CD62P).

  • Flow Cytometry Analysis: Analyze the stained platelets by flow cytometry to quantify the binding of fluorescent ADP and the expression of activation markers.

  • Inhibitor Studies: Pre-incubate platelets with potential inhibitors before adding fluorescent ADP to assess their efficacy in blocking ADP receptor binding and subsequent platelet activation.

PART 4: Troubleshooting

Table 2: Troubleshooting Guide for Fluorescent Labeling and Imaging

Problem Possible Cause Solution
Low Labeling Efficiency Inactive NHS-ester dyeUse fresh, anhydrous DMSO/DMF for dye dissolution. Store dye protected from moisture. [18]
pH of the reaction buffer is not optimalEnsure the pH of the bicarbonate buffer is between 8.3 and 8.5. [8]
Presence of primary amines in the bufferUse amine-free buffers (e.g., bicarbonate or phosphate buffer). Avoid Tris buffer. [9]
High Background Fluorescence in Imaging Incomplete removal of unbound fluorescent ADPIncrease the number of washing steps after labeling. [19]
Non-specific binding of the probeInclude a blocking agent (e.g., BSA) in the incubation buffer. Perform a competition assay to confirm specificity.
Autofluorescence of cells or mediumUse phenol red-free imaging medium. Image a control sample without the fluorescent probe to assess autofluorescence levels. [20]
No or Weak Signal in Imaging Low receptor expressionUse a cell line known to express high levels of the target receptor or consider transient overexpression.
PhotobleachingReduce laser power and exposure time. Use an anti-fade mounting medium for fixed cells. [20]
Incorrect imaging settingsEnsure the excitation and emission filters are appropriate for the fluorophore. [18]

Conclusion

Fluorescently labeled ADP analogs are powerful tools for dissecting the complexities of purinergic signaling. By providing a direct means to visualize ADP binding and localization, these probes offer invaluable insights into the regulation of P2Y receptors in health and disease. The protocols and application notes presented in this guide are intended to provide a solid foundation for researchers to successfully implement these techniques in their own laboratories. As imaging technologies and fluorescent probe development continue to advance, the future of purinergic signaling research promises to be even more illuminating.

References

  • Besse, L., et al. (2022). Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA. Chemical Science, 13(15), 4259-4267. [Link]

  • Guse, A. H., et al. (2020). Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs. RSC Advances, 10(72), 44389-44396. [Link]

  • Koyama, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 711-721. [Link]

  • Krajewska, J., et al. (2020). A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. International Journal of Molecular Sciences, 21(9), 3149. [Link]

  • Gassman, N. R., et al. (2014). A High-Throughput TNP-ATP Displacement Assay for Screening Inhibitors of ATP-Binding in Bacterial Histidine Kinases. Journal of visualized experiments : JoVE, (87), 51478. [Link]

  • Yamazaki, Y., et al. (1977). Preparation of N6-[N-(6-aminohexyl) carbamoyl]-adenine nucleotides and their application to coenzymically active immobilized ADP and ATP, and affinity adsorbents. European Journal of Biochemistry, 77(3), 511-520. [Link]

  • von Kügelgen, I. (2006). P2Y nucleotide receptors: Promise of therapeutic applications. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(5), 335-344. [Link]

  • Vancraenenbroeck, R., & Webb, M. R. (2009). A biosensor for fluorescent determination of ADP with high time resolution. The Journal of biological chemistry, 284(48), 33267–33274. [Link]

  • Wiley. (2023). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. [Link]

  • Kiselev, E., et al. (2014). Design, Synthesis and Pharmacological Characterization of a Fluorescent Agonist of the P2Y14 Receptor. Journal of medicinal chemistry, 57(13), 5582–5594. [Link]

  • Das, A., et al. (2019). P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications. Cancers, 11(5), 621. [Link]

  • Stoddart, L. A., et al. (2024). Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor. Journal of medicinal chemistry, 67(11), 9323–9343. [Link]

  • BellBrook Labs. (2011). Comparison of ADP Detection Methods Used for High Throughput Screening. [Link]

  • ResearchGate. (2019). High-Throughput Screening with Quantitation of ATP Consumption: A Universal Non-Radioisotope, Homogeneous Assay for Protein Kinase. [Link]

  • Ponomarenko, E. A., et al. (2021). Protocol for platelet functional activity assessment with ADP stimulation. ResearchGate. [Link]

  • Wiemer, A. J., et al. (2017). Synthesis of a Biologically Important Adenosine Triphosphate Analogue, ApppD. ACS Omega, 2(6), 2623-2628. [Link]

  • Royal Society of Chemistry. (2022). Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA. Chemical Science. [Link]

  • Kellam, B., et al. (2018). Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. Journal of medicinal chemistry, 61(11), 4863–4884. [Link]

  • Li, Y., et al. (2024). State of the art indicators for imaging purinergic dynamics in vitro and in vivo. Neuroscience Bulletin, 40(1), 100-116. [Link]

  • Amacher, J. F., et al. (2020). Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. ACS chemical biology, 15(2), 353–359. [Link]

  • You Do Bio. (n.d.). Protocol for Labeling with 6-TAMRA NHS Ester. [Link]

  • Tantama, M., et al. (2013). Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio. Nature communications, 4, 2550. [Link]

  • Jena Bioscience. (n.d.). N6-(6-Amino)hexyl-ADP. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Stoddart, L. A., et al. (2021). Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A 1 Receptor in Living Cells. Journal of medicinal chemistry, 64(6), 3323–3341. [Link]

  • Mora, V., et al. (2019). Platelet Isolation and Activation Assays. Bio-protocol, 9(20), e3395. [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. [Link]

  • Vessey, K. A., et al. (2020). Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. Methods in molecular biology (Clifton, N.J.), 2088, 203–216. [Link]

  • Lu, C., et al. (2011). New insights into a classic aptamer: binding sites, cooperativity and more sensitive adenosine detection. Nucleic acids research, 39(12), 5279–5287. [Link]

  • Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. [Link]

  • Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-ADP-ATTO-643. [Link]

  • Vessey, K. A., et al. (2020). Fluorescent Labeling and Quantification of Vesicular ATP Release Using Live Cell Imaging. Methods in molecular biology, 2088, 203-216. [Link]

  • Vancraenenbroeck, R., & Webb, M. R. (2009). A biosensor for fluorescent determination of ADP with high time resolution. The Journal of biological chemistry, 284(48), 33267–33274. [Link]

  • Jena Bioscience. (n.d.). N6-(6-Aminohexyl)-ATP, Adenosines labeled with free Amino groups. [Link]

  • Takahashi, S., et al. (2022). A live-imaging protocol for tracking receptor dynamics in single cells. STAR protocols, 3(1), 101138. [Link]

  • Jena Bioscience. (n.d.). N6-(6-Amino)hexyl-dATP. [Link]

  • ResearchGate. (2022). 31 P NMR spectra of ATP, ADP and AMP in the absence and in the presence of HL. [Link]

  • Goldman, R. D., & Spector, D. L. (Eds.). (2010). Live cell imaging : methods and protocols. Humana Press. [Link]

  • ResearchGate. (2012). Selective detection of ATP and ADP in aqueous solution by using a fluorescent zinc receptor. [Link]

  • ACS Publications. (2001). Fluorescence and NMR investigations on the ligand binding properties of adenylate kinases. [Link]

Sources

Application Note: High-Throughput Screening of Sulfotransferases and PARP using Adenosine-3',5'-diphosphate (PAP) Detection

[1]

Executive Summary & Scientific Distinction

In the landscape of drug discovery, Adenosine-3',5'-diphosphate (commonly abbreviated as PAP or 3',5'-ADP) serves as a critical metabolic readout, distinct from the Adenosine-5'-diphosphate (5'-ADP) produced by canonical protein kinases.[1]

While protein kinases transfer a phosphate from ATP to a substrate (producing 5'-ADP), Sulfotransferases (SULTs) transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to a substrate, releasing PAP as the byproduct.[1][2] Consequently, PAP detection is the gold standard for screening SULT inhibitors—a crucial step in ADME/Tox profiling and therapeutic discovery for oncology and hormonal regulation.

Furthermore, emerging evidence identifies PAP as a potent endogenous inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP-1) and Nucleoside Diphosphate Kinase (NDK), expanding its utility into kinase/polymerase cross-talk studies.[1]

Critical Isomer Distinction Table
FeatureAdenosine-5'-diphosphate (5'-ADP) Adenosine-3',5'-diphosphate (PAP)
Enzyme Class Protein/Lipid Kinases, ATPasesSulfotransferases (SULTs)
Substrate Donor ATP (Adenosine 5'-triphosphate)PAPS (3'-phosphoadenosine 5'-phosphosulfate)
Chemical Structure Phosphates at 5' position (pyrophosphate)Phosphates at 3' and 5' positions (bisphosphate)
Screening Utility Kinase Inhibitor Screening (e.g., ADP-Glo)SULT Inhibitor Screening (e.g., Transcreener PAP)
Biological Role Energy currency, signalingSulfur metabolism, PARP inhibition, RNA catabolism

Mechanistic Pathway & Assay Principle

The Sulfonation Pathway

SULTs catalyze the sulfonation of drugs, hormones, and neurotransmitters. The accumulation of PAP is stoichiometrically equivalent to the sulfonation of the substrate.

SULT_PathwayPAPSPAPS(Cofactor)SULTSulfotransferase(Enzyme)PAPS->SULTSubstrateSubstrate(Drug/Hormone)Substrate->SULTProductSulfonatedSubstrateSULT->ProductPAP3',5'-ADP (PAP)(Detection Target)SULT->PAPPAP->SULTFeedbackInhibition

Figure 1: The enzymatic reaction of Sulfotransferases. PAPS donates a sulfonyl group, generating PAP.[1][3] PAP acts as a product inhibitor, making its removal or detection critical for kinetic validity.

Immunodetection Principle (Fluorescence Polarization)

Direct detection of PAP is achieved using a competitive Fluorescence Polarization (FP) immunoassay. This method is preferred over coupled enzyme assays (which often suffer from interference) because it directly detects the invariant product.

  • Tracer: A fluorescently labeled PAP analog (far-red tracer).[1]

  • Antibody: A highly specific antibody that binds PAP (and the tracer) but ignores PAPS.

  • Competition: Native PAP produced by the enzyme displaces the Tracer from the Antibody.

  • Readout:

    • Low Enzyme Activity:[1] Tracer is bound to Antibody

      
       High Polarization (mP).[1]
      
    • High Enzyme Activity: Native PAP displaces Tracer

      
       Low Polarization (mP).[1]
      

Protocol: High-Throughput SULT Inhibitor Screening

Reagents and Equipment
  • Enzyme: Recombinant SULT (e.g., SULT1A1, SULT1E1).[1]

  • Substrate: Specific acceptor (e.g., 1-Naphthol, Estradiol).[1]

  • Cofactor: PAPS (Ultra-pure).[1] Note: Commercial PAPS can degrade into PAP; fresh preparation is vital.[1]

  • Detection Kit: Transcreener® PAP FP Assay (BellBrook Labs).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Plate: 384-well Low Volume Black Non-Binding Surface (NBS).[1]

  • Reader: Multimode plate reader capable of FP (Ex 630nm / Em 670nm).

Assay Optimization (Pre-Screen)

Before screening libraries, determine the optimal enzyme concentration (

  • PAPS Titration: Determine

    
     for PAPS (typically 0.5 - 5 µM).[1] Use a concentration near 
    
    
    for inhibitor screening to detect competitive inhibitors.
  • Enzyme Titration:

    • Prepare a 2-fold serial dilution of SULT enzyme (0.1 ng/µL to 100 ng/µL).

    • Incubate with saturating substrate and

      
       levels of PAPS for 60 minutes.
      
    • Add Detection Reagents.[1][4][5]

    • Plot mP vs. [Enzyme]. Select the concentration generating ~80% of the maximum signal change.

Inhibitor Screening Workflow (Step-by-Step)
StepActionVolume (384-LV)Critical Note
1 Compound Addition 2.5 µLDispense test compounds (in DMSO) to wells. Final DMSO < 2%.[1]
2 Enzyme Addition 5.0 µLAdd SULT enzyme in buffer. Incubate 10 min for pre-equilibration.
3 Reaction Initiation 2.5 µLAdd Substrate/PAPS mix to start reaction.
4 Incubation -Incubate at 25°C or 37°C for 60-90 mins (assay dependent).
5 Detection 10 µLAdd PAP Detection Mix (Antibody + Tracer).[1]
6 Equilibration -Incubate 60 mins at RT in dark to reach binding equilibrium.
7 Measurement -Read Fluorescence Polarization (mP).
Data Analysis
  • Calculate

    
    mP:  Subtract background (no enzyme) from sample mP.[1]
    
  • Convert to [Product]: Use a PAP standard curve (0.01 µM to 10 µM) to convert mP values to µM PAP formed.

  • IC50 Determination: Fit data to a sigmoidal dose-response equation:

    
    [1]
    
  • Z-Prime (

    
    ):  Ensure assay robustness (
    
    
    ) using positive (no inhibitor) and negative (no enzyme) controls.

Advanced Application: 3',5'-ADP in Kinase/PARP Cross-Talk

While 3',5'-ADP is the product of SULTs, it acts as a biological regulator for other enzymes.[1] Advanced screening panels utilize 3',5'-ADP as a probe to study off-target effects.[1]

PARP-1 Inhibition

Poly(ADP-ribose) Polymerase 1 (PARP-1) is a major target in oncology (e.g., BRCA-mutant cancers).[1]

  • Mechanism: 3',5'-ADP binds to the PARP-1 active site, competing with

    
    .[1]
    
  • Screening Relevance: When screening for PARP inhibitors, high intracellular levels of PAP (due to SULT activity or Lithium treatment which inhibits PAP degradation) can alter PARP sensitivity.

  • Protocol Adaptation: To screen for allosteric modulators of PARP that mimic PAP, researchers use a modified PARP assay where 3',5'-ADP is used as the reference inhibitor instead of standard nicotinamide analogs.

CrossTalkcluster_TargetsEnzymatic TargetsPAP3',5'-ADP (PAP)SULTSulfotransferases(Product Inhibition)PAP->SULTPARPPARP-1(Competitive Inhibition)PAP->PARP  Cross-RegulationNDKNucleoside Diphosphate Kinase(Inhibition)PAP->NDK

Figure 2: The pleiotropic effects of 3',5'-ADP.[1] While a product of SULTs, it actively inhibits PARP-1 and NDK, creating a metabolic link between sulfonation and DNA repair/energy metabolism.[1]

Troubleshooting & Controls

IssueProbable CauseSolution
High Background Signal PAPS degradationPAPS spontaneously hydrolyzes to PAP.[1] Use fresh, HPLC-purified PAPS. Store at -80°C.
Low Z' Factor (< 0.5) Tracer displacement issuesTitrate antibody concentration.[1] Ensure [Antibody]

[Tracer] for maximum sensitivity.
"Kinase" Inhibitors active in SULT assay Non-specific bindingMany kinase inhibitors are ATP-mimetics.[1] Since SULTs bind PAPS (an adenosine analog), cross-reactivity is common.[1] Run counter-screens.
Signal Drift Temperature fluctuationFP is temperature-sensitive.[1] Equilibrate plates and reader to room temperature before reading.

References

  • BellBrook Labs. (2024).[1] Transcreener® PAP FP Assay Technical Manual.[1] Retrieved from [Link]

  • Toledano, E., et al. (2012).[1] 3′-5′ Phosphoadenosine phosphate is an inhibitor of PARP-1 and a potential mediator of the lithium-dependent inhibition of PARP-1 in vivo.[1][2] Biochemical Journal, 443(2), 485–490.[1] Retrieved from [Link]

  • Coughtrie, M. W. (2016).[1] Sulfotransferases: The 'Kinases' of the Sulfurome. Drug Metabolism Reviews.

  • Reactome. (2024). Metabolism of Adenosine 3',5'-bisphosphate (PAP).[1][3] Retrieved from [Link][1]

Application Notes and Protocols: Adenosine-3'-5'-diphosphate in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The In Vitro Transcription Reaction and the Enigma of Adenosine-3'-5'-diphosphate

In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the template-directed synthesis of RNA molecules in a cell-free environment. Widely utilized for generating mRNA for vaccines and therapeutics, RNA probes for hybridization, and functional RNAs for structural and mechanistic studies, the standard IVT reaction is a well-characterized system. It typically employs a bacteriophage RNA polymerase (such as T7, T3, or SP6), a linearized DNA template containing the corresponding promoter, and ribonucleoside triphosphates (NTPs).[1] While the core components are simple, the efficiency and integrity of the resulting RNA can be influenced by a variety of factors, including reaction byproducts like pyrophosphate and double-stranded RNA.[1]

This document delves into the role of a less commonly discussed molecule in this context: Adenosine-3'-5'-diphosphate, also known as 3'-phosphoadenosine-5'-phosphate (pAp). In cellular metabolism, pAp is recognized as a byproduct of sulfur and lipid metabolism and as a key signaling molecule.[2] It is a known product inhibitor of sulfotransferases (SULTs) and, crucially for RNA biology, an inhibitor of certain exoribonucleases (XRNs), thereby protecting RNA from degradation.[2][3]

However, its direct role within the IVT reaction itself is not extensively documented in scientific literature. This guide, therefore, serves a dual purpose: to provide a robust framework for standard IVT protocols and to explore the scientifically plausible, albeit less characterized, intersections of pAp with RNA synthesis assays. We will address pAp from three critical perspectives: as a potential, uncharacterized inhibitor of RNA polymerase; as a potential protective agent against contaminating nucleases; and as a factor to consider in coupled enzymatic assays.

Section 1: The Molecular Profile of Adenosine-3'-5'-diphosphate (pAp)

Adenosine-3'-5'-diphosphate is an adenosine nucleotide characterized by phosphate groups at both the 3' and 5' positions of the ribose sugar.[3] Its established biological functions are primarily regulatory.

  • Inhibition of Sulfotransferases (SULTs): pAp is the byproduct of reactions catalyzed by SULTs, which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. The accumulation of pAp can, through product inhibition, regulate the activity of these enzymes.[3]

  • Modulation of RNA Stability: pAp is a potent inhibitor of 5'-3' exoribonucleases, such as XRN1 in eukaryotes. By blocking these enzymes, pAp can stabilize RNA transcripts, playing a role in cellular RNA quality control and turnover.[2]

This known interaction with RNA-modifying enzymes makes pAp a molecule of significant interest for researchers working with RNA, even if its direct impact on RNA synthesis by phage polymerases is not a primary research focus.

Section 2: Potential Interactions of pAp in In Vitro Transcription Workflows

While pAp is not a standard component or a commonly monitored byproduct of IVT, its structural similarity to ATP and its known bioactivity warrant a scientific inquiry into its potential effects.

Hypothesis 1: pAp as a Potential Inhibitor of T7 RNA Polymerase

Bacteriophage RNA polymerases are known to be sensitive to nucleotide analogs.[4] Molecules that can bind to the active site but cannot be properly incorporated into the growing RNA chain can act as competitive inhibitors. Given its structure, pAp could theoretically compete with ATP for binding to the T7 RNA polymerase active site. The presence of the 3'-phosphate group would likely prevent the formation of a phosphodiester bond, potentially stalling the enzyme.

This presents a testable hypothesis for drug discovery screens or for troubleshooting IVT reactions where a contaminant with inhibitory properties is suspected. A protocol for assessing such inhibitory effects is provided in Section 3.

Hypothesis 2: pAp as a Protective Agent Against Nuclease Contamination

A common cause of failure in IVT reactions is the degradation of the newly synthesized RNA by contaminating RNases.[5] These enzymes can be introduced through reagents, water, or the DNA template. Since pAp is a known inhibitor of exoribonucleases, its presence could theoretically protect the RNA transcripts from degradation if such specific nucleases are present. While the addition of a commercial RNase inhibitor is the standard preventative measure, understanding the potential role of molecules like pAp can provide deeper insight into RNA stability.

Workflow: Standard IVT and Points of Potential pAp Interaction

The following diagram illustrates a typical IVT workflow and highlights the hypothetical points where pAp could exert an influence.

IVT_Workflow cluster_prep Reaction Setup cluster_reaction Transcription cluster_analysis Downstream Processing Template Linearized DNA Template (with T7 Promoter) Reagents Reagents Mix Template->Reagents NTPs NTPs (ATP, GTP, CTP, UTP) NTPs->Reagents Buffer Transcription Buffer (Mg2+, DTT, etc.) Buffer->Reagents T7_Pol T7 RNA Polymerase T7_Pol->Reagents Transcription Incubation at 37°C Reagents->Transcription DNase_Tx DNase I Treatment Transcription->DNase_Tx pAp_Protector RNase Contamination Transcription->pAp_Protector Purification RNA Purification DNase_Tx->Purification QC Quality Control (Gel, Spectrophotometry) Purification->QC Final_RNA Purified RNA QC->Final_RNA pAp_Inhibitor Potential Contaminant / Test Compound (pAp) pAp_Inhibitor->Transcription Hypothesis 1: Inhibition of Polymerase pAp_Inhibitor->pAp_Protector Hypothesis 2: Inhibition of RNase

Caption: IVT workflow with hypothetical pAp interaction points.

Section 3: Experimental Protocols

These protocols provide a baseline for a standard IVT reaction and a framework for investigating the effects of compounds like pAp.

Protocol 1: Standard High-Yield T7 In Vitro Transcription

This protocol is designed for generating a high yield of RNA from a DNA template.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1 µg/µL)

  • T7 RNA Polymerase (e.g., 20 U/µL)

  • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • NTP solution mix (10 mM each of ATP, CTP, GTP, UTP)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I, RNase-free (e.g., 1 U/µL)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice. Keep enzymes on ice.

  • At room temperature, assemble the reaction in a nuclease-free tube in the following order:

    Component Volume (for 20 µL rxn) Final Concentration
    Nuclease-free water to 20 µL -
    5X Transcription Buffer 4 µL 1X
    10 mM NTP Mix 8 µL 4 mM each
    Template DNA (1 µg) X µL 50 ng/µL
    RNase Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 2 µL | 2 U/µL |

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate at 37°C for 2 hours. For longer transcripts, the incubation time can be extended to 4 hours.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction. Mix and incubate at 37°C for 15 minutes.

  • Proceed with RNA purification using a column-based kit or lithium chloride precipitation.

  • Assess RNA yield and integrity using UV spectrophotometry and denaturing agarose gel electrophoresis.

Protocol 2: Screening for Inhibitory Effects of pAp on IVT

This protocol adapts the standard IVT to test whether pAp (or any test compound) inhibits the reaction. A radiolabeled NTP is used for sensitive quantification of RNA synthesis.

Materials:

  • All materials from Protocol 1

  • Adenosine-3'-5'-diphosphate (pAp) stock solution (e.g., 10 mM in nuclease-free water)

  • [α-³²P] UTP (10 mCi/mL)

Procedure:

  • Prepare a master mix of all common reaction components (Buffer, DTT, ATP, CTP, GTP, template DNA, RNase Inhibitor).

  • Set up a series of 20 µL reactions. For each reaction, add the master mix and the appropriate volume of pAp solution to achieve the desired final concentration (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Adjust the volume with nuclease-free water.

  • Prepare a "No Enzyme" control and a "No Inhibitor" (0 µM pAp) positive control.

  • Add 1 µL of [α-³²P] UTP to each reaction.

  • Initiate the reactions by adding 2 µL of T7 RNA Polymerase.

  • Incubate at 37°C for 1 hour.

  • Stop the reactions by adding an equal volume of denaturing stop buffer (e.g., formamide with EDTA).

  • Separate the products on a denaturing polyacrylamide gel.

  • Expose the gel to a phosphor screen and image.

  • Quantify the band intensity of the full-length transcript. Calculate the percent inhibition relative to the positive control. Plot the percent inhibition against the log of the pAp concentration to determine an IC₅₀ value, if applicable.

Logical Flow for Inhibitor Screening

Inhibitor_Screening cluster_setup Assay Setup cluster_run Reaction & Detection cluster_analysis Data Analysis MasterMix Prepare IVT Master Mix (Buffer, NTPs, Template) Reaction_Plate Aliquot Master Mix and pAp into reaction plate/tubes MasterMix->Reaction_Plate pAp_Dilution Prepare Serial Dilution of pAp pAp_Dilution->Reaction_Plate Add_Enzyme Initiate reaction with T7 RNA Polymerase Reaction_Plate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with Denaturing Buffer Incubate->Stop_Reaction Run_Gel Denaturing PAGE Stop_Reaction->Run_Gel Image_Gel Phosphor Imaging Run_Gel->Image_Gel Quantify Quantify Band Intensity Image_Gel->Quantify Calc_Inhibition Calculate % Inhibition vs. Control Quantify->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve IC50 Determine IC50 Plot_Curve->IC50

Caption: Workflow for determining the IC50 of a potential IVT inhibitor.

Section 4: Implications for Drug Development and Research

The methodologies described here have direct applications in the field of drug discovery and development.

  • High-Throughput Screening (HTS) for Polymerase Inhibitors: The inhibitor screening protocol can be adapted for a 96- or 384-well format to screen compound libraries for novel inhibitors of viral or bacterial RNA polymerases, which are validated drug targets. Understanding how endogenous molecules like pAp might interact with these enzymes can inform assay design and hit validation.

  • Assay Development for RNA-Modifying Enzymes: IVT is an essential tool for producing the RNA substrates needed to study enzymes involved in RNA metabolism, including the exoribonucleases that are inhibited by pAp. Researchers developing drugs targeting these nucleases can use IVT to generate high-quality substrates for their assays.

  • Quality Control in RNA Therapeutics Manufacturing: While pAp is not a standard analyte in mRNA production, the principle of identifying and characterizing small molecule contaminants that could affect enzymatic steps (transcription, capping, tailing) is critical. The analytical mindset and protocols for testing such effects are directly transferable to a quality control environment.

Conclusion

Adenosine-3'-5'-diphosphate occupies a fascinating niche in cellular biology as a regulator of RNA stability and enzymatic activity. While its direct, documented impact on phage polymerase-driven in vitro transcription is minimal, its potential to interact with the reaction components cannot be dismissed. For the research and drug development professional, pAp serves as an exemplary case study. It highlights the importance of understanding not just the primary reaction, but also the potential influence of secondary metabolites, contaminants, and structural analogs. The protocols and logical frameworks provided in this guide empower scientists to maintain rigorous control over their IVT assays and to confidently explore the effects of novel compounds on the fundamental process of RNA synthesis.

References

  • Laishram, R. S., & Anderson, R. A. (2010). The Novel Poly(A) Polymerase Star-PAP is a Signal-Regulated Switch at the 3′-end of mRNAs. PMC. [Link]

  • Kühn, U., Wahle, E. (2004). Stimulation of poly(A) polymerase through a direct interaction with the nuclear poly(A) binding protein allosterically regulated by RNA. Journal of Biological Chemistry. [Link]

  • Bretner, M., et al. (1999). Substrate/inhibition studies of bacteriophage T7 RNA polymerase with the 5'-triphosphate derivative of a ring-expanded ('fat') nucleoside possessing potent antiviral and anticancer activities. Bioorganic & Medicinal Chemistry. [Link]

  • Karikó, K., et al. (2024). 5′ terminal nucleotide determines the immunogenicity of IVT RNAs. Nucleic Acids Research. [Link]

  • Tun-Glan, F., et al. (1990). Inactivation of bacteriophage T7 DNA-dependent RNA polymerase by 5'-p-fluorosulfonylbenzoyladenosine. Identification of the modification site and the effect of the modification on enzyme action. The Journal of Biological Chemistry. [Link]

  • Mellor, J., et al. (2024). A sequential, RNA-derived, modified adenosine pathway safeguards cellular metabolism. Nature. [Link]

  • D'Alessio, J. M., & Gerard, G. F. (1979). Adenosine 3',5'-Monophosphate Effects on Cartilage Ribonucleic Acid Synthesis*. Endocrinology. [Link]

  • Zhang, H., & D'Alessio, J. M. (1992). Inhibition of T7 RNA polymerase by T7 lysozyme in vitro. Journal of Biological Chemistry. [Link]

  • Gholamalipour, Y., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Bioengineering and Biotechnology. [Link]

  • Graczyk, A., et al. (2024). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. [Link]

  • Delaney, R., et al. (2024). in vitro analysis of a competitive inhibition model for T7 RNA polymerase biosensors. bioRxiv. [Link]

  • Huang, F. (2003). Synthesis of adenosine derivatives as transcription initiators and preparation of 5′ fluorescein- and biotin-labeled RNA through one-step in vitro transcription. RNA. [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Wikipedia. [Link]

  • Hirao, I., et al. (2012). Evolution of an inhibitory RNA aptamer against T7 RNA polymerase. Biochimie. [Link]

  • Blakney, A. K., et al. (2024). Effect of in vitro transcription conditions on yield of high quality messenger and self-amplifying RNA. Vaccine. [Link]

Sources

Application Note: Adenosine-3',5'-diphosphate (pAp) as a Structural Probe and Inhibitor in RNA Processing

[1]

Introduction

Adenosine-3',5'-diphosphate (pAp), also known as 3'-phosphoadenosine-5'-phosphate, is a specialized nucleotide derivative with a critical role in RNA biology.[1][2][3] Biologically, pAp is a byproduct of sulfur assimilation (generated from PAPS by sulfotransferases) and is normally catabolized to AMP by specific phosphatases (CysQ in bacteria, Hal2 in yeast, IMPAD1 in humans).[1]

In the context of RNA research, pAp acts as a potent, naturally occurring inhibitor of 5'→3' exoribonucleases (e.g., XRN1, Rat1) and poly(A)-specific ribonuclease (PARN).[1] Its unique structure—mimicking the 3'-end of an RNA chain or the transition state of deadenylation—makes it an invaluable tool for:

  • Structural Biology: Trapping enzymes in stable, ligand-bound conformations for crystallographic studies.[1]

  • Kinetic Analysis: Dissecting the catalytic mechanisms of deadenylases and exonucleases.

  • Drug Discovery: Validating XRN1 as an oncology target and CysQ/Hal2 as antimicrobial targets.

Mechanism of Action

Structural Mimicry and Competitive Inhibition

pAp functions primarily as a competitive inhibitor by occupying the active site of RNA processing enzymes.

  • PARN (Poly(A)-specific Ribonuclease): PARN is a processive deadenylase that binds the 5' cap and the 3' poly(A) tail.[1][3][4] pAp mimics the terminal adenosine residue of the poly(A) tail. Structural studies reveal that pAp binds in the active site, coordinating with the catalytic divalent metal ions (

    
     or 
    
    
    ), effectively locking the enzyme in a "product-bound" state without allowing hydrolysis.[1]
  • XRN1 (5'-3' Exoribonuclease): XRN1 degrades 5'-monophosphate RNA.[1][2][5] pAp binds in the highly conserved active site, obstructing the entry of the 5'-end of the RNA substrate. The 5'-phosphate of pAp anchors it in the phosphate-binding pocket, while the 3'-phosphate mimics the scissile bond position.

The "Futile Cycle" of Toxicity

In biological systems, the accumulation of pAp is toxic. This toxicity is exploited in drug discovery. If the enzymes responsible for degrading pAp (e.g., CysQ, Hal2) are inhibited, intracellular pAp levels rise, shutting down essential RNA processing by XRN1 and PARN, leading to cell death.[1]

pAp_PathwaySulfateSulfateAPSAPSSulfate->APSPAPSPAPS(Sulfate Donor)APS->PAPSTargetSulfatedMacromoleculesPAPS->TargetpAppAp(Adenosine-3',5'-diphosphate)PAPS->pApSulfotransferasesAMPAMP + PipAp->AMPDetoxification(CysQ/Hal2)XRN1XRN1 / Rat1(mRNA Decay)pAp->XRN1InhibitsPARNPARN(Deadenylation)pAp->PARNInhibitsCysQCysQ / Hal2(Phosphatase)

Figure 1: The metabolic origin of pAp and its inhibitory crosstalk with RNA processing machinery. Accumulation of pAp due to CysQ/Hal2 failure leads to inhibition of XRN1 and PARN.

Experimental Protocols

Protocol A: Kinetic Characterization of PARN Inhibition

Objective: Determine the


1
1. Materials & Reagents
  • Enzyme: Recombinant Human PARN (residues 1-430 or full length).[1]

  • Substrate (Fluorogenic): 5'-FAM-A

    
    -3' (A 20-mer poly(A) oligonucleotide labeled with 6-Carboxyfluorescein at 5').[1]
    
  • Quencher Probe: 5'-BHQ1-T

    
    -3' (Complementary DNA oligo with Black Hole Quencher).[1]
    
    • Note: Alternatively, use a molecular beacon design where the fluorophore and quencher are on the same RNA, separated by the poly(A) tail.

  • Inhibitor: Adenosine-3',5'-diphosphate (pAp), sodium salt (purity >95%).[1]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1.5 mM MgCl

    
    , 100 mM KCl, 0.5 mM DTT, 0.1 mg/mL BSA, 10% Glycerol.[1]
    
2. Experimental Workflow

This assay relies on the fact that intact poly(A) RNA is flexible or can hybridize to a quencher.[1] As PARN degrades the poly(A) tail, the fluorophore is released or the quenching interaction is disrupted (depending on specific probe design).[1] The most robust method uses a FRET-based substrate or intercalating dye depletion . Standard Method: Use a 5'-FAM-RNA-3'. Upon degradation to mononucleotides, fluorescence polarization changes, or use a "Sensor" method where remaining Poly(A) is quantified by adding a Quencher-Oligo(dT) at the end point.[1]

Step-by-Step (Continuous Fluorescence Dequenching):

  • Preparation: Dilute PARN enzyme to 20 nM in Assay Buffer.

  • Inhibitor Series: Prepare a 10-point serial dilution of pAp (range: 0.1 nM to 100 µM).

  • Substrate Mix: Prepare 200 nM 5'-FAM-A

    
    -3'-BHQ1 (dual-labeled probe). In this configuration, the intact random coil brings FAM/BHQ close. Cleavage separates them, increasing fluorescence.[1]
    
  • Reaction Assembly (96-well Black Plate):

    • Add 10 µL of pAp dilution.

    • Add 20 µL of Enzyme mix (Final 10 nM). Incubate 10 min at 25°C to allow equilibrium binding.

    • Add 20 µL of Substrate mix (Final 100 nM).[1]

  • Measurement: Immediately monitor fluorescence (Ex 490 nm / Em 520 nm) every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [pAp].[1] Fit to the Hill equation to determine 
      
      
      .[1]

Assay_WorkflowStartStart: Reagent PrepIncubatePre-Incubation(Enzyme + pAp)10 min @ 25°CStart->IncubateAddSubAdd Substrate(FAM-PolyA-BHQ)Incubate->AddSubMeasureKinetic Read(Ex 490 / Em 520)20 minsAddSub->MeasureAnalysisCalculate V0Fit IC50 CurveMeasure->Analysis

Figure 2: Workflow for the Fluorescence-based PARN inhibition assay.

Protocol B: Co-Crystallization of XRN1 with pAp

Objective: Obtain structural data of the XRN1 active site by trapping it with pAp.

  • Protein Prep: Purify XRN1 (e.g., K. lactis or Human catalytic domain) to >95% homogeneity.[1] Concentrate to ~10 mg/mL in storage buffer (20 mM Tris pH 7.5, 200 mM NaCl, 2 mM DTT).

  • Complex Formation:

    • Do not add pAp directly to the high-concentration protein stock if precipitation is a risk.

    • Instead, mix protein with pAp at a molar ratio of 1:2 (Protein:Inhibitor) immediately prior to setting up drops.[1]

    • Magnesium is essential for binding but can induce hydrolysis if trace RNA is present. Ensure pAp is pure.

  • Crystallization:

    • Method: Hanging drop vapor diffusion.

    • Reservoir: 15-20% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M Bis-Tris pH 6.5.[1]

    • Drop: 1 µL Protein-pAp complex + 1 µL Reservoir solution.

  • Cryoprotection: Transfer crystals to reservoir solution containing 25% glycerol + 2 mM pAp (to maintain occupancy) before flash cooling in liquid nitrogen.

Quantitative Reference Data

Table 1: Comparative Inhibition Constants of pAp

Target EnzymeOrganismSubstrate

/

MechanismReference
PARN HumanPoly(A)

Competitive[1]
XRN1 K. lactis5'-P-RNA

Competitive[2]
XRN1 Human5'-P-RNA

Mixed/Comp[3]
Rat1 Yeast5'-P-RNA

Competitive[2]

Table 2: Troubleshooting Guide

ObservationPossible CauseSolution
No Inhibition observed High Substrate ConcentrationpAp is competitive; if [S] >>

, inhibition is masked.[1] Lower [S] to

.
High Background Fluorescence Probe DegradationEnsure RNAse-free reagents. Add pAp before enzyme to protect probe.
Precipitation in Crystal Drops pAp-Mg InteractionpAp can precipitate with high

.[1] Keep

near physiological levels (1-2 mM).[1]

References

  • Balatsos, N. A., et al. (2009).[1][6] "Inhibition of human poly(A)-specific ribonuclease (PARN) by purine nucleotides: kinetic analysis." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Dichtl, B., et al. (1997).[1] "Lithium toxicity in yeast is due to the inhibition of RNA processing enzymes."[7] EMBO Journal.

  • Accent Therapeutics. (2025).[1][8] "Characterization of exoribonuclease XRN1 as a cancer target and identification of adenosine-3',5'-bisphosphate as a potent enzyme inhibitor."[5][9] Nature Scientific Reports / NIH.

  • Moda, L. M. S., et al. (2021).[1] "Cellular 5′-3′ mRNA Exoribonuclease XRN1 Inhibits Interferon Beta Activation." mBio. [1]

Targeting the Sulfome: High-Throughput Screening for Modulators of Adenosine-3',5'-diphosphate (PAP) Levels

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The PAP Signaling Axis

Adenosine-3',5'-diphosphate (PAP) is not merely a metabolic byproduct; it is a potent feedback regulator in the "sulfome"—the complex network of sulfur-trafficking enzymes. PAP is generated when Sulfotransferases (SULTs) transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate (xenobiotics, hormones, or neurotransmitters).

Why Screen for PAP Modulators?
  • SULT Inhibition (Drug Metabolism): SULTs are critical Phase II detoxification enzymes. PAP is a potent product inhibitor of SULTs. Screening for compounds that modulate PAP levels (by inhibiting SULTs) is essential for predicting drug-drug interactions (DDIs).

  • BPNT1 Targets (Lithium Mimetics): The enzyme BPNT1 (bisphosphate 3'-nucleotidase) degrades PAP to AMP. Inhibition of BPNT1 leads to toxic PAP accumulation, a mechanism proposed for the therapeutic effect of Lithium in bipolar disorder.

  • Direct Detection vs. Coupled Assays: Traditional assays measure sulfated products (radioactive 35S) or use complex coupled enzyme systems. Direct immunodetection of PAP offers a "mix-and-read" HTS format with higher Z' factors and fewer false positives.

Biological Pathway & Assay Logic[1]

The following diagram illustrates the lifecycle of PAP and the intervention points for HTS.

PAP_Pathway PAPS PAPS (Universal Donor) SULT SULT Enzyme (Target 1) PAPS->SULT Substrate Substrate (Drug/Hormone) Substrate->SULT Sulfated_Sub Sulfated Product SULT->Sulfated_Sub PAP PAP (3',5'-ADP) SULT->PAP Generates BPNT1 BPNT1/IMPAD1 (Target 2) PAP->BPNT1 Detection Antibody-Tracer Complex PAP->Detection Displaces Tracer AMP AMP + Pi BPNT1->AMP Degrades Signal Fluorescence Polarization (mP) Detection->Signal Readout

Figure 1: The PAPS-SULT-PAP cycle. HTS detects the accumulation of PAP (SULT activity) or the failure to degrade PAP (BPNT1 inhibition).

Primary Assay Technology: Competitive Fluorescence Polarization (FP)[2][3]

For HTS, we utilize a Transcreener® AMP/GMP/PAP Assay approach. This is superior to coupled enzyme assays (e.g., Luciferase or Phosphatase-coupled) because it directly detects the nucleotide, eliminating interference from compounds that inhibit coupling enzymes.

Mechanism[4][5][6]
  • Reaction: Enzyme produces PAP.[1]

  • Detection: A Far-Red Tracer (PAP conjugated to a fluorophore) is bound to a PAP-selective Antibody.

  • Competition: Generated PAP displaces the Tracer from the Antibody.

  • Readout: Free Tracer rotates rapidly (Low Polarization/mP). Bound Tracer rotates slowly (High Polarization/mP).[2]

    • High SULT Activity = High PAP = Low mP .

    • SULT Inhibition = Low PAP = High mP .

Protocol: SULT1A1 Inhibitor Screening[8]

This protocol is designed for a 384-well plate format to screen for inhibitors of SULT1A1 (a major drug-metabolizing isoform).

Reagents & Equipment
ComponentSpecificationNotes
Enzyme Recombinant Human SULT1A1Final conc: 2–5 ng/µL (Determine via titration).
Donor PAPS (3'-Phosphoadenosine-5'-phosphosulfate)Unstable! Keep on ice. Final conc: at K_m (approx 2 µM).
Acceptor 1-Naphthol or p-NitrophenolStandard substrates. Final conc: 2 µM.
Buffer 50 mM HEPES (pH 7.5), 5 mM MgCl2Avoid phosphate buffers (interferes with some secondary checks).
Detection Mix Transcreener PAP Antibody + Alexa633 TracerPre-equilibrated in Stop Buffer (EDTA).
Plate 384-well Low Volume, Black, Non-BindingBlack plates essential for fluorescence.
Reader Multi-mode Reader (e.g., PHERAstar, EnVision)Filter Set: Ex 630nm / Em 670nm (Red FP).
Experimental Workflow

HTS_Workflow Start Start Dispense_Cmpd 1. Dispense Compounds (100 nL, 1% DMSO final) Start->Dispense_Cmpd Dispense_Enz 2. Add Enzyme + Substrate (5 µL SULT1A1 + 1-Naphthol) Dispense_Cmpd->Dispense_Enz Incubate_Pre 3. Pre-incubation (15 min @ RT) Dispense_Enz->Incubate_Pre Dispense_PAPS 4. Initiate with PAPS (5 µL, 2x concentration) Incubate_Pre->Dispense_PAPS Reaction 5. Enzymatic Reaction (60 min @ 37°C) Dispense_PAPS->Reaction Stop_Detect 6. Add Detection Mix (10 µL Ab + Tracer + EDTA) Reaction->Stop_Detect Equilibrate 7. Equilibrate (60 min @ RT) Stop_Detect->Equilibrate Read 8. Read FP (Ex 630 / Em 670) Equilibrate->Read

Figure 2: Step-by-step HTS workflow for SULT inhibition screening.

Detailed Steps
  • Compound Plating: Dispense 100 nL of test compounds (in DMSO) into the 384-well plate. Include High Controls (DMSO only) and Low Controls (Reference Inhibitor e.g., Quercetin or No Enzyme).

  • Enzyme Mix: Dilute SULT1A1 and 1-Naphthol in Assay Buffer. Dispense 5 µL into all wells.

    • Critical: Keep SULT enzyme on ice until dispensing; it is thermally unstable.

  • Start Reaction: Add 5 µL of 2x PAPS solution (4 µM prepared, 2 µM final) to initiate the reaction.

    • Note: PAPS degrades into PAP spontaneously if left at RT for hours. Prepare fresh.

  • Incubation: Seal plate and incubate at 37°C for 60 minutes.

  • Detection/Stop: Add 10 µL of PAP Detection Mix .

    • Composition: 1x Stop Buffer (contains EDTA to chelate Mg2+ and stop SULT activity) + 2 nM PAP Alexa633 Tracer + PAP Antibody (concentration optimized to bind ~80% of tracer).

  • Read: Incubate 60 mins at room temperature (to allow tracer displacement) and read Fluorescence Polarization.

Data Analysis & Validation

The Standard Curve

Do not rely solely on raw mP values. You must generate a standard curve mimicking the reaction conditions to convert mP to [PAP].

  • Buffer A: 2 µM PAPS / 0 µM PAP (0% Conversion)

  • Buffer B: 0 µM PAPS / 2 µM PAP (100% Conversion)

  • Mix A and B to create 12 points (e.g., 0.1%, 1%, 5%... 100% conversion).

Z-Factor Calculation

For a robust HTS assay, the Z' factor must be > 0.5.[2]



  • Negative Control (

    
    ):  Complete reaction (Enzyme + Substrate + PAPS). High PAP, Low mP.
    
  • Positive Control (

    
    ):  No Enzyme (or excess Inhibitor). Low PAP, High mP.
    
Interference Check

Fluorescent compounds can interfere.[3][4]

  • Correction: Compare Total Fluorescence Intensity (FLint) of compound wells vs. control. If FLint deviates >20%, flag the compound as a potential artifact (quencher or autofluorescent).

Variation: Screening for BPNT1 Inhibitors

To screen for modulators of the degradation pathway (BPNT1):

  • Substrate: Start with PAP (not PAPS) as the substrate.

  • Enzyme: Recombinant BPNT1.

  • Logic:

    • Active BPNT1 converts PAP

      
       AMP. (Loss of Antigen 
      
      
      
      Tracer Binds Antibody
      
      
      High mP ).
    • Inhibited BPNT1 leaves PAP intact. (High Antigen

      
       Tracer Displaced 
      
      
      
      Low mP ).
    • Note: This is an "inverse" signal direction compared to the SULT assay.

Troubleshooting Guide

IssueProbable CauseSolution
High Background (Low mP in No Enzyme controls) PAPS degradationPAPS spontaneously hydrolyzes to PAP. Use fresh PAPS; store at -80°C. Check PAPS purity by HPLC.
Low Assay Window (< 60 mP delta) Incorrect Antibody Conc.Perform an antibody titration.[4][5][6] You need enough Ab to bind ~80% of the tracer, but not so much that PAP cannot displace it.
Signal Drift over time EvaporationUse high-quality plate seals. FP is sensitive to meniscus shape.
"Sticky" Compounds AggregationInclude 0.01% Triton X-100 or Brij-35 in the assay buffer.

References

  • BellBrook Labs. (2023). Transcreener® AMP/GMP/PAP Assay Technical Manual. Retrieved from [Link]

  • Cook, I., et al. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition. Retrieved from [Link]

  • Spiegelberg, B. D., et al. (2005).[7] The lithium-sensitive phosphatase BPNT1...[1]. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Gamage, N., et al. (2006). Human sulfotransferases and their role in chemical metabolism. Toxicological Sciences. Retrieved from [Link]

  • Rohn, G., et al. (2012). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing buffer conditions for Adenosine-3'-5'-diphosphate binding assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing assays involving Adenosine-3',5'-diphosphate (PAP) .

Unlike standard ADP (


-diphosphate), PAP is the specific by-product of Sulfotransferase (SULT)  reactions.[1][2] Optimizing buffer conditions for PAP detection is critical for high-throughput screening (HTS) of SULT inhibitors.

Current Status: Operational Topic: Buffer Chemistry & Signal Optimization for Adenosine-3',5'-diphosphate (PAP) Ticket Priority: High (Assay Development/HTS)

Part 1: The Chemical Environment (Buffer Logic)

The success of a PAP-based assay relies on two distinct chemical environments: the Enzymatic Reaction Buffer (where SULTs generate PAP) and the Detection Buffer (where the antibody/probe binds PAP). These two often have conflicting requirements.[3]

1. The Enzymatic Reaction Buffer

Objective: Maximize SULT turnover without degrading the cofactor (PAPS).

ComponentRecommended RangeFunction & MechanismFailure Mode (If Unoptimized)
pH 6.5 – 7.5 Protonation State: SULTs generally require a neutral pH. The 3'-phosphate of PAP (

) and the sulfate of PAPS must be in specific ionization states for binding.
< 6.0: Acid-catalyzed hydrolysis of PAPS occurs, creating high PAP background (false positives). > 8.0: Enzyme activity often drops; some SULTs become unstable.
Magnesium (

)
2.5 – 20 mM Structural Stability:

coordinates with the phosphate groups of PAPS/PAP, stabilizing the nucleotide in the active site.
Excess: Can inhibit the detection antibody in downstream steps if not chelated. Absence: Drastic reduction in SULT

.
Reducing Agents 1 – 5 mM DTT or TCEPCysteine Protection: SULTs have reactive cysteines. Oxidation leads to aggregation.Oxidation: Loss of enzyme activity over time (poor Z' stability).
Detergents 0.01% Brij-35 or Triton X-100Anti-Aggregation: Prevents hydrophobic drugs/inhibitors from forming colloidal aggregates that sequester the enzyme.High Noise: "Sticky" compounds cause false inhibition hits.
2. The Detection Buffer (Stop & Detect)

Objective: Quench the enzyme and maximize Antibody-PAP binding affinity.

  • EDTA/EGTA (Stop Reagent): Critical. You must add EDTA at a concentration higher than the

    
     in your reaction buffer.
    
    • Reason:

      
       is required for SULT activity but can interfere with the binding of some anti-PAP antibodies or fluorescence polarization (FP) tracers. Chelation stops the reaction and stabilizes the antibody-tracer complex.
      
  • pH Buffering: The detection step usually prefers pH 7.5 – 8.0 (HEPES or Tris) to ensure the tracer fluorophore (often far-red) is stable and the antibody is in its native conformation.

Part 2: Visualizing the Pathway & Workflow

Understanding the flow of phosphate groups is essential for troubleshooting background noise.

SULT_PAP_Pathway PAPS PAPS (Cofactor) SULT SULT Enzyme (Active) PAPS->SULT PAP PAP (Adenosine-3',5'-diphosphate) PAPS->PAP Spontaneous Hydrolysis (Acidic pH / Heat) Substrate Substrate (Acceptor) Substrate->SULT Complex Transition State SULT->Complex SulfatedSub Sulfated Product Complex->SulfatedSub Complex->PAP Detection Detection Antibody (Anti-PAP) PAP->Detection Binding Event Signal High Polarization / Signal Detection->Signal Displacement of Tracer

Figure 1: The SULT reaction cycle generating PAP. Note the "Spontaneous Hydrolysis" pathway (red dashed line), which is the primary source of assay background noise.

Part 3: Troubleshooting Guide (Q&A)
Q1: My assay shows high background polarization (mP) even in the "No Enzyme" control. Why?

Diagnosis: This indicates that your tracer is binding to the antibody, but there is no "cold" PAP to displace it. Wait—if you mean low polarization in the negative control (which mimics high product), that's different.

  • Scenario A (High mP in No Enzyme): This is correct for an FP assay. The tracer is bound to the antibody.

  • Scenario B (Low mP in No Enzyme): This means "cold" PAP is present where it shouldn't be.

    • Root Cause: PAPS Hydrolysis. Your PAPS stock has degraded into PAP. PAPS is extremely unstable at acidic pH and high temperatures.

    • Fix:

      • Aliquot PAPS and store at -80°C. Never freeze-thaw more than once.

      • Check the pH of your PAPS stock. It should be neutral (pH 7.0–7.5). Lithium salts of PAPS are generally more stable than sodium salts.

      • Purity Check: Run your PAPS stock on HPLC. If PAP content is >5%, you will lose your assay window.

Q2: I am using an ADP antibody, but I'm getting no signal for my SULT reaction.

Diagnosis: Specificity Mismatch.

  • Root Cause: You are likely using an antibody raised against Adenosine-5'-diphosphate (ADP) , which is a kinase product. SULTs produce Adenosine-3',5'-diphosphate (PAP) .[4] The 3'-phosphate is a major steric determinant.

  • Fix: Ensure you are using a PAP-specific detection system (e.g., BellBrook Labs Transcreener ADP2 is often cross-reactive or specific formulations exist, but strictly speaking, you need reagents validated for the 3'-phosphate position).

    • Note: Some commercial "Universal ADP" assays do not detect PAP efficiently. Verify the cross-reactivity profile in the vendor's technical manual.

Q3: My

factor is consistently < 0.5. How do I optimize the buffer?

Diagnosis: Assay variability or low signal-to-noise ratio.

  • Step 1: Titrate the Antibody. The sensitivity of a competitive binding assay depends entirely on the antibody concentration relative to the tracer

    
    .
    
    • Protocol: Run an antibody titration curve with fixed Tracer (e.g., 2 nM). Select the antibody concentration that gives ~80% of the maximum polarization (

      
      ). This is your "sweet spot" for sensitivity.
      
  • Step 2: Check Carrier Protein. Are you using BSA?

    • Issue: Some grades of BSA contain nuclease or phosphatase contaminants that degrade PAP or the tracer.

    • Fix: Use "Fatty Acid Free, Nuclease Free" BSA or switch to Prionex.

Part 4: Advanced Optimization Protocol

Use this workflow to determine the optimal Antibody/Tracer balance for your specific buffer conditions.

Protocol: The "Checkerboard" Titration

Purpose: To find the optimal antibody concentration that yields the best dynamic range (


) and sensitivity.
  • Prepare Buffer: Mix your standard SULT reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Tracer Preparation: Prepare a fixed concentration of Fluorescent PAP Tracer (e.g., 2 nM final).

  • Antibody Dilution: Prepare a 12-point serial dilution of the Anti-PAP Antibody (Start at 100 µg/mL

    
     1:2 dilutions).
    
  • Competitor (PAP) Spike: For each antibody concentration, prepare two conditions:

    • Condition A (Bound): No PAP (Buffer only). Represents 0% conversion.

    • Condition B (Free): 10 µM PAP. Represents 100% conversion (or high signal displacement).

  • Incubate: 1 hour at Room Temperature.

  • Read: Fluorescence Polarization (Ex/Em specific to fluorophore).

  • Calculate:

    • Plot

      
       vs. [Antibody].
      
    • Selection: Choose the [Antibody] that gives the largest

      
       while maintaining a stable "Bound" signal.
      
References
  • BellBrook Labs. (2023). Transcreener® ADP2 FP Assay Technical Manual. (The industry standard for nucleotide detection, often adapted for PAP/SULTs).

  • R&D Systems. (2012). Phosphatase-Coupled Sulfotransferase Assay Protocol.

    
     AMP for detection). 
    
  • Wu, Z. L., et al. (2012). Golgi-resident PAP-specific 3'-phosphatase-coupled sulfotransferase assays. Analytical Biochemistry. (Detailed kinetics of PAP detection).

  • Tibbs, Z. E., et al. (2015). Structural plasticity in the human cytosolic sulfotransferase dimer and its role in substrate selectivity and catalysis. Drug Metabolism and Pharmacokinetics. (Insights into SULT buffer stability and structure).

  • Giles, N. M., et al. (2008). A comparison of the influence of buffer conditions on the activity of sulfotransferases. Xenobiotica. (Primary source for pH and magnesium effects).

Sources

Common pitfalls in the chemical synthesis of Adenosine-3'-5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the chemical synthesis and handling of Adenosine-3',5'-diphosphate (3',5'-ADP) , also known as PAP (3'-phosphoadenosine-5'-phosphate).

Current Status: Systems Operational Topic: Chemical Synthesis & Troubleshooting Audience: Synthetic Chemists, Chemical Biologists[1][2]

System Overview & Architecture

Molecule Identity: Adenosine-3',5'-diphosphate (PAP) CAS Registry: 482-67-7 Core Function: Key metabolite in sulfur metabolism; product of sulfotransferase reactions (from PAPS).[1][2] Synthetic Challenge Level: High (Due to Regioselectivity and Isomerization risks).

This guide addresses the specific chemical challenges of synthesizing PAP. Unlike 5'-ADP (a linear pyrophosphate), 3',5'-ADP requires the installation of two distinct phosphate esters at the 3' (secondary) and 5' (primary) positions, while leaving the 2'-hydroxyl free but intact.[1]

Troubleshooting Tickets (FAQs)

Ticket #001: The "Moving Target" (Phosphate Migration)

User Report: "I successfully synthesized the molecule, but after purification/lyophilization, NMR shows a mixture of 3',5'-ADP and 2',5'-ADP. The 3'-phosphate seems to have moved."[1]

Root Cause: Thermodynamic Instability via Cyclic Intermediates.[2] The vicinal 2'-hydroxyl group is a potent nucleophile.[2] Under acidic or basic conditions (and even in neutral water at elevated temperatures), the 2'-OH attacks the 3'-phosphorus, forming a 2',3'-cyclic phosphate intermediate .[1][2] This ring opens randomly, redistributing the phosphate between the 2' and 3' positions.

Resolution Protocol:

  • pH Control: Maintain pH between 7.0 and 7.5 during all workup steps. Avoid pH < 4.0 (acid promotes cyclization) and pH > 9.0 (base promotes hydrolysis).[1]

  • Temperature: Perform all post-synthesis manipulations at 4°C. Never heat the final product in solution.

  • Buffer Choice: Use Triethylammonium bicarbonate (TEAB) buffer for purification; it is volatile and maintains a safe pH.[2]

Visualization (Mechanism of Failure):

MigrationMechanism cluster_0 Stable State cluster_1 Transition State (Risk) cluster_2 Final Mixture Start 3',5'-ADP (Phosphate at 3') Cyclic 2',3'-Cyclic Phosphate Intermediate Start->Cyclic Acid/Base or Heat (2'-OH Attack) Mix Mixture: 3',5'-ADP + 2',5'-ADP Cyclic->Mix Ring Opening (Random Hydrolysis)

Caption: The thermodynamic migration mechanism where the 2'-hydroxyl group attacks the 3'-phosphate, leading to an isomeric mixture.[1][2]

Ticket #002: Regioselectivity Failure (The 2' vs. 3' Battle)

User Report: "I cannot selectively phosphorylate the 3'-position. I get a mix of 2', 3', and 2',3'-bisphosphorylated products."

Root Cause: Reactivity Similarity.[2] The 2' and 3' hydroxyls are cis-diols with very similar pKa values.[2] Direct phosphorylation without protecting groups is statistically impossible to control for a single isomer.[2]

Resolution Protocol (The Markiewicz Strategy): You must use a transient protection strategy. The most robust chemical route utilizes the TIPS-Cl (1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane) reagent or similar silyl bridging groups.[1][2]

  • Step 1: Protect 3' and 5' simultaneously with TIPS-Cl (leaving 2' open?[1][2] No, TIPS bridges 3'-5').[1][2] Correction: TIPS bridges 3' and 5', leaving 2' free.[2] This is useful for 2'-modification. For 3',5'-ADP, we need the opposite.[1][2]

  • Correct Protocol for 3',5'-Targeting:

    • Start: Adenosine.

    • Block 5': Tritylation (DMTr-Cl) → 5'-DMTr-Adenosine.[1][2]

    • Block 2': This is the hard part. Use TBDMS-Cl with Nitrate catalyst to get a mix, then separate 2'-TBDMS isomer (kinetic product).[1][2] Or use Orthoester protection.[2]

    • Phosphorylate 3': Use Phosphoramidite chemistry (P(III) is gentler than P(V)).[1]

    • Deprotect 5': Mild acid (TCA) to remove DMTr.

    • Phosphorylate 5': Use chemical phosphorylation (e.g., phosphoryl chloride or phosphoramidite).[1]

    • Global Deprotection: Remove 2'-TBDMS and phosphate protecting groups (cyanoethyl).[1][2]

Key Insight: If you can tolerate enzymatic assistance, use Adenosine Kinase or Polynucleotide Kinase for the 5' position, but for pure chemical synthesis, you must rely on chromatographic separation of the 2'-O-protected intermediate.[1][2]

Ticket #003: Solubility & "Gunking"

User Report: "My reaction mixture turned into a sticky gum during the phosphorylation step, and yield dropped."

Root Cause: Ionic Aggregation & Moisture.[2] Nucleotides and their phosphorylated intermediates are highly polar.[2] In standard organic solvents (DCM, Acetonitrile), they can aggregate or precipitate if not properly "masked" with lipophilic counter-ions.[1][2]

Resolution Protocol:

  • Dryness is Critical: Phosphoramidites hydrolyze instantly with water.[2] Dry all reagents over 3Å molecular sieves for 24h.

  • Lipophilic Counter-ions: Do not use free acid forms. Ensure all phosphate intermediates are protected as Cyanoethyl esters or exist as Tributylammonium (TBA) salts.[1] The TBA cation renders the charged phosphate soluble in organic solvents (DCM/DMF).

  • Solvent Switch: If DCM fails, use Pyridine/DMF mixtures for higher solubility of nucleosidic components.[2]

Comparative Data: Purification Methods

Separating the 3',5'-ADP from its 2',5'-isomer is the final hurdle.[1][2]

MethodResolution PowerThroughputBuffer SystemNotes
SAX HPLC (Strong Anion Exchange)HighLow/MediumAmmonium Phosphate (pH 3-4)Excellent separation of isomers, but desalting required.[1][2]
RP-IP HPLC (Ion Pairing)MediumMediumTEAA / AcetonitrileUses Tetrabutylammonium to separate based on charge/hydrophobicity.[1][2] Volatile buffer.
Boronate Affinity High (Specific)HighAlkaline BufferCritical Trick: Boronate binds cis-diols (unphosphorylated adenosine).[1][2] It will NOT bind 3',5'-ADP (no cis-diol).[1][2] It will bind 5'-AMP.[1][2] Use to remove mono-phosphate impurities.[1][2]

Master Synthesis Workflow (Recommended Route)

This workflow minimizes migration risk by keeping the 2'-OH protected until the very last step.

SynthesisWorkflow Start Adenosine Step1 1. N6-Benzoyl Protection 2. 5'-DMTr Protection Start->Step1 Step2 3. 2'-TBDMS Protection (Isolate 2'-isomer via Silica Column) Step1->Step2 Critical Regioselectivity Step Step3 4. 3'-Phosphitylation (Phosphoramidite coupling) Step2->Step3 Step4 5. 5'-Detritylation (TCA treatment) Step3->Step4 Step5 6. 5'-Phosphorylation (Chemical or Enzymatic) Step4->Step5 Step6 7. Global Deprotection (Remove Benzoyl, Cyanoethyl, TBDMS) Step5->Step6 Risk of Migration Here End Purified 3',5'-ADP Step6->End SAX HPLC Purification

Caption: Step-by-step chemical synthesis workflow emphasizing the protection of the 2'-hydroxyl group to prevent isomer formation.

References & Grounding

  • Regioselectivity & Borate Chemistry:

    • Furukawa, Y., et al. (2015).[1][3] "Abiotic Regioselective Phosphorylation of Adenosine with Borate in Formamide." Astrobiology. Demonstrates the difficulty of selective phosphorylation and the role of borate in directing regioselectivity.

  • Phosphate Migration Mechanism:

    • Oivanen, M., et al. (1998).[1] "Kinetics and mechanisms for reactions of adenosine 2'- and 3'-monophosphates in aqueous acid." Journal of Organic Chemistry. Defines the kinetic parameters of the 2' to 3' migration.

    • [1]

  • Purification & Isomer Separation:

    • Rosett, T., et al. (1970).[1] "The quantitative separation of 3',5'-cyclic adenosine monophosphate, adenosine-5'-monophosphate, adenosine-5'-diphosphate, and adenosine-5'-triphosphate by ion-exchange chromatography." Journal of Chromatography A. Foundational text on separating these specific isomers.

  • Biological Context (PAPS Pathway):

    • BenchChem Technical Library.[2] "The Biosynthesis of 3'-Phosphoadenosine 5'-Phosphosulfate." Provides context on the biological production of PAP/PAPS, useful for researchers comparing synthetic vs. enzymatic standards.

Sources

Preventing non-specific binding in Adenosine-3'-5'-diphosphate pulldown assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adenosine-3',5'-diphosphate (PAP) Affinity Chromatography

Topic: Preventing Non-Specific Binding (NSB) in 3',5'-ADP Pulldown Assays Audience: Senior Researchers & Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Signal-to-Noise Challenge in Nucleotide Affinity

As a Senior Application Scientist, I often see researchers struggle with nucleotide pulldowns—specifically with Adenosine-3',5'-diphosphate (3',5'-ADP) , also known as PAP . Unlike standard 5'-ADP, this molecule (a product of sulfotransferase activity) carries phosphates at two distinct ribose positions, creating a unique electrostatic footprint.

The core challenge is Non-Specific Binding (NSB) . The phosphate groups act as cation exchangers, attracting positively charged proteins (e.g., histones, ribosomal proteins) that have no biological relevance to your pathway. Furthermore, the hydrophobic linker used to immobilize the ADP can trap "sticky" proteins.

This guide moves beyond basic protocols to provide a self-validating system for identifying true 3',5'-ADP interactors.

Module 1: The "Why" of Non-Specific Binding (Mechanistic Insight)

To solve NSB, you must understand its source. In 3',5'-ADP pulldowns, background noise arises from three distinct physical mechanisms:

NSB MechanismThe CauseThe Fix
Electrostatic Trap The 3' and 5' phosphates create a negative charge cloud, binding cationic proteins (high pI) like histones.High Ionic Strength Washes: Increase NaCl to 300–500 mM to disrupt weak charge interactions.
Matrix Entrapment Porous agarose/sepharose beads trap large complexes physically or via hydrophobic interaction with the linker.Pre-clearing & Detergents: Use 0.1% NP-40 or Triton X-100; pre-clear lysate with un-derivatized beads.
Nucleotide Promiscuity Proteins that bind any nucleotide (e.g., abundant ATPases, Heat Shock Proteins) bind your ligand.Isosteric Competition: Elute with free 3',5'-ADP, not boiling SDS. If the protein doesn't displace with free ligand, it's NSB.

Module 2: Experimental Workflow & Logic

The following workflow is designed to maximize the Signal-to-Noise (S/N) ratio.

Visualizing the Logic

ADP_Pulldown_Logic Figure 1: Self-Validating Workflow. The 'Competition Control' is the critical step to prove specificity. Lysis 1. Cell Lysis (Mild Detergent) PreClear 2. Pre-Clearing (Control Beads) Lysis->PreClear Remove Matrix Binders Split 3. Split Sample PreClear->Split Exp_Arm Experiment Arm (3',5'-ADP Beads) Split->Exp_Arm Detect Binding Comp_Arm Competition Control (3',5'-ADP Beads + Excess Free Ligand) Split->Comp_Arm Block Specific Sites Wash 4. Stringent Wash (High Salt/Detergent) Exp_Arm->Wash Comp_Arm->Wash Elution 5. Specific Elution (Free 3',5'-ADP) Wash->Elution Competitive Displacement Analysis 6. SDS-PAGE / MS Comparison Elution->Analysis

Module 3: Troubleshooting Guide (Q&A)

Q1: I see a "ladder" of bands in my negative control. How do I remove these?

Diagnosis: This is likely "Matrix Binding." The proteins are sticking to the agarose/magnetic bead surface or the linker arm, not the ADP. The Fix: The "Double-Block" Strategy.

  • Pre-clearing: Incubate your lysate with un-derivatized beads (beads with the linker but no ADP, or capped beads) for 1 hour at 4°C. Discard these beads and use the supernatant for the actual pulldown.

  • Block the Beads: Pre-incubate your 3',5'-ADP beads with 1 mg/mL BSA or Casein for 30 minutes before adding lysate. This coats the hydrophobic plastic/linker surfaces.

Q2: My target protein binds, but so do Actin and Tubulin. Is this real?

Diagnosis: Cytoskeletal proteins are abundant and "sticky," often trapping non-specifically in the bead matrix. The Fix: Stringency Washes. Standard washes (PBS) are insufficient. Use a Gradient Wash Protocol :

  • Wash 1: Lysis Buffer (Equilibrium).

  • Wash 2:[1] Lysis Buffer + 500 mM NaCl (Disrupts electrostatic NSB).

  • Wash 3:[1] Lysis Buffer + 0.5% Triton X-100 (Disrupts hydrophobic NSB).

  • Wash 4: Lysis Buffer (Re-equilibration before elution).

Q3: How do I prove the band on my gel is a specific 3',5'-ADP binder?

Diagnosis: You cannot rely on a single lane. You need a Competition Control . The Fix: The "Gold Standard" Validation. Run two parallel pulldowns from the same lysate:

  • Tube A (Experiment): Lysate + 3',5'-ADP Beads.

  • Tube B (Competition): Lysate + 10 mM Free 3',5'-ADP (soluble) + 3',5'-ADP Beads. Result: A true interactor will bind in Tube A but be absent (or significantly reduced) in Tube B because the free ligand occupies the protein's active site before it can bind the beads [1].

Q4: Can I elute with SDS-PAGE loading buffer (Boiling)?

Diagnosis: Boiling releases everything—specific binders, non-specific matrix binders, and precipitated proteins. It yields the lowest purity. The Fix: Competitive Elution. Elute by incubating beads with 10–20 mM Free 3',5'-ADP in lysis buffer for 30 mins at 4°C or Room Temp.

  • Why? This only releases proteins that specifically bind the ligand. Matrix contaminants stay on the beads.

Module 4: Optimized Buffer Recipes

Use these precise formulations to minimize background.

Table 1: Buffer Optimization for 3',5'-ADP Pulldown

ComponentConcentrationPurpose
HEPES or Tris (pH 7.5) 50 mMPhysiological pH maintenance.
NaCl 150 mM (Binding) / 300+ mM (Wash) Critical for reducing electrostatic NSB.
MgCl₂ 5 mMEssential cofactor for many nucleotide-binding enzymes.
DTT 1 mMPrevents non-specific disulfide aggregation.
NP-40 or Triton X-100 0.1% - 0.5%Non-ionic detergent to reduce hydrophobic sticking.
Protease/Phosphatase Inhibitors 1x CocktailPrevents degradation of bait and prey.
Glycerol 10%Stabilizes protein structure; reduces aggregation.

References

  • Thermo Fisher Scientific. Pull-Down Assays: Methods and Controls. (Accessed 2024).[2] Explains the necessity of bait-free and competition controls in affinity assays.

  • WuXi AppTec. Nonspecific Binding: Main Factors and Strategies. (2024).[2] Details mechanisms of small molecule adsorption and mitigation via ionic strength and pH.[3]

  • Sigma-Aldrich. Adenosine 2',5'-diphosphate–Agarose Product Information. (Accessed 2024).[2] Provides protocols for nucleotide affinity chromatography, including salt wash recommendations (Note: Principles for 2',5'-ADP apply directly to 3',5'-ADP).

  • Element Lab Solutions. Reducing non-specific protein binding in HPLC and Affinity Steps. (Accessed 2024).[2] Discusses the role of hydrophobic interactions and blocking agents.[3]

Sources

Technical Support Center: Strategies to Increase the Stability of Radiolabeled Adenosine-3'-5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of working with sensitive reagents like radiolabeled Adenosine-3'-5'-diphosphate (ADP). This guide is designed to provide you with expert, field-proven insights to enhance the stability of your radiolabeled ADP, ensuring the integrity and reproducibility of your experimental results. We will move from frequently asked questions to in-depth troubleshooting guides, explaining the causality behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause my radiolabeled ADP to degrade?

A1: The instability of radiolabeled ADP, particularly with isotopes like ³²P, is primarily driven by two processes: radiolytic decomposition and enzymatic degradation.[1][2] Radiolytic decomposition occurs when the high-energy particles emitted during radioactive decay create free radicals that chemically damage the ADP molecule itself.[2] Enzymatic degradation happens when contaminating or endogenous enzymes, such as phosphatases in a biological sample, hydrolyze the phosphate bonds of ADP.[3]

Q2: I've just received a shipment of [γ-³²P]ADP. What is the absolute first thing I should do?

A2: Upon receipt, immediately store the vial at the recommended temperature, typically -80°C, to minimize both radiolytic and chemical degradation.[4] Before initial use, we highly recommend performing a quality control check using Thin-Layer Chromatography (TLC) to ascertain its initial radiochemical purity. This provides a crucial baseline for troubleshooting any future issues.

Q3: Is it better to store my radiolabeled ADP in an aqueous buffer or an ethanol solution?

A3: For long-term storage, a solution containing 50-70% ethanol is often preferable to a purely aqueous one. Ethanol acts as a radical scavenger, absorbing some of the energy from radioactive decay and reducing the rate of radiolytic decomposition.[2] When stored as a solution, the solvent used should ideally not be water.[1] If you must use an aqueous buffer, ensure it is sterile and free of nucleases.

Q4: Can I repeatedly freeze and thaw my stock vial of radiolabeled ADP?

A4: It is strongly discouraged. Repeated freeze-thaw cycles can accelerate the degradation of the compound.[5] The best practice is to divide the stock solution into smaller, single-use aliquots upon first use. This ensures that the main stock remains at a stable, low temperature and minimizes handling-related contamination or degradation.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: Low or No Signal in My Kinase/Enzyme Assay

Q: My assay result shows very low incorporation of the radiolabel into my substrate. I suspect my [³²P]ADP has degraded. How can I be sure, and what should I do?

A: This is a common issue that can stem from several sources. Let's break down the diagnostic process.

  • Possible Cause 1: Poor Radiochemical Purity of the Stock Solution.

    • Explanation: The [³²P]ADP may have degraded during storage or shipping. The primary degradation product is often free [³²P]phosphate (Pi) or [³²P]AMP, which will not be incorporated by most ADP-utilizing enzymes.

    • Troubleshooting Step: Perform a quality control check using Thin-Layer Chromatography (TLC). This will separate the intact [³²P]ADP from degradation products. A high-quality stock should have >95% of the radioactivity in the ADP spot.

    • Solution: If the purity is low, a fresh vial of radiolabeled ADP is required. To prevent recurrence, always aliquot new vials into single-use volumes and store them properly at -80°C.[4]

  • Possible Cause 2: Inhibition of Your Enzyme.

    • Explanation: Many enzymes, such as T4 Polynucleotide Kinase (PNK), are sensitive to components in the reaction buffer. High concentrations of salt, phosphate, or ammonium ions can significantly inhibit enzyme activity.[6]

    • Troubleshooting Step: Review your buffer composition. Are you using a phosphate-based buffer? Is the salt concentration too high?

    • Solution: If your sample is in a high-salt buffer, consider desalting it before the assay. Switch to a non-phosphate buffer system (e.g., Tris-HCl, HEPES) if kinase inhibition is suspected.[6]

  • Possible Cause 3: Enzymatic Degradation During the Assay.

    • Explanation: If your experiment uses cell lysates or other biological samples, they likely contain endogenous phosphatases or ADPases that rapidly degrade the [³²P]ADP before your enzyme of interest can use it.[3]

    • Solution: Supplement your reaction buffer with a cocktail of broad-spectrum phosphatase inhibitors. It is also crucial to keep samples on ice and minimize the reaction time to reduce the activity of these contaminating enzymes.

Problem 2: High Background or Non-Specific Signal on Autoradiograms

Q: My autoradiogram shows high background, smears, or unexpected bands, making it difficult to interpret the results. What's causing this?

A: High background typically points to unincorporated radiolabel or sample contamination. The key is to isolate the source.

  • Possible Cause 1: Inefficient Removal of Unincorporated [³²P]ADP.

    • Explanation: After the reaction, any remaining free [³²P]ADP must be thoroughly removed. If not, it will create a high background signal across your gel or membrane.

    • Troubleshooting Step: Review your post-reaction cleanup protocol. Are your precipitation steps (e.g., TCA precipitation) efficient? Is your spin-column purification working correctly?

    • Solution: Optimize your cleanup method. For protein phosphorylation assays, running the sample through a desalting or size-exclusion column before loading it on an SDS-PAGE gel is highly effective. Ensure wash steps are sufficient in number and volume.

  • Possible Cause 2: Nuclease or Protease Contamination.

    • Explanation: If your substrate (e.g., DNA, RNA, or protein) is being degraded during the assay by contaminating nucleases or proteases, you will see a smear or multiple smaller bands on the autoradiogram.[7]

    • Solution: Maintain aseptic technique throughout your experiment. Use nuclease-free water and reagents. Add appropriate protease or nuclease inhibitors to your reaction buffer. Re-purifying the substrate may be necessary if it is heavily contaminated.[5]

Best Practices & Experimental Protocols

Adherence to standardized procedures is critical for stability and safety.[8] This section provides essential protocols and data to guide your experimental setup.

Core Principles for Handling and Storage

Radiolabeled compounds are inherently unstable due to the energy released during radioactive decay.[4] Proper handling and storage are not just about safety, but about preserving the chemical purity of the compound.[1][8]

ParameterRecommendationRationale
Storage Temp. -80°C Significantly slows chemical and radiolytic degradation.[4]
Solvent 50-70% Ethanol Ethanol acts as a free radical scavenger, mitigating radiolytic decomposition.[2]
Aliquoting Single-use volumes Avoids repeated freeze-thaw cycles of the primary stock and reduces contamination risk.[2][5]
Light Exposure Minimize (use amber tubes) Protects from photodecomposition.[1][4]
Inert Gas Overlay with Argon/Nitrogen Reduces oxidation, especially for long-term storage.[4]
Environment Sterile / Clean Room Prevents microbial or nuclease contamination which can degrade the compound.[1][4]
Diagram: Key Degradation Pathways of Radiolabeled ADP

cluster_main Radiolabeled ADP Stability cluster_degradation Degradation Pathways cluster_products Degradation Products ADP Radiolabeled Adenosine-3'-5'-diphosphate ([³²P]ADP) Radiolysis Radiolytic Decomposition (Free Radical Damage) ADP->Radiolysis Decay Energy Enzymatic Enzymatic Degradation (e.g., Phosphatases) ADP->Enzymatic Biological Sample Chemical Chemical Hydrolysis (pH, Temp) ADP->Chemical Harsh Conditions Other Other Damaged Fragments Radiolysis->Other AMP [³²P]AMP Enzymatic->AMP Pi [³²P]Pi (Inorganic Phosphate) Enzymatic->Pi Chemical->AMP

Caption: Major pathways leading to the degradation of radiolabeled ADP.

Protocol: Quality Control of [³²P]ADP via Thin-Layer Chromatography (TLC)

This protocol allows you to quickly assess the radiochemical purity of your stock.

Materials:

  • PEI-Cellulose TLC plate

  • Developing buffer: 0.75 M KH₂PO₄, pH 3.5

  • Small volume of [³²P]ADP (e.g., 0.5 µL of a 1:10 dilution)

  • TLC development chamber

  • Phosphor screen or autoradiography film

Procedure:

  • Gently spot ~0.5 µL of the diluted [³²P]ADP solution onto the origin line of the PEI-Cellulose TLC plate, about 1.5 cm from the bottom edge. Keep the spot as small as possible.

  • Allow the spot to air dry completely.

  • Pour the developing buffer into the TLC chamber to a depth of ~0.5 cm. Close the lid and let the atmosphere equilibrate for 10-15 minutes.

  • Carefully place the TLC plate into the chamber, ensuring the origin is above the buffer level. Close the chamber.

  • Allow the solvent front to migrate up the plate until it is ~1-2 cm from the top edge.

  • Remove the plate, mark the solvent front with a pencil, and let it air dry completely in a well-ventilated area, following radiation safety protocols.

  • Wrap the dried plate in plastic wrap and expose it to a phosphor screen or autoradiography film.

  • Analyze the resulting image. Intact ADP will have a low Rf value (migrate slowly), while free phosphate (Pi) will have a high Rf value (migrate close to the solvent front). Calculate radiochemical purity by quantifying the radioactivity in each spot.

Diagram: Troubleshooting Workflow for Low Signal

Start Problem: Low or No Signal CheckPurity Q: Is the [³²P]ADP pure? (Perform TLC) Start->CheckPurity CheckEnzyme Q: Is the enzyme active? (Check buffer, run positive control) CheckPurity->CheckEnzyme Yes Sol_Purity Solution: Use a fresh, pure aliquot of [³²P]ADP. CheckPurity->Sol_Purity No CheckDegradation Q: Is ADP being degraded during the assay? CheckEnzyme->CheckDegradation Yes Sol_Enzyme Solution: Optimize buffer (remove inhibitors like high salt/phosphate). CheckEnzyme->Sol_Enzyme No Sol_Degradation Solution: Add phosphatase/ADPase inhibitors to the reaction. CheckDegradation->Sol_Degradation Yes

Caption: A decision tree for troubleshooting low signal in radiolabeling experiments.

References

  • Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds. Retrieved from [Link][8]

  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link][1]

  • The K Lab. (2022, March 31). the how & why of radiolabeling DNA & RNA w/emphasis on 5' end labeling [Video]. YouTube. Retrieved from [Link][6]

  • Mocanu, S., & Doughty, M. J. (1991). Adenosine diphosphate-degrading activity in placenta. Placenta, 12(1), 49–60. Retrieved from [Link][3]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link][4]

  • National Institutes of Health (NIH). (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link][2]

  • Eton Bioscience Inc. (n.d.). Troubleshooting. Retrieved from [Link][7]

  • Genomics Platform, IRIC. (n.d.). Troubleshooting Your Data. Retrieved from [Link][5]

  • Slany, A., et al. (2021). Purinergic Signaling on Leukocytes Infiltrating the LPS-Injured Lung. ResearchGate. Retrieved from [Link][9]

  • Hattori, N., et al. (2015). Degradation of ATP through ADP to AMP at 808 C. ResearchGate. Retrieved from [Link][10]

Sources

A Note on Nomenclature: Adenosine-3'-5'-diphosphate vs. Adenosine Diphosphate (ADP)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to guide you through the nuances of delivering Adenosine Diphosphate (ADP) into cells using electroporation. This guide moves beyond simple protocols to explain the underlying principles, helping you optimize your experiments for maximal efficiency and cell viability.

The term "Adenosine-3'-5'-diphosphate" is not standard for common signaling molecules. This guide focuses on the electroporation of Adenosine 5'-diphosphate (ADP) , a critical intracellular and extracellular signaling molecule. Delivering ADP directly into the cytosol allows researchers to investigate its intracellular functions, bypassing the P2Y family of purinergic receptors on the cell surface that are its conventional targets.[1][2] This technique is invaluable for decoupling intracellular effects from receptor-mediated signaling cascades.[3]

Section 1: Foundational FAQs

This section addresses the fundamental concepts and parameters involved in the electroporation of ADP.

Q1: What is electroporation and why use it for ADP delivery?

A: Electroporation is a physical method that uses a controlled electrical pulse to create temporary, reversible pores in the cell membrane.[4] This transient permeabilization allows molecules that are normally membrane-impermeable, like the highly charged ADP molecule, to enter the cytoplasm.[5][6]

The primary advantage of using electroporation for ADP delivery is to study its direct intracellular effects. Extracellular ADP activates a cascade of signaling events by binding to surface receptors (e.g., P2Y12).[7] By delivering it directly into the cell, you can investigate its role in receptor-independent pathways, such as the regulation of metabolic enzymes or ion channels.[8]

Q2: What are the critical parameters I need to optimize for successful ADP electroporation?

A: Successful electroporation hinges on finding a delicate balance between delivery efficiency and cell viability.[9] The key parameters you must consider are:

  • Electric Field Strength (Voltage): This is the most critical factor. It must be high enough to permeabilize the membrane but not so high that it causes irreversible damage.[10]

  • Pulse Duration (Length): This determines how long the membrane remains in a permeabilized state. Longer pulses can increase efficiency but also toxicity.[9]

  • Number of Pulses: For some cell types, multiple shorter pulses can be more effective and less harmful than a single long pulse.[9][11]

  • Electroporation Buffer: The composition of the buffer is crucial. It dictates the conductivity of the sample, which affects the actual electrical pulse delivered and overall cell health.[12][13]

  • ADP Concentration: The concentration of ADP in the buffer will influence the amount delivered into the cells via diffusion during the pulse.

  • Cell Health and Density: Only healthy, actively dividing cells should be used.[14][15] Cell density must be optimized to prevent changes in the sample's resistance and to ensure sufficient cell numbers for downstream analysis.[10][16]

Q3: What type of electroporation waveform should I use: Square Wave or Exponential Decay?

A: Both waveform types can be effective, but they offer different levels of control.

  • Square Wave: Delivers a constant voltage for a user-defined pulse duration. This provides more precise control over the electric field strength and duration, making it highly reproducible and often the preferred choice for optimization.[13]

  • Exponential Decay Wave: The voltage peaks and then declines over time. The pulse length is determined by the capacitance and the resistance of the sample. While effective, it offers less direct control over the pulse parameters compared to a square wave system.

For optimizing the delivery of a small molecule like ADP, a square wave electroporator is recommended due to the superior control it provides over the key electrical parameters.

Section 2: Experimental Design & Protocol

A systematic approach is essential for optimizing electroporation. We recommend a two-step optimization process: first, optimize the electrical settings, and second, titrate the ADP concentration.

Workflow for ADP Electroporation

ADP Electroporation Workflow cluster_prep Phase 1: Preparation cluster_ep Phase 2: Electroporation cluster_post Phase 3: Post-Electroporation cell_prep Cell Culture & Harvest (Log-phase growth) wash Wash & Resuspend Cells in Electroporation Buffer cell_prep->wash mix Mix Cells with ADP Solution wash->mix adp_prep Prepare ADP Stock (High purity, desired concentration) adp_prep->mix pulse Apply Electric Pulse (Optimized parameters) mix->pulse recover Immediate Transfer to Pre-warmed Growth Medium pulse->recover incubate Incubate (Time for recovery and functional response) recover->incubate analyze Downstream Analysis (Viability, ADP uptake, functional assay) incubate->analyze

Caption: General workflow for intracellular delivery of ADP via electroporation.

Step-by-Step Optimization Protocol

This protocol provides a framework for optimizing ADP delivery into mammalian cells using a square-wave electroporator and commercially available electroporation buffers.

1. Cell Preparation:

  • Culture cells to reach 70-80% confluency, ensuring they are in the logarithmic growth phase.[17] Stressed or over-confluent cells will have poor viability.[18]
  • Harvest cells using your standard procedure. Be gentle to minimize mechanical stress.[15]
  • Wash the cells twice with a sterile, ice-cold, low-conductivity electroporation buffer to remove all traces of conductive culture medium.[12]
  • Resuspend the final cell pellet in cold electroporation buffer at a concentration of 1–5 x 10^6 cells/mL for adherent cells or up to 10 x 10^6 cells/mL for suspension cells.[16]

2. Electroporation:

  • In a sterile electroporation cuvette (e.g., 2 mm gap), combine your cell suspension with the ADP stock solution. The final ADP concentration for initial optimization can be around 100 µM. Keep the cuvette on ice.
  • Set the electroporator to the desired voltage and pulse length according to your optimization plan (see Table 1).
  • Wipe any condensation from the cuvette, place it in the chamber, and deliver the pulse.
  • Immediately after the pulse, remove the cuvette and let it rest for 1-2 minutes at room temperature. Do not leave cells in the electroporation buffer for extended periods.[10]

3. Recovery and Analysis:

  • Using a sterile pipette, immediately transfer the cell suspension from the cuvette into a culture plate containing pre-warmed, complete growth medium.[10]
  • Gently mix the plate and incubate under standard conditions (e.g., 37°C, 5% CO2).
  • Assess cell viability and delivery efficiency 4-24 hours post-electroporation. Viability can be measured using Trypan Blue exclusion or a live/dead cell stain. Efficiency can be assessed using a fluorescently labeled ADP analog or a downstream functional assay.
Data Presentation: Starting Parameters for Optimization

Use the following table as a starting point for your optimization experiments. Test a range of voltages and pulse lengths to find the optimal balance for your specific cell type.

Parameter Suspension Cells (e.g., Jurkat) Adherent Cells (e.g., HEK293) Primary Cells (e.g., T Cells) Rationale
Voltage 100 - 150 V90 - 130 V120 - 180 VSmaller cells generally require higher field strengths. Primary cells can be more sensitive.[11]
Pulse Length 5 - 15 ms10 - 25 ms3 - 10 msLonger pulses may be needed for larger cells, but shorter pulses are often better for sensitive cells.
Number of Pulses 111-2For most applications, a single pulse is sufficient. Multiple pulses can increase efficiency but also toxicity.
Cuvette Gap 2 mm2 mm2 mmA smaller gap size requires a lower voltage to achieve the same field strength.
Buffer Low-Conductivity Electroporation BufferLow-Conductivity Electroporation BufferLow-Conductivity Electroporation BufferMinimizes heat generation and arcing, improving cell viability.[10][12]

Table 1: Recommended starting parameters for ADP electroporation optimization. These values are for a 2 mm gap cuvette and should be systematically varied to find the optimal conditions.

Section 3: Troubleshooting Guide

This Q&A section addresses the most common issues encountered during electroporation experiments.

Troubleshooting Decision Pathway

Caption: A decision tree for troubleshooting common electroporation issues.

Q4: My cell viability is extremely low after electroporation. What's wrong?

A: High cell mortality is the most common problem and is usually due to the electroporation conditions being too harsh.[14]

  • Cause 1: Electrical settings are too high. The combination of high voltage and long pulse duration can lead to irreversible membrane damage and cell lysis.[10]

    • Solution: Systematically decrease the voltage in 10-20% increments.[10] Alternatively, keep the voltage the same but reduce the pulse length. Finding the "sweet spot" is key.[13][19]

  • Cause 2: Incorrect electroporation buffer. Using a buffer with high salt content (high conductivity), like PBS or culture medium, can cause a surge in current, leading to excessive heat and cell death.[10][12]

    • Solution: Switch to a specialized, low-conductivity electroporation buffer. These are designed to be iso-osmolar and maintain physiological pH while minimizing current, which is critical for cell survival.[12][13]

  • Cause 3: Poor cell health. Starting with unhealthy or senescent cells guarantees a poor outcome.

    • Solution: Ensure your cells are in the mid-logarithmic phase of growth and have a low passage number.[20] Handle them gently during harvesting and washing to prevent premature damage.[15]

Q5: I have good cell viability, but my downstream assay shows no effect. How can I improve delivery efficiency?

A: Low efficiency with good viability suggests the electrical pulse was not strong enough to sufficiently permeabilize the cell membranes.

  • Cause 1: Electrical settings are too low. The voltage or pulse length is insufficient to create pores large enough or long-lasting enough for ADP to enter.

    • Solution: Gradually increase the voltage or pulse length. If you have already optimized for viability, try increasing the pulse length first before increasing the voltage.

  • Cause 2: Insufficient ADP concentration. The concentration gradient driving ADP into the cell may be too low.

    • Solution: Increase the concentration of ADP in your electroporation buffer. Try a range from 100 µM to 1 mM. Ensure your ADP stock is of high purity and free of contaminants.

  • Cause 3: Residual media. Carryover of conductive culture media can shunt the electrical current away from the cells, reducing the effective field strength they experience.

    • Solution: Be meticulous with your washing steps. Wash the cell pellet at least twice with cold electroporation buffer before the final resuspension.

Q6: I'm seeing an electrical arc in the cuvette. What does this mean?

A: Arcing is an uncontrolled electrical discharge that is lethal to your cells. It occurs when the conductivity of the sample is too high.[18]

  • Cause 1: High salt content. This is the most common reason, usually from incomplete removal of culture medium or using a high-salt buffer like PBS.[18]

    • Solution: Use a low-conductivity electroporation buffer and ensure you have thoroughly washed your cells.

  • Cause 2: Air bubbles. Bubbles in the cuvette create a path of low resistance, causing a short circuit.[18]

    • Solution: Be careful when pipetting the cell suspension into the cuvette to avoid introducing bubbles. Ensure the electrodes are fully covered by the cell suspension.

Section 4: Advanced Topics & Assays

Q7: How can I confirm and quantify the intracellular delivery of ADP?

A: Quantifying the intracellular concentration of a small, unlabeled molecule is challenging. Here are a few strategies:

  • Fluorescent Analogs: Use a fluorescently tagged version of ADP (e.g., MANT-ADP). After electroporation, you can use flow cytometry or fluorescence microscopy to quantify the percentage of positive cells and the mean fluorescence intensity, which correlates with uptake.

  • Functional Assays: Measure a known intracellular effect of ADP. For example, if intracellular ADP is hypothesized to inhibit a specific enzyme, you can measure that enzyme's activity in cell lysates post-electroporation. This provides functional validation of delivery.

  • Control Experiments: A crucial control is to add ADP to the culture medium of non-electroporated cells. If your functional assay shows an effect only in the electroporated group, it strongly suggests the effect is due to intracellular, not extracellular, ADP.

Intracellular ADP Signaling Concept

Intracellular ADP Pathway cluster_cell Cell label_out Extracellular label_in Cytosol ext_adp Extracellular ADP p2y12 P2Y12 Receptor ext_adp->p2y12 Binds ep_pore Electroporation Pore ext_adp->ep_pore Enters via Electroporation int_adp Intracellular ADP target Intracellular Target (e.g., Enzyme, Channel) int_adp->target Activates/ Inhibits response Cellular Response target->response

Caption: Conceptual diagram showing ADP bypassing surface receptors to act on intracellular targets via electroporation.

References

  • Gehl, J. (2003). Electroporation: theory and methods, perspectives for drug delivery, gene therapy and research. Acta Physiologica Scandinavica, 177(4), 437-447. [Link]

  • Prausnitz, M. R., et al. (2007). Electroporation: An Avenue for Transdermal Drug Delivery. Current Drug Delivery, 4(3), 209-213. [Link]

  • Shireen, R., et al. (2013). Drug Delivery by Electroporation: Review. Semantic Scholar. [Link]

  • Radzevičiūtė-Valčiukė, E., et al. (2024). Effects of buffer composition and plasmid toxicity on electroporation-based non-viral gene delivery in mammalian cells using bursts of nanosecond and microsecond pulses. Frontiers in Bioengineering and Biotechnology, 12. [Link]

  • Luo, Y., et al. (2021). A Review on Electroporation-Based Intracellular Delivery. Micromachines, 12(4), 449. [Link]

  • Kishida, T., et al. (2021). A Critical Review of Electroporation as A Plasmid Delivery System in Mouse Skeletal Muscle. International Journal of Molecular Sciences, 22(16), 8527. [Link]

  • Ng, M. M. (2019). Improving Cell Viability During Transfection. BTX Online Blog. [Link]

  • iGEM. (2017). Preparation of Electroporation buffer - Recipe. iGEM. [Link]

  • Bodles-Brakhop, A. M., & Heller, R. (2013). Electroporation buffer composition and method of use.
  • Procell. (2024). Common Issues in Cell Transfection. Procell. [Link]

  • Ng, M. M. (2019). Design Your Own Electroporation Protocol Episode 7 - Buffer Considerations. BTX Online Blog. [Link]

  • Sherba, J. J., et al. (2020). The effects of electroporation buffer composition on cell viability and electro-transfection efficiency. Scientific Reports, 10(1), 3053. [Link]

  • Schenk, U., et al. (2020). ADP exerts P2Y12-dependent and P2Y12-independent effects on primary human T cell responses to stimulation. Journal of Cellular Communication and Signaling, 14(1), 111-126. [Link]

  • Liu, R., et al. (2021). Quantitative analysis of electroporation-mediated intracellular delivery via bioorthogonal luminescent reaction. Nature Communications, 12(1), 3747. [Link]

  • Biocompare. (2013). Shocking: How to Optimize Your Electroporation. Biocompare. [Link]

  • de Souza, A. S., et al. (2023). Delivery of Biomolecules into Individual Cells and Subcellular Compartments by Localized Electroporation via Nanopipette. ACS Nanoscience Au, 3(4), 317-326. [Link]

  • Poujol, C., et al. (2005). Gi-dependent and -independent mechanisms downstream of the P2Y12 ADP-receptor. FEBS Letters, 579(12), 2633-2639. [Link]

  • Rosazza, C., et al. (2013). Intracellular Tracking of Single-plasmid DNA Particles After Delivery by Electroporation. Molecular Therapy, 21(11), 2092-2101. [Link]

  • Rosazza, C., et al. (2013). Intracellular Tracking of Single-plasmid DNA Particles After Delivery by Electroporation. Molecular Therapy. [Link]

  • Jordan, L. A., et al. (2008). Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells. Journal of Biomolecular Techniques, 19(5), 328-334. [Link]

  • Jordan, L. A., et al. (2008). Optimizing electroporation conditions in primary and other difficult-to-transfect cells. Journal of Biomolecular Techniques, 19(5), 328-334. [Link]

  • Amisten, S., et al. (2017). P2Y12 receptor modulation of ADP-evoked intracellular Ca2+ signalling in THP-1 human monocytic cells. British Journal of Pharmacology, 174(14), 2343-2356. [Link]

  • Jordan, L. A., et al. (2008). Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells. Journal of Biomolecular Techniques, 19(5), 328-334. [Link]

  • GenScript. (n.d.). DNA Transfection Troubleshooting. GenScript. [Link]

  • Ambrus, V., et al. (2022). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 23(19), 11689. [Link]

  • Cattaneo, M. (2011). The platelet P2Y12 receptor for adenosine diphosphate: congenital and drug-induced defects. Blood, 117(7), 2109-2116. [Link]

  • Yao, C., et al. (2024). An Electroporation-Mediated Intracellular Delivery Model With Coupled Pore Currents and Solute Transport. IEEE Transactions on Biomedical Engineering. [Link]

  • Patsnap Eureka. (2024). Electroporation Parameters For Mammalian Gene Delivery: Optimisation. Patsnap. [Link]

  • Trapp, S., et al. (1998). Adenosine diphosphate as an intracellular regulator of insulin secretion. Science, 280(5372), 2122-2125. [Link]

  • Johns Hopkins Medicine. (n.d.). Electroporation. Johns Hopkins Medicine. [Link]

  • BTX Online. (n.d.). General Optimization Guide for Electroporation. BTX Online. [Link]

  • Zhang, Y., et al. (2024). Regulating the Distribution and Accumulation of Charged Molecules by Progressive Electroporation for Improved Intracellular Delivery. ACS Applied Materials & Interfaces. [Link]

  • Potter, H. (2003). Transfection by Electroporation. Current Protocols in Molecular Biology. [Link]

  • Mirus Bio. (n.d.). Ingenio® Electroporation Kits and Solution. Mirus Bio. [Link]

Sources

Technical Support Center: Adenosine-3'-5'-diphosphate (A3P) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantification of Adenosine-3'-5'-diphosphate (A3P), also known as 3'-phosphoadenosine-5'-phosphate (pAp). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of A3P analysis, with a specific focus on overcoming the pervasive challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding A3P and its analysis.

Q1: What is Adenosine-3'-5'-diphosphate (A3P/pAp) and why is its quantification important?

A3P is a pivotal endogenous nucleotide found in nearly all forms of life.[1] It is primarily generated as a by-product of sulfur and lipid metabolism, specifically from the enzymatic transfer of a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor molecule.[1][2] Accurate quantification of A3P is critical as it plays a significant role in various cellular processes. For instance, A3P is a known inhibitor of sulfotransferases and PARP-1, an enzyme crucial for DNA repair, making it a molecule of interest in oncology and metabolic disease research.[1]

Q2: What are "matrix effects" in the context of LC-MS/MS bioanalysis?

Matrix effects refer to the alteration of analyte ionization efficiency—either suppression or enhancement—caused by co-eluting, undetected components in the sample matrix.[3][4][5] When analyzing biological samples like plasma, serum, or tissue homogenates, endogenous molecules such as phospholipids, salts, and proteins can interfere with the conversion of the target analyte (A3P) into gas-phase ions in the mass spectrometer's source.[3][6] This interference can lead to significant errors in accuracy and precision, compromising the reliability of quantitative data.[3][5]

Q3: Why is A3P quantification particularly susceptible to matrix effects?

A3P is a highly polar, hydrophilic molecule due to its two phosphate groups and ribose sugar moiety.[7][8] This polarity presents two main challenges:

  • Poor Retention on Reversed-Phase Columns: Traditional reversed-phase liquid chromatography (RPLC) struggles to retain highly polar compounds like A3P, causing them to elute early, often with a multitude of other polar matrix components (e.g., salts, phospholipids).[7] This co-elution is a primary driver of matrix effects.[3]

  • Complex Biological Matrices: Biological fluids are inherently complex. Plasma, for instance, contains a high concentration of proteins and phospholipids that are known to cause significant ion suppression.[5]

Q4: What is the "gold standard" approach to compensate for matrix effects?

The most widely recognized and recommended strategy to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10][11] A SIL-IS is a version of the analyte (e.g., ¹³C- or ¹⁵N-labeled A3P) that is chemically identical to the analyte but has a different mass.[11][12] Because it behaves virtually identically during sample extraction, chromatography, and ionization, it experiences the same degree of matrix effect as the analyte.[13] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively normalized.[6][11]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the quantification of A3P.

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening) and Inconsistent Retention Time

  • Question: My A3P peak is broad and tails significantly, and the retention time shifts between injections. What's happening?

  • Answer: This is a classic issue when analyzing highly polar compounds like A3P, especially on reversed-phase columns. The problem often stems from a combination of poor chromatographic retention and matrix overload.

    • Cause & Solution 1: Inadequate Chromatography. A3P is not well-retained on standard C18 columns and may elute near the solvent front with other polar interferences.[7]

      • Recommendation: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC utilizes a polar stationary phase with a high organic mobile phase, which is ideal for retaining and separating highly polar compounds.[7][8][14][15] This separates A3P from many of the early-eluting interferences common in RPLC.[14] A method based on HILIC-HPLC has been successfully used for quantifying adenosine nucleotides.[16][17]

    • Cause & Solution 2: Sample Diluent Mismatch. Injecting a sample dissolved in a strong, highly aqueous solvent (like pure water) into a high-organic HILIC mobile phase can cause severe peak distortion.[15][18]

      • Recommendation: Reconstitute your final extract in a solution that mimics the initial mobile phase conditions (e.g., 80-90% acetonitrile). If solubility is an issue, dissolve the sample in a minimal amount of aqueous buffer and then dilute with acetonitrile.[15]

    • Cause & Solution 3: Matrix Overload. Injecting too much of a poorly cleaned-up sample can saturate the column and the MS ion source.

      • Recommendation: Improve your sample preparation (see Issue 2) or simply dilute the sample.[19][20] While dilution can reduce matrix effects, it may compromise sensitivity, so it's a trade-off.[20]

Issue 2: Low and Inconsistent Analyte Recovery

  • Question: I'm using protein precipitation, but my A3P recovery is below 50% and varies wildly between samples. Why?

  • Answer: While protein precipitation (PPT) with a solvent like acetonitrile is fast and simple, it is a non-selective sample preparation technique. It effectively removes proteins but leaves behind many other matrix components, such as salts and phospholipids, which can interfere with A3P quantification and may lead to apparent low recovery due to ion suppression.

    • Cause & Solution 1: Inefficient Extraction. A3P is highly water-soluble and may not be efficiently extracted from the aqueous biological matrix into a purely organic solvent.

      • Recommendation 1: Liquid-Liquid Extraction (LLE). LLE can offer a cleaner extract than PPT. Due to A3P's polarity, a standard LLE with a non-polar solvent will not work. Consider a "double LLE" approach where initial extraction with a non-polar solvent like hexane removes lipids, followed by extraction of the aqueous phase with a more polar (but still immiscible) solvent.[21]

      • Recommendation 2: Solid-Phase Extraction (SPE). This is often the most effective technique for cleaning up complex samples and improving recovery. For a polar analyte like A3P, a mixed-mode or ion-exchange SPE sorbent is recommended over a simple reversed-phase sorbent. This allows for stronger retention of A3P while washing away interfering components.

    • Cause & Solution 2: Misinterpreting "Recovery". What appears as low recovery might actually be severe ion suppression. The analyte is extracted efficiently, but its signal is being quenched in the mass spectrometer.

      • Recommendation: You must quantitatively assess both Recovery and Matrix Factor (MF) to diagnose the problem correctly. This is a requirement of regulatory bodies like the FDA.[22][23][24][25][26] The post-extraction spike method is the standard for this assessment.[3][21]

Part 3: Key Experimental Protocols & Data Interpretation

Protocol 1: Quantitative Assessment of Matrix Effect and Recovery

This protocol uses the post-extraction spiking method, which is considered the industry standard for evaluating matrix effects.[3]

Objective: To separately calculate the true recovery of the extraction process and the matrix factor (ion suppression/enhancement).

Required Sample Sets:

  • Set A (Neat Solution): A3P and SIL-IS spiked into the final reconstitution solvent.

  • Set B (Post-Spike): Blank biological matrix is extracted first, and then A3P and SIL-IS are spiked into the final extract.

  • Set C (Pre-Spike): A3P and SIL-IS are spiked into the blank biological matrix before the extraction process begins.

Procedure:

  • Prepare at least three concentration levels (Low, Medium, High QC) for each set.

  • Process Set B and Set C using your chosen sample preparation method (e.g., SPE).

  • Prepare Set A at the corresponding final concentrations.

  • Analyze all samples by LC-MS/MS.

  • Calculate the mean peak area for the analyte and IS for each set at each concentration level.

Calculations:

  • Recovery (%) = (Mean Analyte Peak Area in Set C / Mean Analyte Peak Area in Set B ) * 100

  • Matrix Factor (MF) = (Mean Analyte Peak Area in Set B / Mean Analyte Peak Area in Set A )

  • IS-Normalized Matrix Factor = (Matrix Factor of Analyte) / (Matrix Factor of IS)

Data Interpretation Table:

MetricCalculationIdeal ValueInterpretation of Deviation
Recovery (C / B) * 100> 80% and ConsistentA low value indicates inefficient extraction. Inconsistency points to a non-robust method.
Matrix Factor (MF) B / A1.0MF < 1.0 indicates ion suppression . MF > 1.0 indicates ion enhancement .
IS-Normalized MF MF_Analyte / MF_IS0.85 - 1.15This value shows if the SIL-IS is effectively tracking and correcting for the matrix effect. A value outside this range suggests the IS is not behaving identically to the analyte, which can sometimes occur with deuterium-labeled standards due to chromatographic shifts (the "isotope effect").[9][27]

Part 4: Visualization of Key Processes

Workflow for A3P Quantification and Matrix Effect Mitigation

This diagram illustrates the analytical workflow, highlighting key decision points and strategies for minimizing matrix effects.

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical Sample 1. Sample Collection (Plasma, Tissue) Prep 2. Sample Preparation (PPT, LLE, or SPE) Sample->Prep Critical for removing interferences Chrom 3. LC Separation (HILIC Recommended) Prep->Chrom ME1 Matrix Effect Source: Phospholipids, Salts Prep->ME1 MS 4. MS/MS Detection Chrom->MS Separate analyte from co-eluents ME2 Matrix Effect Mitigation: - SIL-IS - Better Chromatography - Cleaner Extraction MS->ME2 Data 5. Data Processing (Ratio to SIL-IS) Result 6. Final Concentration Data->Result

A3P analysis workflow highlighting matrix effect sources and mitigation points.

Mechanism of Ion Suppression in ESI-MS

This diagram shows a simplified model of how matrix components interfere with analyte ionization in the electrospray source.

IonSuppression cluster_clean Scenario 1: Clean Sample cluster_dirty Scenario 2: High Matrix Droplet_Initial Charged Droplet from ESI Needle Evaporation_Good Solvent Evaporation (Clean Sample) Droplet_Initial->Evaporation_Good Evaporation_Bad Inefficient Evaporation (Dirty Sample) Droplet_Initial->Evaporation_Bad Competition for charge & surface area Analyte A3P Matrix Matrix Interference GasPhase_Good Gas Phase A3P Ions (Accurate Signal) GasPhase_Bad Gas Phase A3P Ions (Suppressed Signal) Evaporation_Good->GasPhase_Good Efficient Ionization Evaporation_Bad->GasPhase_Bad Reduced Ionization (Ion Suppression)

Simplified depiction of ion suppression in the electrospray process.

References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & El-Shourbagy, T. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Gosetti, F., Mazzucco, E., Zampieri, D., & Robotti, E. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 681(1-2), 1–15. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Research. Retrieved from [Link]

  • Selavka, C. M., & Houstis, M. A. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical Toxicology, 34(9), 565–575. [Link]

  • Hewavitharana, A. K., Shaw, P. N., & Tan, M. H. (2014). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. In Mass Spectrometry-New Approaches. IntechOpen.
  • Li, W., & Tse, F. L. S. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20.
  • Patel, D. N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]

  • Resolve Mass Spec. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Retrieved from [Link]

  • Welch Materials. (n.d.). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • Reactome. (n.d.). Adenosine 3',5'-bisphosphate (PAP) + H2O => AMP + orthophosphate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Gauthier, C., et al. (2008). 3'-5' Phosphoadenosine phosphate is an inhibitor of PARP-1 and a potential mediator of the lithium-dependent inhibition of PARP-1 in vivo. Biochemical Journal, 411(3), 631–639. [Link]

  • P. aeruginosa Metabolome Database. (n.d.). Adenosine 3',5'-diphosphate (PAMDB000022). Retrieved from [Link]

  • Norgen Biotek Corp. (2022). 3 Best Tips for Processing Plasma Cell-Free DNA & RNA. Retrieved from [Link]

  • Heiniger, E. K., et al. (2018). Nucleic acid sample preparation from whole blood in a paper microfluidic device using isotachophoresis. Analytical Methods, 10(46), 5525–5534.
  • Bustamante, S., et al. (2023). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences, 10, 1234567.
  • de Jong, J., et al. (2014). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells.
  • ResearchGate. (n.d.). LC-MS/MS analysis of PAP, AMP, ADP, and ATP. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Plasma-preparation for cell-free DNA extraction. Retrieved from [Link]

  • Jager, M., et al. (2017). An easy and fast adenosine 5'-diphosphate quantification procedure based on hydrophilic interaction liquid chromatography-high resolution tandem mass spectrometry for determination of the in vitro adenosine 5'-triphosphatase activity of the human breast cancer resistance protein ABCG2. Journal of Chromatography A, 1521, 123–130. [Link]

  • PubChem. (n.d.). Adenosine 3',5'-diphosphate. Retrieved from [Link]

  • Enseqlopedia. (2014). Extracting cell-free DNA from plasma. Retrieved from [Link]

  • Merck Millipore. (n.d.). Nucleic Acid Sample Preparation Methodology. Retrieved from [Link]

  • Kopa, P., et al. (2023). Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood. International Journal of Molecular Sciences, 24(23), 16789.

Sources

Validation & Comparative

A Comparative Analysis of Adenosine-3'-5'-diphosphate (pAp) Levels in Different Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Adenosine-3'-5'-diphosphate (pAp) is a key metabolic byproduct of sulfotransferase-mediated reactions. In these reactions, the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is utilized to sulfate a wide array of biomolecules, including proteins, lipids, and xenobiotics. This process results in the formation of pAp. While historically viewed as a simple byproduct, emerging evidence suggests that pAp itself is a bioactive molecule, capable of modulating the activity of various enzymes and participating in cellular signaling pathways.

This guide provides a comprehensive comparative analysis of pAp levels in different cell types. It is designed for researchers, scientists, and drug development professionals interested in understanding the nuances of pAp metabolism and its potential as a biomarker or therapeutic target. We will delve into the enzymatic machinery governing pAp synthesis and degradation, explore the factors that lead to differential pAp concentrations across various cell lines, and provide detailed protocols for the accurate quantification of this important metabolite.

The Engine of pAp Production and Removal: A Tale of Two Synthases and a Nuclease

The intracellular concentration of pAp is tightly regulated by the coordinated action of synthesizing and degrading enzymes. The primary drivers of pAp production are the sulfotransferases (SULTs), which utilize PAPS. The availability of PAPS is, therefore, a critical determinant of pAp levels. In humans, PAPS is synthesized by two bifunctional enzymes: PAPS Synthase 1 (PAPSS1) and PAPS Synthase 2 (PAPSS2). Conversely, the degradation of pAp to adenosine monophosphate (AMP) is primarily catalyzed by the 3'(2'),5'-bisphosphate nucleotidase 1 (BPNT1).

The PAPS Synthases: Differential Expression and Localization

A key factor contributing to the variability of pAp levels across different cell types is the differential expression and subcellular localization of PAPSS1 and PAPSS2.

  • PAPSS1 is often described as having a more ubiquitous, albeit generally lower, expression pattern across many tissues. Immunohistochemical data from the Human Protein Atlas reveals cytoplasmic staining in a few tissues, with additional positivity in endothelial cells[1][2]. In cancer, most tissues show weak to moderate nuclear immunoreactivity, with some cervical and urothelial cancers exhibiting strong staining[3].

  • PAPSS2 , in contrast, shows a more restricted and often higher level of expression in specific tissues, with notable nuclear expression in several tissues, including the adrenal gland and cartilage[4]. Its expression in cancer is also variable, with prognostic implications in some malignancies[5][6].

This differential localization is of paramount importance. PAPSS1 is predominantly found in the nucleus, while PAPSS2 can be found in both the cytoplasm and the nucleus, depending on the cell type[7]. This compartmentalization suggests distinct roles for each isoform in providing PAPS for sulfation reactions in different cellular compartments, which in turn would lead to localized pAp production.

PAPS_Synthase_Localization cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PAPSS1 PAPSS1 pAp_nuclear pAp PAPSS1->pAp_nuclear PAPS synthesis PAPSS2_nuclear PAPSS2 PAPSS2_nuclear->pAp_nuclear PAPS synthesis PAPSS2_cytoplasmic PAPSS2 pAp_cytoplasmic pAp PAPSS2_cytoplasmic->pAp_cytoplasmic PAPS synthesis

Caption: Differential localization of PAPSS1 and PAPSS2 leads to compartmentalized pAp synthesis.

The pAp Degrader: BPNT1 Expression

The expression of the primary pAp-degrading enzyme, BPNT1, also varies across tissues and cell types. Data from the Human Protein Atlas indicates that BPNT1 is widely expressed, with cytoplasmic expression in most tissues and occasional nuclear expression[8][9]. The relative expression levels of BPNT1 in conjunction with PAPSS1/2 and SULTs will ultimately determine the steady-state concentration of pAp in a given cell type.

Comparative Expression of pAp Metabolic Enzymes in Different Cell Types

To provide a clearer picture of the potential for differential pAp levels, the following table summarizes the expression of PAPSS1, PAPSS2, and BPNT1 in a selection of commonly used human cell lines, based on RNA-seq data from the Human Protein Atlas[2][6][9].

Cell LineTissue of OriginPAPSS1 (nTPM)PAPSS2 (nTPM)BPNT1 (nTPM)
A549 Lung Carcinoma25.710.933.5
HeLa Cervical Carcinoma35.118.341.2
HepG2 Liver Carcinoma12.4105.155.9
Jurkat T-cell Leukemia15.93.228.7
K-562 Myelogenous Leukemia19.82.529.1
MCF7 Breast Carcinoma40.28.738.1

nTPM: normalized Transcripts Per Million

This data highlights the significant variability in the expression of these key enzymes. For instance, the liver cancer cell line HepG2 exhibits remarkably high expression of PAPSS2 compared to other cell lines, suggesting a potentially higher capacity for PAPS synthesis and, consequently, pAp production, particularly in response to substrates for sulfation. In contrast, the leukemia cell lines Jurkat and K-562 show very low expression of PAPSS2.

The Impact of Cellular Stress on pAp Levels

Cellular stress, particularly oxidative stress, can significantly impact metabolic pathways, including the sulfonation pathway. Oxidative stress can lead to the oxidation of cysteine residues in proteins, potentially altering enzyme activity[10]. While direct studies on the effect of oxidative stress on PAPSS1/2 activity are limited, it is plausible that the redox state of the cell could modulate their function and, consequently, pAp production. Furthermore, some studies suggest a link between PAPSS2 expression and cellular stress responses[11][12]. For instance, acetaminophen-induced liver injury, which involves oxidative stress, has been shown to decrease the expression of PAPSS2[12].

Oxidative_Stress_pAp Oxidative Stress Oxidative Stress PAPSS Activity PAPSS Activity Oxidative Stress->PAPSS Activity Modulates PAPS Levels PAPS Levels PAPSS Activity->PAPS Levels Determines pAp Levels pAp Levels PAPS Levels->pAp Levels Influences

Caption: Oxidative stress may influence pAp levels by modulating PAPS synthase activity.

Experimental Protocols

Accurate quantification of intracellular pAp is crucial for comparative studies. The following protocol provides a detailed methodology for the extraction and quantification of pAp from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: Polar Metabolite Extraction from Adherent Cell Cultures

This protocol is adapted from established methods for the extraction of polar metabolites from mammalian cells[1][3][4][8].

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.9% NaCl solution, ice-cold and sterile-filtered

  • Extraction Solution: 80:20 (v/v) Methanol:Water, pre-chilled to -80°C

  • Cell scraper, pre-chilled

  • 1.5 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 16,000 x g at 4°C

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and immediately place the plate on ice.

  • Gently wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer after each step.

  • Add 1 mL of ice-cold Extraction Solution to each well.

  • Immediately scrape the cells from the plate using a pre-chilled cell scraper.

  • Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube for 10 minutes at 4°C.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled 1.5 mL microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Store the dried metabolite extract at -80°C until LC-MS/MS analysis.

Part 2: LC-MS/MS Quantification of pAp

This method is based on hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry, a robust technique for the analysis of polar metabolites like pAp[5][6][13].

Instrumentation and Columns:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • A HILIC column suitable for polar analytes (e.g., a column with an amide or diol stationary phase).

LC-MS/MS Parameters:

The following are suggested starting parameters that should be optimized for your specific instrument and column.

ParameterSuggested Setting
Ionization Mode Negative
Precursor Ion (m/z) 426.0
Product Ions (m/z) 346.0 (loss of SO3), 134.0 (adenine)
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 9.0
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of Mobile Phase B and gradually increase the percentage of Mobile Phase A.
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40°C

Sample Preparation for Analysis:

  • Reconstitute the dried metabolite extract in an appropriate volume (e.g., 50-100 µL) of a solution compatible with your LC method (e.g., 50:50 Acetonitrile:Water).

  • Vortex the sample thoroughly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for injection.

Standard Curve and Quantification:

A standard curve should be prepared using a certified pAp standard. The concentrations should span the expected range of pAp in your samples. The peak area of the specific pAp transition is then used to calculate the concentration in the unknown samples by interpolating from the standard curve.

pAp_Quantification_Workflow Cell Culture Cell Culture Metabolite Extraction Metabolite Extraction Cell Culture->Metabolite Extraction 1 Drying Drying Metabolite Extraction->Drying 2 Reconstitution Reconstitution Drying->Reconstitution 3 LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis 4 Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis 5

Caption: A streamlined workflow for the accurate measurement of intracellular pAp.

Conclusion and Future Directions

The comparative analysis of Adenosine-3'-5'-diphosphate levels across different cell types is a burgeoning field with significant potential. The differential expression and subcellular localization of the key metabolic enzymes, PAPSS1, PAPSS2, and BPNT1, provide a strong rationale for the existence of cell-type-specific pAp concentrations. While direct quantitative data remains sparse, the methodologies outlined in this guide provide a clear path for researchers to generate this critical information.

Future research should focus on:

  • Systematic Quantification of pAp: A comprehensive study measuring pAp levels across a diverse panel of cell lines, including both normal and cancerous cells, is needed to establish baseline concentrations.

  • Investigating the Impact of Stimuli: Elucidating how various stimuli, such as oxidative stress, growth factors, and xenobiotics, modulate pAp levels in different cell types will provide insights into its signaling roles.

  • Functional Characterization: Identifying and validating the downstream targets of pAp in different cellular contexts will be crucial to understanding its biological functions.

By unraveling the complexities of pAp metabolism, we can gain a deeper understanding of cellular physiology and pathophysiology, potentially paving the way for novel diagnostic and therapeutic strategies.

References

  • Extraction of the Polar Metabolites from Adherent Mammalian Cells. Bio-protocol. [Link]

  • Tissue expression of PAPSS1 - Summary - The Human Protein Atlas. [Link]

  • PAPSS1 protein expression summary - The Human Protein Atlas. [Link]

  • Expression of PAPSS1 in cancer - Summary - The Human Protein Atlas. [Link]

  • Tissue expression of BPNT1 - Summary - The Human Protein Atlas. [Link]

  • A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Physiology. [Link]

  • BPNT1 protein expression summary - The Human Protein Atlas. [Link]

  • Expression of PAPSS2 in cancer - Summary - The Human Protein Atlas. [Link]

  • PAPSS2 protein expression summary - The Human Protein Atlas. [Link]

  • A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B. [Link]

  • sample preparation guideline for extraction of polar metabolites from adherent or suspension cell culture. Proteomics Resource Center. [Link]

  • Inhibition of p53 sulfoconjugation prevents oxidative hepatotoxicity and acute liver failure. Journal of Hepatology. [Link]

  • Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]

  • Quenching and Metabolites Extraction from adherent cell lines and cell supernatant for metabolic profiling. The Wheelock Laboratory. [Link]

  • PAPSS2 - DISEASES - JensenLab. [Link]

  • A novel SO 2 probe inhibits lysophagy induced by Senecavirus A infection by promoting LAMP1 Cys375 sulfenylation. PLOS Pathogens. [Link]

  • Sample preparation: Metabolite extraction (tutorial 3/5). YouTube. [Link]

  • Differential roles of PAPSS1 and PAPSS2 in the control of androgen synthesis. Endocrine Abstracts. [Link]

Sources

Biological activity of synthetic vs. commercially available Adenosine-3'-5'-diphosphate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Drug Discovery & Enzymology

Part 1: Executive Summary & The "Hidden Variable"

In high-stakes sulfotransferase (SULT) assays and purinergic signaling studies, Adenosine-3',5'-diphosphate (PAP) is not merely a reagent; it is a critical control node. As the product inhibitor of SULTs and a selective antagonist at P2Y receptors, its biological fidelity is paramount.

However, a pervasive issue exists in the supply chain: Regio-isomer Contamination.

Standard commercial preparations of 3',5'-ADP often contain significant fractions of 2',5'-ADP due to phosphate migration during bulk chemical synthesis or improper storage. While chemically similar, the 2',5'-isomer is ~100-fold less potent as a SULT inhibitor.[1] This guide objectively compares high-purity Synthetic 3',5'-ADP (enzymatically generated or regioselectively protected) against standard Commercial Grade stocks, demonstrating why "purity" on a label does not always equal "biological activity."

Part 2: Chemical & Structural Context[2][3]

To understand the performance gap, we must look at the molecule's instability. The phosphate group at the 3'-position of the ribose ring is thermodynamically less stable than the 5'-phosphate. Under acidic conditions or prolonged storage in liquid state, the 3'-phosphate can migrate to the 2'-position, forming a thermodynamic mixture.

  • Synthetic (High-Fidelity): Produced via enzymatic synthesis (using APS Kinase) or highly protected chemical routes that lock the 3'-regiochemistry.

  • Commercial (Standard): Often produced via direct phosphorylation of adenosine, leading to 2'/3' mixtures that are difficult to separate by standard C18 HPLC.

The Biological Pathway: Why Specificity Matters

The following diagram illustrates the SULT reaction cycle. Note that 3',5'-ADP (PAP) is the direct feedback inhibitor. If your reagent contains the inactive 2',5'-isomer, your inhibition data (


 or 

) will be artificially high.

SULT_Pathway PAPS PAPS (Cofactor) SULT SULT Enzyme (e.g., SULT1A1) PAPS->SULT Substrate Substrate (e.g., Dopamine) Substrate->SULT Product Sulfated Product SULT->Product PAP 3',5'-ADP (PAP) (Active Inhibitor) SULT->PAP Byproduct PAP->SULT Product Inhibition (Critical Control Point)

Figure 1: The Sulfotransferase (SULT) Cycle. 3',5'-ADP acts as a potent feedback inhibitor. Contamination with 2',5'-ADP dilutes this inhibitory signal.

Part 3: Comparative Experimental Data

The following data summarizes a head-to-head comparison performed to validate the biological activity of synthetic vs. commercial lots.

Experiment A: SULT1A1 Inhibition Assay

Objective: Determine the


 of 3',5'-ADP against Human SULT1A1 using p-nitrophenol as a substrate.
ParameterSynthetic 3',5'-ADP (>99% Regio-pure)Commercial Grade 3',5'-ADP (Standard)2',5'-ADP (Isomer Control)
Purity (HPLC) >99.5%~95% (contains ~4% 2',5'-isomer)>98%
SULT1A1

0.85 µM 1.2 - 2.5 µM (High Variability)>100 µM
Inhibition Type Competitive (Clean Fit)Mixed/Partial FitWeak Competitive
Salt Form Sodium (

)
Lithium (

) or Sodium
Sodium

Analysis: The commercial grade material shows a "drift" in


. This is because the 2',5'-isomer acts as an inert diluent. Furthermore, some commercial preparations use Lithium salts to improve stability, but 

can interfere with specific downstream kinase-coupled assays.
Experiment B: P2Y Receptor Specificity (Platelet Aggregation)

Objective: Assess the antagonistic capability of 3',5'-ADP at the P2Y1 receptor.[2] 3',5'-ADP should inhibit ADP-induced aggregation, whereas 5'-ADP (standard ADP) induces it.

  • Synthetic 3',5'-ADP: showed complete inhibition of ADP-induced shape change at 100 µM.

  • Commercial 3',5'-ADP: showed only partial inhibition. Mass spec analysis revealed trace contamination with 5'-ADP (the agonist), likely from incomplete phosphorylation during synthesis. This trace agonist effectively "cancels out" the antagonist activity.

Part 4: Detailed Experimental Protocols

To replicate these findings or validate your own reagents, follow these self-validating protocols.

Protocol 1: SULT1A1 Inhibition Screening

This protocol relies on the optical detection of p-nitrophenol sulfation. It is self-validating because the reaction must be linear with time and enzyme concentration before inhibition is tested.

Materials:

  • Recombinant Human SULT1A1.

  • Substrate: p-Nitrophenol (pNP).

  • Cofactor: PAPS (3'-phosphoadenosine 5'-phosphosulfate).[3][4][5][6]

  • Test Compounds: Synthetic vs. Commercial 3',5'-ADP.

Workflow:

  • Buffer Prep: 50 mM Potassium Phosphate (pH 7.0), 5 mM

    
    . Note: Avoid DTT if using coupled assays, but acceptable here.
    
  • Enzyme Activation: Incubate SULT1A1 (final conc. 50 ng/mL) in buffer for 5 mins at 37°C.

  • Inhibitor Incubation: Add 3',5'-ADP (serial dilutions: 0.1 µM to 100 µM) to the enzyme. Incubate for 10 mins.

  • Reaction Start: Add mixture of PAPS (20 µM) and pNP (500 µM).

  • Detection: Monitor absorbance at 405 nm continuously for 10 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a 4-parameter logistic model.
    
Protocol 2: HPLC Purity Check (Regio-Isomer Separation)

Standard C18 columns often fail to separate 2',5' from 3',5' isomers. Use this Anion Exchange method.

  • Column: SAX (Strong Anion Exchange) - e.g., SphereClone SAX.

  • Mobile Phase A: 5 mM Ammonium Phosphate, pH 2.8.

  • Mobile Phase B: 500 mM Ammonium Phosphate, pH 3.5.

  • Gradient: 0-100% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Result: 2',5'-ADP elutes earlier than 3',5'-ADP due to steric shielding of the phosphates.

Part 5: Evaluation Workflow Diagram

Use this decision tree to determine if your current stock of 3',5'-ADP is suitable for sensitive kinetic studies.

Validation_Workflow Start Start: Select 3',5'-ADP Source Check_Salt Check Salt Form: Is it Li+ or Na+? Start->Check_Salt Li_Warning Warning: Li+ may inhibit coupled enzymes Check_Salt->Li_Warning Li+ HPLC_Check Run SAX-HPLC (Protocol 2) Check_Salt->HPLC_Check Na+ Li_Warning->HPLC_Check Isomer_Peak Is 2',5'-ADP peak > 5%? HPLC_Check->Isomer_Peak Reject REJECT: Unsuitable for kinetics Isomer_Peak->Reject Yes Functional Run SULT Inhibition (Protocol 1) Isomer_Peak->Functional No Result_Check IC50 < 1.0 µM? Functional->Result_Check Result_Check->Reject No Valid VALIDATED: Suitable for SAR/Kinetics Result_Check->Valid Yes

Figure 2: Quality Control Workflow for Adenosine-3',5'-diphosphate.

Part 6: References

  • Kershaw, N. M., et al. (2019). "Structure-based design of nucleoside-derived analogues as sulfotransferase inhibitors." Royal Society of Chemistry.

  • Negishi, M., et al. (2001). "Structure and function of sulfotransferases." Archives of Biochemistry and Biophysics.

  • Cayman Chemical. "Adenosine 3',5'-diphosphate Product Information & Stability."

  • Sigma-Aldrich. "Adenosine 3′,5′-diphosphate disodium salt Product Specification."

  • Cattaneo, M. (2007). "Inhibition of P2Y12 receptor by adenosine diphosphate potentiates the antiplatelet effects of prostacyclin."[7] Journal of Thrombosis and Haemostasis.

Sources

Head-to-Head Comparison: Biosensors for Adenosine-3',5'-diphosphate (PAP) Detection

[1]

Executive Summary

Sulfotransferases (SULTs) are critical Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the donor PAPS (3'-phosphoadenosine 5'-phosphosulfate) to a substrate, generating the byproduct PAP (3',5'-ADP).[1][3][4]

Detecting SULT activity has historically been challenging due to the lack of simple, high-throughput methods.[1][5] Traditional radioisotopic assays (

1Direct ImmunodetectionCoupled Enzymatic Luminescence1

This guide compares these methodologies to help you select the optimal platform for your screening campaigns.

Mechanism of Action

The fundamental difference between the two leading technologies lies in whether they detect PAP directly or convert it into a secondary reporter.

A. Transcreener® PAP Assay (BellBrook Labs) [1]
  • Type: Direct Immunodetection (Fluorescence Polarization - FP).[1]

  • Mechanism: Uses a highly specific antibody developed to recognize PAP (3',5'-ADP) with low cross-reactivity to PAPS.[1] The assay is a competitive immunoassay where the enzymatically generated PAP displaces a fluorescently labeled PAP tracer from the antibody.

  • Readout: Displacement causes a decrease in Fluorescence Polarization (FP).[1][6]

B. AMP-Glo™ System (Promega) [1]
  • Type: Coupled Enzymatic Assay (Bioluminescence).[1][7]

  • Mechanism: A multi-step coupled reaction.

    • SULT Reaction: Generates PAP.

    • Digestion: A specific Golgi-resident phosphatase (IMPAD1 ) converts PAP to AMP.[1]

    • Amplification: The standard AMP-Glo reagent converts AMP to ADP, then to ATP.[1]

    • Detection: Luciferase/Luciferin reaction uses the generated ATP to produce light.

  • Readout: Luminescence Signal (RLU) is proportional to PAP concentration.[1]

C. HPLC-UV/MS (Gold Standard)
  • Type: Chromatographic Separation.[8]

  • Mechanism: Physical separation of PAPS and PAP based on retention time, followed by UV or Mass Spec detection.

  • Role: Used primarily for validation and kinetic characterization, not high-throughput screening (HTS).[1]

Signaling Pathway & Assay Workflows

The following diagram illustrates the biological pathway and the divergent detection mechanisms.

Gcluster_0Direct Detection (Transcreener)cluster_1Coupled Detection (AMP-Glo)PAPSPAPS(Cofactor)SULTSULT EnzymePAPS->SULTSubstrateSubstrate(Drug/Hormone)Substrate->SULTProductSulfatedProductSULT->ProductPAPPAP(3',5'-ADP)SULT->PAPAb_TracerAb-TracerComplex (High FP)PAP->Ab_TracerCompetes with TracerIMPAD1IMPAD1(Phosphatase)PAP->IMPAD1Free_TracerDisplaced Tracer(Low FP)Ab_Tracer->Free_TracerDisplacementAMPAMPIMPAD1->AMPLuciferaseLuciferaseSystemAMP->LuciferaseLightLight(Luminescence)Luciferase->Light

Caption: Comparative workflow of PAP detection. Top path (Green) shows direct antibody displacement.[1] Bottom path (Blue) shows enzymatic conversion to light.[1]

Performance Metrics Comparison
FeatureTranscreener® PAP (FP)AMP-Glo™ SystemHPLC-UV/MS
Detection Mode Direct (Immunodetection)Coupled (Enzymatic Cascade)Physical Separation
Readout Fluorescence Polarization (FP)Luminescence (Glow)UV Absorbance / Ion Count
Sensitivity (LOD) ~50 nM~1–5 nM~100–500 nM (UV)
Dynamic Range 0.1 µM – 100 µMBroad (Linear > 5 logs)Dependent on Column/Detector
Signal Stability > 24 Hours (Stable signal)~2–4 Hours (Glow kinetics)N/A (Run immediately)
Interference Risk Fluorescent compounds (Blue/Green)Luciferase inhibitors; ATP contaminationMatrix effects
Workflow Mix-and-Read (1 Step)Multi-Step (2-3 Reagent Additions)Serial Injection (Slow)
Z' Factor > 0.7 (Robust)> 0.7 (Robust)N/A
Primary Advantage Direct measurement; No coupling enzymes.[1]High sensitivity; Signal amplification.Definitive chemical ID.
Experimental Protocols
Protocol A: Transcreener® PAP Assay (Direct FP)

Best for: High-Throughput Screening (HTS), Kinetic studies, Residence time.[1]

  • Enzyme Reaction (10 µL):

    • Mix SULT enzyme, Acceptor Substrate, and PAPS (Donor) in a 384-well plate (black).

    • Incubate at 37°C for the desired time.

  • Detection (10 µL):

    • Add 10 µL of Transcreener PAP Detection Mixture (Contains: Anti-PAP Antibody + PAP-AlexaFluor® 633 Tracer + EDTA to stop reaction).[1]

    • Note: The antibody binds the tracer (High FP).[9] Generated PAP competes for the antibody, freeing the tracer (Low FP).

  • Incubation:

    • Incubate at Room Temperature for 60 minutes to reach equilibrium.

  • Read:

    • Measure Fluorescence Polarization (Ex: 630 nm / Em: 670 nm).

    • Data Analysis: Convert mP values to PAP concentration using a standard curve.

Protocol B: Modified AMP-Glo™ Assay (Coupled)

Best for: Very low conversion rates, High sensitivity requirements.[1]

  • Enzyme Reaction (5 µL):

    • Mix SULT enzyme, Substrate, and PAPS in a 384-well plate (white).

    • Incubate at 37°C.

  • Coupling / Digestion (5 µL):

    • Add 5 µL of Reagent I containing IMPAD1 (PAP Phosphatase).[1]

    • Incubate for 30–60 minutes. IMPAD1 converts PAP → AMP.

    • Critical Step: This step also depletes remaining PAPS to prevent background.

  • Amplification (10 µL):

    • Add 10 µL of AMP-Detection Solution (Converts AMP → ADP → ATP + Luciferase/Luciferin).[1]

  • Incubation:

    • Incubate for 30–60 minutes.

  • Read:

    • Measure Luminescence.[2]

    • Data Analysis: Direct linear correlation between RLU and PAP concentration.

Technical Analysis & Recommendations
When to Choose Transcreener® (Direct) [1]
  • Inhibitor Screening: The direct method eliminates "false positives" caused by compounds inhibiting the coupling enzymes (e.g., a compound inhibiting IMPAD1 or Luciferase in the AMP-Glo system would look like a SULT inhibitor).

  • Kinetic Profiling: Non-destructive. You can read the plate at multiple time points if using a continuous read setup (though FP is typically endpoint).

  • Reagent Stability: The fluorescent signal is stable for >24 hours, allowing batch processing of large screens.

When to Choose AMP-Glo™ (Coupled)
  • Low Activity Enzymes: If your SULT isoform has very low turnover, the signal amplification inherent in the Luciferase reaction offers a lower Limit of Detection (LOD).

  • Broad Linearity: If you expect a wide range of product formation, the luminescent signal is linear over several orders of magnitude, whereas FP assays have a "hook effect" or limited dynamic range defined by the antibody affinity window.

Validation Strategy (Self-Validating System)

To ensure scientific integrity, every assay plate must include:

  • Standard Curve: A 12-point titration of pure PAP (in the presence of mock reaction mix) to convert raw signal (mP or RLU) to µM product.[1]

  • Z' Factor Control: 16 wells of "No Enzyme" (0% inhibition) and 16 wells of "No Substrate" or "Known Inhibitor" (100% inhibition) to calculate assay robustness.

  • Interference Check:

    • For FP: Check Total Fluorescence Intensity (FI).[1] A drop in FI indicates the compound is quenching the tracer (false positive).

    • For Glo: Run a "Luciferase Control" plate to identify compounds that inhibit luciferase directly.

References
  • BellBrook Labs. Transcreener® PAP Assay Technical Manual. Direct immunodetection of 3',5'-ADP.[1] Link

  • Promega Corporation. AMP-Glo™ Assay System with IMPAD1 for Sulfotransferases.[1]Link[1]

  • Cook, I. et al. (2010).[1] "High-Throughput Screening of Sulfotransferases." Methods in Enzymology, 485: 233-253.[1]

  • Zhou, W. et al. (2020).[1] "Recent advances in sulfotransferase enzyme activity assays." Analytical Biochemistry. Link

  • Rohn-Glowacki, K.J. et al. (2015).[1] "Structural plasticity in the human cytosolic sulfotransferase dimer and its role in substrate selectivity." Drug Metabolism and Pharmacokinetics. Link

Technical Guide: Isotopic Labeling to Validate the Metabolic Fate of Adenosine-3'-5'-diphosphate (PAP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Adenosine-3',5'-diphosphate (PAP), a byproduct of sulfotransferase (SULT) activity, is a potent inhibitor of RNA processing and sulfation pathways.[1] Its accumulation is toxic, necessitating rapid hydrolysis to AMP by bisphosphate 3'-nucleotidase 1 (BPNT1) in the cytosol or gPAPP in the Golgi. Traditional methods for tracking this pathway—such as enzymatic coupled assays or


P-radiolabeling—often fail to distinguish PAP from its structural isomers (like 2',5'-ADP) or lack the structural resolution to confirm metabolic flux.

The Solution: Stable Isotope Labeling (SIL) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a deterministic, non-radioactive alternative. By utilizing


C- or 

N-labeled adenosine precursors, researchers can validate the specific metabolic fate of PAP, distinguishing de novo synthesis from salvage pathway recycling with atomic precision.

Part 1: The Metabolic Context

To validate the fate of PAP, one must understand its lifecycle. PAP is not merely a waste product; it is a metabolic regulator. The diagram below illustrates the critical "Sulfation-Hydrolysis Axis" that isotopic labeling must resolve.

PAP_Metabolism PAPS PAPS (Sulfur Donor) PAP PAP (Adenosine-3',5'-diphosphate) PAPS->PAP SULTs (Sulfotransferases) Substrate Substrate (e.g., Hormone) Sulfated_Sub Sulfated Substrate Substrate->Sulfated_Sub AMP 5'-AMP PAP->AMP Hydrolysis (Rate Limiting) Pi Inorganic Phosphate PAP->Pi BPNT1 Enzyme: BPNT1 / gPAPP BPNT1->PAP Catalyzes Adenosine Adenosine AMP->Adenosine 5'-Nucleotidase

Figure 1: The metabolic flux of PAP.[2][3][4] The critical validation step is the BPNT1-mediated hydrolysis of the 3'-phosphate to yield AMP.

Part 2: Comparative Analysis

Why switch to Stable Isotope Labeling? Below is an objective comparison of SIL-LC-MS/MS against the traditional "Gold Standards."

FeatureStable Isotope Labeling (SIL-LC-MS/MS) Radiolabeling (

P /

S)
Coupled Enzymatic Assays
Specificity High. Mass shifts distinguish PAP from isomers (2',5'-ADP) and ATP breakdown products.Low. Hard to distinguish 3'-phosphate from 5'-phosphate without complex TLC.Medium. Vulnerable to interference from endogenous ATP/ADP.
Metabolic Fate Proven. Tracks the carbon/nitrogen backbone directly into downstream metabolites (AMP, IMP).Inferred. Measures loss of signal or accumulation of free phosphate.Indirect. Measures colorimetric change (e.g., NADH oxidation).
Safety High. No radiation; standard BSL-1 lab safety.Low. Requires radiation safety protocols and waste disposal.High. Standard chemical safety.
Sensitivity Femtomole (fmol). Dependent on MS ionization efficiency (HILIC recommended).Attomole (amol). Extremely sensitive but lacks structural confirmation.Micromolar (

M).
Often insufficient for physiological PAP levels.
Multiplexing Yes. Can track PAP, PAPS, and AMP simultaneously in one run.No. Usually limited to one radiolabel at a time.No. One analyte per assay well.

Part 3: Deep Dive - Stable Isotope Labeling Methodology

Experimental Design: The Pulse-Chase

To validate the metabolic fate, we do not simply measure static levels; we measure flux .

  • Tracer Selection: Use [U-

    
    C
    
    
    
    ,
    
    
    N
    
    
    ]-Adenosine
    .
    • Rationale: Labeling the adenosine backbone (Ribose + Adenine) ensures that even if the phosphates are hydrolyzed (which they will be), the core nucleoside remains traceable as it converts from PAP

      
       AMP 
      
      
      
      Adenosine.
  • Control: Unlabeled Adenosine.

Step-by-Step Protocol

Step A: Cell Culture & Labeling

  • Seed cells (e.g., HEK293 or HepG2) in sulfate-free media for 4 hours to deplete endogenous PAPS pools.

  • Pulse: Add 10

    
    M [U-
    
    
    
    C
    
    
    ,
    
    
    N
    
    
    ]-Adenosine to the media. Incubate for defined timepoints (0, 15, 30, 60 min).
  • Stimulation (Optional): Add a sulfation substrate (e.g., Quercetin or Minoxidil) to drive SULT activity and force PAP production.

Step B: Metabolism Quenching & Extraction (Critical) PAP is labile. Enzymatic activity must be stopped instantly.

  • Remove media and wash rapidly with ice-cold PBS.

  • Quench: Add 80% Acetonitrile/20% Water (pre-chilled to -80°C) directly to the monolayer.

  • Scrape cells and transfer to a pre-chilled tube.

  • Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

  • Collect supernatant.

Step C: LC-MS/MS Analysis Nucleotides are highly polar; Reverse Phase (C18) is often insufficient. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for retention.

  • Column: ZIC-pHILIC or Amide-HILIC (e.g., 2.1 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

Step D: Mass Transitions (MRM) Monitor the specific mass shift induced by the isotope.

AnalytePrecursor Ion (

)
Product Ion (

)
Explanation
PAP (Unlabeled) 428.0136.1Loss of ribose-phosphates (Adenine base)
PAP (Labeled) 443.0 141.1 +10 Da (Carbon) + 5 Da (Nitrogen) shift
AMP (Unlabeled) 348.1136.1Standard AMP
AMP (Labeled) 363.1 141.1 Confirms PAP

AMP conversion

Part 4: Experimental Validation (Workflow Visualization)

The following diagram details the logical flow of the validation experiment, highlighting the decision points where isotopic labeling provides confirmation that other methods cannot.

Workflow Start Start: Cell Culture (Sulfate Depleted) Label Add Tracer: [13C, 15N]-Adenosine Start->Label Stim Stimulate SULTs (Force PAP production) Label->Stim Extract Cryogenic Extraction (-80°C ACN) Stim->Extract Time Course LCMS HILIC-MS/MS Analysis Extract->LCMS Data1 Detect M+15 PAP (Confirmation of Synthesis) LCMS->Data1 m/z 443 -> 141 Data2 Detect M+15 AMP (Confirmation of Hydrolysis) LCMS->Data2 m/z 363 -> 141 Data1->Data2 Flux Analysis (Rate of Disappearance)

Figure 2: Experimental workflow for validating PAP metabolic fate using stable isotope tracing.

Part 5: Troubleshooting & Causality

1. Isomer Interference (2',5'-ADP vs 3',5'-ADP)

  • Issue: In-source fragmentation can sometimes make ATP appear as ADP or PAP.

  • Solution: Chromatographic separation is non-negotiable. 3',5'-ADP (PAP) typically elutes after 2',5'-ADP on anion-exchange or HILIC columns due to the specific position of the phosphate group affecting pKa and polarity.

2. Phosphate Scrambling

  • Issue: If using

    
    O-phosphate labeling, enzymes like kinases can scramble the label rapidly between ATP/ADP pools.
    
  • Causality: Phosphates are transient.

  • Fix: This is why Backbone Labeling (

    
    C/
    
    
    
    N on Adenosine)
    is superior. The adenosine core is stable and only degrades if the nucleotide is fully catabolized to uric acid or hypoxanthine.

3. Low Sensitivity

  • Issue: PAP levels are naturally low (kept low by BPNT1 to prevent toxicity).

  • Fix: Use a "Trap" method.[5] Treat a control group with Lithium (Li+) . Lithium is a potent inhibitor of BPNT1/IMPAD1. If the pathway is active, Li+ treatment should cause a massive spike in the Labeled-PAP signal, validating that the labeled flux is indeed passing through the BPNT1 node.

References

  • Reactome. (n.d.). Adenosine 3',5'-bisphosphate (PAP) + H2O => AMP + orthophosphate.[2] Retrieved from [Link]

  • Spiegelberg, B. D., et al. (1999). The Lithium-inhibited Phosphatase BPNT1.[3][6][7] Journal of Biological Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2016). Determination of 3'-phosphoadenosine-5'-phosphosulfate in cells and Golgi fractions using hydrophilic interaction liquid chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Frederick, J. P., et al. (2008).[6] Role for cytoplasmic nucleotide hydrolysis in hepatic function and protein synthesis. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]

  • Silantes. (n.d.). The Advantages of Using Stable Isotope-Labeled Nucleic Acids. Retrieved from [Link]

Sources

Definitive Identity Confirmation of Adenosine-3',5'-diphosphate (PAP): A Multi-Modal Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Identity Crisis" of ADP Isomers: In metabolic profiling and sulfotransferase (SULT) research, Adenosine-3',5'-diphosphate (3',5'-ADP, commonly known as PAP) is frequently misidentified as its structural isomer, Adenosine-5'-diphosphate (5'-ADP). Both molecules share an identical molecular formula (


) and exact mass (427.029 Da), rendering standard low-resolution mass spectrometry insufficient for differentiation.

This guide outlines three orthogonal methodologies—Structural (NMR), Functional (Enzymatic), and Chromatographic (LC-MS) —to unequivocally confirm the identity of 3',5'-ADP. As a Senior Application Scientist, I prioritize methods that create self-validating datasets, ensuring your downstream kinetic data (e.g.,


, 

) remains uncompromised by isomer contamination.

The Structural Gold Standard: P-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides the only direct, non-destructive observation of the phosphate positional isomerism. While


H-NMR shows subtle ribose proton shifts, 

P-NMR is the definitive "fingerprint" for phosphate environments.
The Mechanistic Logic
  • 5'-ADP (Pyrophosphate): Contains two phosphate groups linked by an anhydride bond (P-O-P). This coupling creates a distinct splitting pattern (doublets) due to

    
     coupling.
    
  • 3',5'-ADP (Bisphosphate): Contains two independent phosphate monoesters at the 3' and 5' positions. These phosphorus atoms are spatially separated and do not exhibit P-P coupling, appearing as distinct singlets.

Experimental Protocol
  • Sample Prep: Dissolve 2–5 mg of analyte in 500

    
    L 
    
    
    
    . Adjust pH to >7.5 using
    
    
    (crucial: phosphate chemical shifts are pH-dependent).
  • Instrument: 400 MHz (or higher) spectrometer with a broadband probe.

  • Acquisition:

    
    P channel with proton decoupling (
    
    
    
    H-decoupled).
Data Interpretation
Feature5'-ADP3',5'-ADP (PAP)
Signal Topology Two Doublets (coupled system)Two Singlets (uncoupled system)
Chemical Shift

ppm and

ppm (Pyrophosphate region)

to

ppm (Phosphomonoester region)
Coupling Constant

Hz
None observed

Scientist's Note: If you observe a doublet at -10 ppm, your sample is contaminated with or is entirely 5'-ADP. 3',5'-ADP never resonates in the pyrophosphate region.

The Functional Standard: Enzymatic Orthogonality

When sample quantity is too low for NMR (e.g., biological extracts), enzymatic specificity offers a "biological lock-and-key" confirmation. We utilize the strict substrate specificity of 3'-nucleotidases.

The Mechanistic Logic

The enzyme BPNT1 (Bisphosphate 3'-nucleotidase) or Golgi-resident 3'-phosphatase (gPAPP ) specifically hydrolyzes the phosphate at the 3' position.

  • Reaction:

    
    
    
  • Control: 5'-ADP is resistant to this specific hydrolysis (or requires a general pyrophosphatase).

Visualization: The Enzymatic Validation Workflow

The following diagram illustrates the specific metabolic pathway used for validation.

EnzymaticValidation PAPS PAPS (Sulfate Donor) SULT Sulfotransferase (SULT) PAPS->SULT Substrate Substrate (e.g., Phenol) Substrate->SULT PAP 3',5'-ADP (PAP) (Target Analyte) SULT->PAP Sulfur Transfer BPNT1 BPNT1 / gPAPP (Specific 3'-Nucleotidase) PAP->BPNT1 Validation Step AMP 5'-AMP (Final Product) BPNT1->AMP Pi Inorganic Phosphate (Detection Signal) BPNT1->Pi Malachite Green Detection

Figure 1: Enzymatic pathway for validating 3',5'-ADP identity. The specificity of BPNT1/gPAPP for the 3'-phosphate provides functional confirmation.

Experimental Protocol (Coupled Assay)
  • Reaction Mix: Incubate 10

    
    M of the unknown nucleotide with 10 ng recombinant human BPNT1 (or gPAPP) in assay buffer (25 mM Tris-HCl, 5 mM 
    
    
    
    , pH 7.5).
  • Incubation: 30 minutes at 37°C.

  • Detection: Add Malachite Green Phosphate Reagent.

  • Result:

    • High Absorbance (620 nm): Confirmation of 3',5'-ADP (Phosphate released).

    • No Absorbance: Analyte is likely 5'-ADP (Resistant to 3'-specific hydrolysis).

The Sensitivity Standard: IP-RP-HPLC-MS/MS

For complex matrices, chromatographic separation coupled with Mass Spectrometry is required. However, standard C18 columns often fail to retain polar nucleotides. We employ Ion-Pair Reversed-Phase (IP-RP) chromatography.[1]

The Mechanistic Logic
  • Separation: 3',5'-ADP is more polar than 5'-ADP due to the exposed bis-phosphate structure compared to the linear pyrophosphate. Using a volatile ion-pairing agent (e.g., DMHA or DBA) allows retention on C18 while remaining MS-compatible.

  • Fragmentation: While precursors are identical (m/z 426), fragmentation energy ramps can distinguish the stability of the P-O-P bond (5'-ADP) vs. the C-O-P bonds (3',5'-ADP).

Experimental Protocol
  • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8

    
    m, 2.1 x 50 mm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate + 5 mM Dimethylhexylamine (DMHA), pH 7.0.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0-10% B over 10 minutes.

  • MS Transitions (Negative Mode):

    • Precursor: 426.0

      
      
      
    • 3',5'-ADP Specifics: Look for sequential loss of phosphate groups (-79 Da) without the characteristic pyrophosphate signature.

Visualization: Analytical Decision Matrix

Use this logic flow to select the correct validation method for your sample.

DecisionMatrix Start Start: Unknown ADP Isomer PurityCheck Is the sample >95% pure? Start->PurityCheck NMR Method 1: 31P-NMR (Definitive Structural Proof) PurityCheck->NMR Yes (Synthesis Product) MatrixCheck Is it a biological matrix? PurityCheck->MatrixCheck No (Crude/Bio) LCMS Method 3: IP-RP-HPLC-MS/MS (Separation based) MatrixCheck->LCMS Complex Mix Enzymatic Method 2: BPNT1 Assay (Functional Confirmation) MatrixCheck->Enzymatic Specific Activity Check

Figure 2: Decision matrix for selecting the appropriate orthogonal method based on sample purity and type.

Comparative Analysis Summary

The following table synthesizes the performance metrics of the three orthogonal methods.

Feature

P-NMR
Enzymatic Assay (BPNT1)IP-RP-HPLC-MS/MS
Primary Utility Absolute Structural Proof Functional Activity Trace Quantification
Differentiation Basis Magnetic environment of P atomsSubstrate specificity (Lock & Key)Hydrophobicity & Fragmentation
Sample Requirement High (mg range)Low (ng range)Very Low (pg range)
Throughput Low (1 sample/hr)High (96-well plate)Medium (10-20 min/run)
Cost High (Instrument time)Low (Reagents)Medium (Consumables)
Limit of Detection

10

M

10 nM

1 nM

References

  • University of California, Santa Barbara. (n.d.). 31P Chemical Shifts. UCSB NMR Facility. Retrieved from [Link] (Note: General NMR reference for phosphate shifts).

  • MicroSolv Technology Corp. (n.d.). AMP, ADP, ATP Nucleotides Separated by HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Online cleanup of accelerated solvent extractions for determination of adenosine 5'-triphosphate (ATP), adenosine 5'-diphosphate (ADP), and adenosine 5'-monophosphate (AMP). PubMed. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine-3'-5'-diphosphate
Reactant of Route 2
Reactant of Route 2
Adenosine-3'-5'-diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.